molecular formula C8H6BrF3O B010556 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene CAS No. 106854-77-7

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B010556
CAS No.: 106854-77-7
M. Wt: 255.03 g/mol
InChI Key: SMDIDUHBHCDCRQ-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is a highly versatile halogenated aromatic compound that serves as a critical building block in advanced chemical synthesis and materials science research. Its molecular structure, featuring a bromine atom and a metabolically stable 2,2,2-trifluoroethoxy group on the benzene ring, makes it a valuable precursor for various transformations . A key application is its use in the bottom-up synthesis of graphene nanoribbons, where it acts as a molecular precursor to create one-dimensional structures with controlled edge morphology and narrow widths, which are essential for developing next-generation electronic devices . In synthetic organic chemistry, this compound is instrumental for studying regioselectivity in the metalation of halobenzotrifluorides, a reaction critical for creating complex molecular architectures . It also facilitates ring halogenation reactions, enabling the high-yield preparation of complex intermediates like 2-bromo-4-iodo-1,3,5-trimethylbenzene . Furthermore, it is used in the synthesis of conjugated dienes with a terminal CF3 group and in the production of various trifluoromethoxy-substituted naphthalenes and naphthols . The 2,2,2-trifluoroethoxy group is notable for its metabolic stability and moderate lipophilicity, features that are increasingly leveraged in the development of pharmaceuticals and potential tracers for Positron Emission Tomography (PET) . As such, this compound provides researchers with a robust synthetic handle for incorporating this valuable moiety into target molecules, supporting innovation across chemical, biological, and pharmaceutical sciences .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDIDUHBHCDCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628882
Record name 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
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Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106854-77-7
Record name 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(2,2,2-trifluoroethoxy)benzene
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Foundational & Exploratory

synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Abstract: This technical guide provides a comprehensive overview of the , a key building block in the development of novel pharmaceuticals and advanced materials. The document emphasizes a field-proven, reliable synthetic methodology, rooted in the principles of the Williamson ether synthesis. It delves into the mechanistic rationale, provides a detailed, step-by-step experimental protocol, and discusses alternative synthetic strategies. The guide is designed for researchers, chemists, and professionals in drug development, offering actionable insights and robust scientific grounding to ensure reproducible and efficient synthesis.

Strategic Importance and Applications

This compound is a valuable fluorinated aromatic compound. The presence of the trifluoroethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making it a desirable moiety in drug design.[1] The bromine atom provides a versatile synthetic handle for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] These reactions are fundamental for constructing complex molecular architectures, positioning this compound as a critical intermediate in medicinal chemistry and materials science.[2][3]

Core Synthetic Strategy: The Williamson Ether Synthesis

The formation of the ether linkage in this compound is most effectively achieved via the Williamson ether synthesis. This classic yet powerful reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide.[4][5]

Mechanistic Rationale and Strategic Disconnection

The reaction proceeds via an SN2 mechanism.[6] For the synthesis of an unsymmetrical ether like the target molecule, there are two possible synthetic disconnections:

  • Route A: 4-Bromophenoxide (nucleophile) + an electrophilic 2,2,2-trifluoroethyl source.

  • Route B: 2,2,2-Trifluoroethoxide (nucleophile) + 1,4-dibromobenzene (electrophile).

Route A is vastly superior. The SN2 reaction requires the nucleophile to attack a carbon atom bearing a leaving group.[4] In Route B, the target carbon is part of an aromatic ring (an sp²-hybridized carbon), where backside attack for an SN2 reaction is sterically and electronically impossible.[5] Therefore, the logical and effective strategy is to deprotonate 4-bromophenol to form the potent 4-bromophenoxide nucleophile, which then attacks an activated derivative of 2,2,2-trifluoroethanol.

Choice of Reagents
  • Phenol: 4-Bromophenol is the clear choice for the aromatic core, providing both the phenolic hydroxyl group for ether formation and the bromine atom for subsequent functionalization.

  • Base: A moderately strong base is required to deprotonate the phenol (pKa ≈ 9-10) to form the phenoxide. Anhydrous potassium carbonate (K₂CO₃) is an ideal choice. It is inexpensive, easy to handle, and sufficiently basic to drive the deprotonation. The resulting solid byproducts are easily removed by filtration.

  • Trifluoroethylating Agent: 2,2,2-Trifluoroethanol itself is not electrophilic. It must be activated with a good leaving group. While a simple halide like 2,2,2-trifluoroethyl bromide could be used, reagents with sulfonate leaving groups, such as trifluoromethanesulfonate (triflate, -OTf) or tosylate (-OTs), are exceptionally effective. 2,2,2-Trifluoroethyl trifluoromethanesulfonate is an excellent electrophile due to the extreme electron-withdrawing nature of the triflate group, which makes it a superb leaving group.[7]

  • Solvent: A polar aprotic solvent is optimal for SN2 reactions. Acetone is a suitable choice as it effectively dissolves the reactants and facilitates the nucleophilic attack without solvating the phenoxide anion too strongly.[7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the .[7]

Materials and Equipment
ReagentCAS No.Molar Mass ( g/mol )QuantityMoles
4-Bromophenol106-41-2173.019.57 g55 mmol
2,2,2-Trifluoroethyl trifluoromethanesulfonate63313-75-7232.1016.0 g69 mmol
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.2122.89 g166 mmol
Acetone67-64-158.08200 mL-
  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (9.57 g, 55 mmol) and acetone (200 mL). Stir the mixture until the 4-bromophenol is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (22.89 g, 166 mmol) to the solution. The mixture will become a suspension.

  • Addition of Electrophile: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (16.0 g, 69 mmol) to the stirring suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature overnight (approximately 16-24 hours).

  • Work-up: Upon completion, filter the reaction mixture through a Büchner funnel to remove the insoluble potassium salts. Wash the filter cake with a small amount of acetone to ensure complete recovery of the product.

  • Purification: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator (30 °C, 300 mbar) to remove the acetone.[7] The resulting crude product is this compound.

  • Further Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure. The product is described as a white to off-white waxy solid.[7]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the Williamson ether synthesis of the target compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification R1 4-Bromophenol Mix Combine Reactants in Acetone R1->Mix R2 K₂CO₃ (Base) R2->Mix R3 CF₃CH₂OTf R3->Mix R4 Acetone (Solvent) R4->Mix Deprotonation Deprotonation of Phenol (Forms Phenoxide Anion) Mix->Deprotonation Step 1 SN2 SN2 Attack by Phenoxide on CF₃CH₂OTf Deprotonation->SN2 Step 2 Stir Stir at Room Temp (Overnight) SN2->Stir Step 3 Filter Filter to Remove Salts Stir->Filter Step 4 Concentrate Concentrate Filtrate (Rotary Evaporation) Filter->Concentrate Step 5 Product This compound Concentrate->Product caption Workflow for Williamson Ether Synthesis

Caption: Workflow for Williamson Ether Synthesis.

Alternative Synthetic Approaches

While the Williamson ether synthesis is highly effective, other methods for forming aryl ethers are known in organic chemistry.

  • Ullmann Condensation: This method involves the copper-catalyzed coupling of an aryl halide with an alcohol.[8] In this context, it would involve reacting 1,4-dibromobenzene with 2,2,2-trifluoroethanol in the presence of a copper catalyst and a base. Traditional Ullmann reactions often require harsh conditions, such as high temperatures (>200 °C) and polar aprotic solvents like DMF or NMP.[8][9] While modern ligand-accelerated systems can lower the reaction temperature, the Williamson approach is generally milder and avoids the use of a heavy metal catalyst.[10]

  • Mitsunobu Reaction: This reaction achieves the dehydration of an alcohol and a pronucleophile (in this case, a phenol) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[11][12] The reaction would involve treating a mixture of 4-bromophenol and 2,2,2-trifluoroethanol with PPh₃ and DEAD. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, which is irrelevant here.[12] However, the reaction generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which can complicate purification, and the reagents are relatively expensive and hazardous.[13][14]

Safety and Handling

A thorough risk assessment must be conducted before beginning any chemical synthesis.

  • 4-Bromophenol: Toxic and corrosive. Avoid skin and eye contact.

  • 2,2,2-Trifluoroethanol: Flammable liquid and vapor. Toxic if swallowed or inhaled and causes serious eye damage. It is also a suspected reproductive toxin.[15] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17][18]

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate: This is a highly reactive electrophile and should be handled with care. It is likely corrosive and a lachrymator.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Acetone: Highly flammable liquid and vapor.

All operations should be performed in a certified chemical fume hood. Ensure proper grounding of equipment to prevent static discharge.[17] Contaminated waste should be disposed of according to institutional and local regulations.

Conclusion

The is most reliably and efficiently accomplished through the Williamson ether synthesis, reacting 4-bromophenol with an activated 2,2,2-trifluoroethyl species in the presence of a carbonate base. This method offers high yields, utilizes readily available reagents, and proceeds under mild conditions. The resulting product is a highly valuable and versatile intermediate for the synthesis of complex molecules in the pharmaceutical and material science sectors. Adherence to the detailed protocol and safety guidelines presented in this guide will enable researchers to produce this key building block with confidence and reproducibility.

References

  • CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google P
  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (URL: [Link])

  • Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. (URL: [Link])

  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (URL: [Link])

  • US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (URL: [Link])

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS | CAS 75-89-8 MSDS - Loba Chemie. (URL: [Link])

  • Mitsunobu reaction - Organic Synthesis. (URL: [Link])

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Mitsunobu Reaction - YouTube. (URL: [Link])

  • SDS – SAFETY DATA SHEET - Halocarbon Life Sciences. (URL: [Link])

  • Mitsunobu Reaction. (URL: [Link])

  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)
  • Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

  • Williamson Ether Synthesis - YouTube. (URL: [Link])

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - eScholarship.org. (URL: [Link])

  • The Chemistry of Fluorination: Exploring 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. (URL: [Link])

Sources

An In-depth Technical Guide to 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Chemical Identity

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic ether. Its structure, featuring a brominated phenyl ring linked to a trifluoroethoxy group, makes it a valuable intermediate in synthetic organic chemistry. The presence of the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the trifluoroethoxy moiety significantly modulates the electronic properties and lipophilicity of the molecule. These characteristics are highly sought after in the design of novel pharmaceuticals and advanced materials, where fine-tuning molecular properties is critical for achieving desired efficacy and performance.

This guide provides a comprehensive overview of the core physical properties, safety protocols, and synthetic considerations for this compound, grounded in authoritative data to ensure scientific integrity for research and development applications.

IdentifierValueSource
CAS Number 106854-77-7[1][2][3][4][5]
Molecular Formula C₈H₆BrF₃O[1][3][4][5]
Molecular Weight 255.03 g/mol [1][4]
InChI Key SMDIDUHBHCDCRQ-UHFFFAOYSA-N[1][4][6]
Canonical SMILES C1=CC(=CC=C1OCC(F)(F)F)Br[6]
Synonyms 4-(2,2,2-Trifluoroethoxy)phenyl bromide, Benzene, 1-bromo-4-(2,2,2-trifluoroethoxy)-[1][4]

Core Physical and Chemical Properties

The physical state and properties of a compound are foundational to its handling, purification, and application in experimental workflows. This compound is typically encountered as a solid at room temperature.[1][2] The data below summarizes its key physical characteristics, which are essential for designing reaction setups, purification strategies (such as recrystallization or distillation under reduced pressure), and ensuring accurate reagent measurements.

PropertyValueSignificance in Research
Physical Form Solid, Waxy Solid[1][2]
Purity Typically ≥96-97%[1][3][5]
Storage Sealed in dry, room temperature conditions.[5]

Note: Specific values for boiling point, melting point, and density are not consistently available across major chemical suppliers, likely due to its solid nature and potential for decomposition at high temperatures. Researchers should refer to the specific lot's Certificate of Analysis for precise data.

Safety, Handling, and Storage Protocols

From a safety and handling perspective, this compound is classified as a hazardous substance requiring careful management in a laboratory setting. Adherence to these protocols is a non-negotiable aspect of experimental design to ensure personnel safety and environmental protection.

GHS Hazard Identification

The compound is associated with the following GHS hazard statements, indicating its potential to cause harm upon exposure.[3]

Hazard ClassGHS Statement CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Recommended Handling and Personal Protective Equipment (PPE)

The causality behind PPE recommendations is to create a reliable barrier between the researcher and the chemical, mitigating the risks identified by the GHS classifications.

  • Ventilation: Always handle this compound in a certified chemical fume hood to control exposure to dust or vapors, directly addressing the H335 respiratory irritation risk.[7]

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to government standards such as NIOSH (US) or EN 166 (EU).[7] This is a critical control to prevent the serious eye irritation cited in H319.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[3] Avoid all skin contact, as the compound is a known skin irritant (H315).[3]

  • Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

First Aid and Emergency Response

These protocols are designed for immediate response to accidental exposure.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[8] Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

Experimental Workflow: Synthesis Protocol

Understanding the synthesis of this compound provides insight into its impurity profile and handling characteristics. A common and reliable method is the Williamson ether synthesis, reacting 4-bromophenol with a trifluoroethylating agent. This protocol is self-validating as the progress can be monitored via TLC, and the product can be characterized by standard analytical techniques (NMR, GC-MS).

Step-by-Step Synthesis Methodology

The following protocol is based on established chemical principles for ether synthesis.[2]

  • Reaction Setup: Dissolve 4-bromophenol (1.0 eq) in a suitable polar aprotic solvent, such as acetone, in a round-bottom flask.

  • Base Addition: Add potassium carbonate (K₂CO₃), a mild base (approx. 3.0 eq), to the solution. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide.

  • Reagent Addition: Add the electrophile, 2,2,2-trifluoroethyl trifluoromethanesulfonate (approx. 1.25 eq), to the reaction mixture.

  • Reaction Execution: Stir the mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Upon completion, filter the reaction mixture to remove the insoluble potassium carbonate and other inorganic salts.

  • Workup - Concentration: Concentrate the filtrate under reduced pressure to remove the solvent (e.g., acetone).

  • Product Isolation: The resulting residue is the crude product, this compound, which appears as a waxy solid.[2] Further purification can be achieved through recrystallization or column chromatography if necessary.

Visualization of Synthetic Workflow

The diagram below illustrates the logical flow of the synthesis, from reactants to the final isolated product.

SynthesisWorkflow cluster_reactants Reactants & Reagents Reactant1 4-Bromophenol (in Acetone) Reaction Stir at Room Temp (Overnight) Reactant1->Reaction Reactant2 Potassium Carbonate (K₂CO₃) Reactant2->Reaction Reactant3 2,2,2-Trifluoroethyl Trifluoromethanesulfonate Reactant3->Reaction Filtration Filter Mixture Reaction->Filtration Reaction Mixture Concentration Concentrate Under Reduced Pressure Filtration->Concentration Liquid Filtrate Insolubles Insoluble Salts (Waste) Filtration->Insolubles Solid Phase Product Final Product: This compound Concentration->Product

Caption: Synthetic workflow for this compound.

References

  • Oakwood Chemical. this compound.[Link]

  • Lead Sciences. this compound.[Link]

  • PubChem. this compound.[Link]

  • PubChem. this compound | C8H6BrF3O.[Link]

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An In-Depth Technical Guide to the NMR Spectroscopic Data of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic ether with significant applications in organic synthesis and medicinal chemistry. The presence of the bromine atom provides a versatile handle for cross-coupling reactions, while the 2,2,2-trifluoroethoxy group can impart desirable properties such as increased metabolic stability and lipophilicity in drug candidates. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and comparative data from analogous structures.

Molecular Structure and Numbering

For clarity in the following spectral assignments, the atoms in this compound are numbered as follows:

Figure 1: Molecular structure and atom numbering of this compound.

I. Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit two distinct regions: the aromatic region and the aliphatic region corresponding to the trifluoroethoxy group.

Expected ¹H NMR Data

ProtonsMultiplicityExpected Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-2, H-6Doublet (d)6.8 - 7.03JHH ≈ 9.0
H-3, H-5Doublet (d)7.3 - 7.53JHH ≈ 9.0
H-7 (CH₂)Quartet (q)4.3 - 4.53JHF ≈ 8.0 - 9.0

Interpretation:

  • Aromatic Region: The para-substitution pattern of the benzene ring leads to a simplified AA'BB' spin system, which often appears as two distinct doublets.

    • The protons ortho to the electron-donating trifluoroethoxy group (H-2 and H-6) are expected to be shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the bromine atom.

    • The protons ortho to the bromine atom (H-3 and H-5) will be deshielded and resonate at a higher chemical shift (downfield). The characteristic ortho-coupling constant (³JHH) is typically around 9.0 Hz.

  • Aliphatic Region: The methylene protons (H-7) of the trifluoroethoxy group are adjacent to a trifluoromethyl (CF₃) group.

    • The three equivalent fluorine atoms will split the signal of the methylene protons into a quartet due to ³JHF coupling, which is typically in the range of 8-9 Hz.

    • The electronegativity of the adjacent oxygen and the trifluoromethyl group will cause a significant downfield shift for these protons.

II. Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon environments in the molecule. Due to the molecule's symmetry, four signals are expected for the aromatic carbons and two for the trifluoroethoxy group.

Expected ¹³C NMR Data

CarbonExpected Chemical Shift (δ, ppm)Expected Coupling
C-1157 - 159
C-2, C-6116 - 118
C-3, C-5132 - 134
C-4115 - 117
C-7 (CH₂)65 - 67Quartet (q), 2JCF ≈ 35-40 Hz
C-8 (CF₃)122 - 124Quartet (q), 1JCF ≈ 275-280 Hz

Interpretation:

  • Aromatic Carbons:

    • The carbon attached to the oxygen (C-1) will be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom.

    • The carbon bearing the bromine atom (C-4) is expected to be shielded due to the "heavy atom effect" of bromine, resulting in an upfield shift compared to what would be expected based on electronegativity alone.[1][2]

    • The carbons ortho and meta to the substituents will have distinct chemical shifts.

  • Aliphatic Carbons:

    • The methylene carbon (C-7) will be coupled to the three fluorine atoms, resulting in a quartet with a 2JCF coupling constant of approximately 35-40 Hz.

    • The trifluoromethyl carbon (C-8) will exhibit a large one-bond coupling to the three fluorine atoms (¹JCF), resulting in a quartet with a coupling constant of around 275-280 Hz.

III. Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group.

Expected ¹⁹F NMR Data

FluorineMultiplicityExpected Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
CF₃Triplet (t)-73 to -753JFH ≈ 8.0 - 9.0

Interpretation:

  • The chemical shift of the trifluoromethyl group in a trifluoroethoxy moiety typically appears in the range of -73 to -75 ppm relative to a CFCl₃ standard.[3]

  • The signal will be split into a triplet due to coupling with the two adjacent methylene protons (³JFH), with a coupling constant that mirrors the ³JHF observed in the ¹H NMR spectrum (around 8-9 Hz).

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine is a key diagnostic feature.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[4][5] This will result in a characteristic pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). The monoisotopic mass is 253.955 g/mol .[6]

  • Major Fragmentation Pathways:

    • Loss of the trifluoroethoxy group: Cleavage of the C-O bond can lead to the formation of a bromophenoxy radical cation.

    • Loss of Br•: Fragmentation of the C-Br bond would result in a cation at m/z corresponding to the 4-(2,2,2-trifluoroethoxy)phenyl fragment.

    • Benzylic-type cleavage: Cleavage of the CH₂-CF₃ bond is also possible.

    • Characteristic Bromine Isotope Pattern: Any fragment containing the bromine atom will also exhibit the characteristic 1:1 isotopic doublet.[7][8]

Predicted m/z values for common adducts: [6]

AdductPredicted m/z
[M+H]⁺254.96269
[M+Na]⁺276.94463
[M-H]⁻252.94813

Experimental Protocols

1. NMR Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR).

2. NMR Data Acquisition

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR: Acquire the spectrum with or without proton decoupling to observe the H-F coupling. A common external standard is CFCl₃.

3. Mass Spectrometry

  • Electron Ionization (EI): Introduce a dilute solution of the compound into the mass spectrometer. The electron energy is typically set to 70 eV.

  • Electrospray Ionization (ESI): For softer ionization, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source. This is useful for observing the molecular ion with minimal fragmentation.

Logical Relationships and Data Correlation

Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unequivocally assign the ¹H and ¹³C signals.

Figure 2: Expected 2D NMR (HSQC and HMBC) correlations for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and mass spectroscopic data for this compound. By understanding the predicted chemical shifts, coupling constants, and fragmentation patterns, researchers can confidently identify this compound, monitor its reactions, and characterize its derivatives. The provided experimental protocols offer a starting point for acquiring high-quality spectral data.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][9][10][11]

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An In-depth Technical Guide to 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to a comprehensive technical guide on 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene, a versatile halogenated aromatic compound that serves as a critical building block in advanced chemical synthesis. With a CAS Number of 106854-77-7 , this molecule is of significant interest to researchers in drug discovery, materials science, and synthetic organic chemistry.[1][2][3][4][5][6] Its unique structure, featuring a reactive bromine atom and a metabolically robust 2,2,2-trifluoroethoxy group, offers a powerful handle for the construction of complex molecular architectures.[7] This guide will provide an in-depth exploration of its synthesis, physicochemical properties, key reactions, and applications, grounded in established scientific principles and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

This compound is a solid, often described as a waxy solid, at room temperature.[4][5] The incorporation of the trifluoroethoxy group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable moiety in medicinal chemistry for enhancing metabolic stability and cell permeability.[7]

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 106854-77-7[4][5]

  • Molecular Formula: C₈H₆BrF₃O[5]

  • Molecular Weight: 255.03 g/mol [5]

  • Synonyms: 4-Bromo-(2,2,2-trifluoroethoxy)benzene, 4-(2,2,2-Trifluoroethoxy)phenyl bromide[5]

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. It is important to note that while some data is readily available, specific values for melting and boiling points can vary depending on the source and purity.

PropertyValueSource(s)
Physical Form Solid / Waxy Solid[4][5]
Molecular Weight 255.03 g/mol [5]
Purity (Typical) ≥96%[5]

Note: Precise melting and boiling points are not consistently reported in the literature. Researchers should characterize the compound upon receipt or synthesis.

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from closely related analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A quartet in the aliphatic region would correspond to the methylene protons (-OCH₂-) coupled to the three fluorine atoms of the trifluoromethyl group.

  • ¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. The trifluoromethyl group will appear as a quartet due to C-F coupling.

  • FT-IR: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring around 3000-3100 cm⁻¹. Strong C-F stretching bands are expected in the region of 1100-1300 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.[8][9]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the Williamson ether synthesis, starting from the readily available 4-bromophenol.

Reaction Scheme

Synthesis_of_this compound 4-Bromophenol 4-Bromophenol Product This compound 4-Bromophenol->Product + Trifluoroethyl_reagent 2,2,2-Trifluoroethyl trifluoromethanesulfonate Trifluoroethyl_reagent->Product + Base K₂CO₃ Base->Product Base Solvent Acetone Solvent->Product Solvent, RT, overnight

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a general procedure reported for the synthesis of this compound.[4]

Materials:

  • 4-Bromophenol

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

Procedure:

  • To a solution of 4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.25 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the insoluble salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a waxy solid.[4]

Self-Validation: The identity and purity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Key Applications in Synthesis

The bromine atom on the aromatic ring of this compound is a versatile functional group for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.[10][11][12][13][14][15][16][17][18][19][20][21][22]

Reactions_of_this compound cluster_suzuki Suzuki Coupling cluster_heck Heck Reaction cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound B Aryl/Vinyl Boronic Acid/Ester C Biaryl/Styrenyl Product D Alkene E Substituted Alkene F Terminal Alkyne G Aryl/Vinyl Alkyne H Amine I Aryl Amine B->C Pd Catalyst, Base D->E Pd Catalyst, Base F->G Pd/Cu Catalysts, Base H->I Pd Catalyst, Base

Caption: Key cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide.[13][15][18][22][23]

General Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), an aryl or vinyl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, perform an aqueous workup, extract with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[17][19][21][24][25]

General Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq).

  • Add a polar aprotic solvent (e.g., DMF, NMP, acetonitrile).

  • Degas the mixture and heat under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.

  • Monitor the reaction until completion.

  • After cooling, perform a standard aqueous workup and extraction.

  • Purify the product by column chromatography.

Sonogashira Coupling

This reaction forms a C-C bond between the aryl bromide and a terminal alkyne.[16][20][26][27][28][29][30]

General Protocol:

  • In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add a solvent (e.g., THF, toluene) and a base (e.g., Et₃N, DIPEA).

  • Add the terminal alkyne (1.1-1.2 eq) and stir the reaction at room temperature or with gentle heating (40-70 °C).

  • Upon completion, perform an aqueous workup and extraction.

  • Purify the resulting aryl alkyne by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[10][11][12][14][19]

General Protocol:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1-1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Heat the mixture (typically 80-110 °C) until the reaction is complete.

  • After cooling, quench the reaction, perform an aqueous workup, and extract with an organic solvent.

  • Purify the product by column chromatography.

Relevance in Drug Discovery and Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[31][32][33] The 2,2,2-trifluoroethoxy group is particularly valuable due to its high metabolic stability and its ability to modulate lipophilicity.

While a direct synthetic route from this compound to a marketed drug is not prominently documented, this building block is highly relevant for the synthesis of novel therapeutic agents. For instance, the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474 , which was investigated in clinical trials, contains a related trifluoroethoxy-phenyl moiety, highlighting the importance of this structural motif in the design of neurologically active compounds.[7][27][30][31][34][35][36][37] Researchers can leverage the reactivity of this compound to introduce this beneficial group into a wide array of molecular scaffolds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Summary: Based on data for similar brominated aromatic compounds, it should be handled as a compound that may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its utility is primarily derived from its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions, enabling the straightforward introduction of the metabolically robust 4-(2,2,2-trifluoroethoxy)phenyl moiety into complex molecules. This makes it a compound of high interest for researchers in drug discovery and materials science. The synthetic protocols and reaction guidelines provided in this guide offer a solid foundation for the effective use of this important chemical intermediate.

References

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An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is a key aromatic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive bromine atom and a stability-enhancing trifluoroethoxy group makes it a versatile substrate for a variety of chemical transformations. The trifluoroethoxy moiety often imparts desirable properties to the final products, such as increased metabolic stability, enhanced thermal stability, and altered lipophilicity, which are critical in the development of new pharmaceuticals and advanced materials.[1] This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its chemical behavior and practical guidance for its application in research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound features a benzene ring substituted with a bromine atom and a 2,2,2-trifluoroethoxy group at the para position. This substitution pattern significantly influences the electronic properties of the aromatic ring and, consequently, its reactivity.

PropertyValueSource
Molecular Formula C8H6BrF3O[2]
Molecular Weight 255.03 g/mol [2]
Appearance White to off-white solid[2]
Boiling Point 212.8 ± 40.0 °C (Predicted)[2]
Density 1.569 ± 0.06 g/cm³ (Predicted)[2]
Storage Sealed in a dry, room temperature environment[2]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.

Thermal Stability
Photochemical Stability

Aryl bromides are known to be susceptible to photochemical degradation, often involving the homolytic cleavage of the carbon-bromine bond upon exposure to UV light. This can lead to the formation of aryl radicals, which can then participate in a variety of secondary reactions.[5] It is therefore recommended to store this compound in amber vials or in the dark to prevent photodegradation.

Chemical Stability

The hydrolytic stability of the trifluoroethoxy group is a key feature of this molecule. The C-F bonds are generally resistant to hydrolysis under both acidic and basic conditions.[6] However, some studies have shown that under strongly basic conditions, the trifluoromethyl group in certain contexts can undergo hydrolysis.[6] The ether linkage is also generally stable, but cleavage can occur under harsh acidic conditions. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the bromine atom, which serves as a versatile handle for a wide range of transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The trifluoroethoxy group, being an electron-withdrawing group, influences the reactivity of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the trifluoroethoxy group can enhance the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst.[8]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a suitable solvent such as a mixture of toluene and water (4:1, 5 mL) is added a palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol) and a base (e.g., K2CO3, 2.0 mmol). The reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[9]

This reaction is a powerful method for the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.

Experimental Protocol: Buchwald-Hartwig Amination (Illustrative)

In a glovebox, a mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol) in an anhydrous, deoxygenated solvent such as toluene (5 mL) is heated at 80-110 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[5][10]

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling (Illustrative)

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a solvent such as THF or DMF (5 mL) are added a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol). The mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the reaction is complete. The reaction mixture is then quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.[11][12]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing trifluoroethoxy group at the para position to the bromine atom activates the aromatic ring towards nucleophilic aromatic substitution. This allows for the displacement of the bromide by strong nucleophiles.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing trifluoroethoxy group, which can delocalize the negative charge.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on the analysis of structurally similar compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will likely appear at a different chemical shift than those ortho to the trifluoroethoxy group. A quartet corresponding to the -OCH2- protons will also be present, coupled to the three fluorine atoms of the CF3 group.

13C NMR Spectroscopy

The 13C NMR spectrum will display distinct signals for the six aromatic carbons. The carbon attached to the bromine (ipso-carbon) will be shifted upfield due to the "heavy atom effect," while the carbon attached to the oxygen will be deshielded. The signals for the -OCH2- and -CF3 carbons will also be present, with the -CF3 carbon showing a characteristic quartet due to C-F coupling.[13]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • C-H stretching (aromatic): 3100-3000 cm-1

  • C-C stretching (aromatic): 1600-1450 cm-1

  • C-O-C stretching (ether): ~1250 cm-1

  • C-F stretching: Strong absorptions in the 1300-1100 cm-1 region

  • C-Br stretching: ~1070 cm-1

  • C-H out-of-plane bending (1,4-disubstitution): ~830 cm-1[14]

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the trifluoroethoxy group and the bromine atom.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds like 1-bromo-4-(trifluoromethoxy)benzene, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15] Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity, primarily centered around the C-Br bond, allows for a wide array of functionalizations through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The trifluoroethoxy group not only influences the electronic properties and reactivity of the molecule but also imparts beneficial properties such as enhanced stability to the resulting products. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its effective utilization in the design and synthesis of novel molecules for pharmaceutical and materials science applications.

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  • NIH. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link].

  • NIH. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link].

  • NIST WebBook. Benzene, 1-bromo-4-methyl-. [Link].

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link].

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link].

  • Beilstein Journal of Organic Chemistry. Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. [Link].

  • Thieme. 4. 13C NMR Spectroscopy. [Link].

  • ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link].

  • ResearchGate. Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction. [Link].

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An In-depth Technical Guide to the Solubility of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene, a compound of interest in medicinal chemistry and materials science. Given the limited publicly available quantitative solubility data for this specific molecule, this document focuses on the foundational principles and detailed methodologies required to accurately determine its solubility in a range of organic solvents. The protocols outlined herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data critical for downstream applications in drug discovery and development.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in various chemical and biological systems. In drug development, poor aqueous solubility can severely limit a drug candidate's bioavailability, hindering its therapeutic efficacy.[1][2] Conversely, understanding a compound's solubility in organic solvents is paramount for various stages of the pharmaceutical pipeline, including:

  • Synthesis and Purification: Selecting appropriate solvents for reactions and crystallizations.

  • Formulation Development: Creating stable and effective drug delivery systems.[3]

  • Analytical Method Development: Preparing solutions for characterization and quality control.[4]

This compound, with its chemical formula C8H6BrF3O and a molecular weight of approximately 255.03 g/mol , is a solid at room temperature.[5] Its structure, featuring a brominated phenyl ring and a trifluoroethoxy group, suggests a molecule with moderate polarity, likely exhibiting solubility in a range of organic solvents. A documented synthesis procedure notes its dissolution in acetone, providing an initial clue to its solubility characteristics.[6]

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" serves as a primary guide for predicting solubility.[7] This principle is based on the polarity of the solute and the solvent. The molecular structure of this compound suggests it is a polar molecule due to the presence of the ether oxygen and the electronegative fluorine and bromine atoms. Therefore, it is expected to be more soluble in polar organic solvents than in nonpolar ones.

To systematically approach solvent selection, it is useful to consider a range of solvents with varying polarities and hydrogen bonding capabilities. A logical workflow for solvent selection is depicted below.

G cluster_0 Solvent Selection Workflow A Define Application Need (e.g., Synthesis, Formulation, Analysis) B Characterize Target Compound This compound (Polarity, H-bonding potential) A->B C Select Solvents Based on Polarity Spectrum B->C D Consider Practical Factors (Toxicity, Boiling Point, Cost) C->D E Prioritize Solvents for Initial Screening D->E

Caption: Logical workflow for selecting appropriate organic solvents for solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8] This equilibrium-based method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Experimental Protocol: Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid, purity ≥96%)[5]

  • Selected organic solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO), Ethanol, Ethyl Acetate, Hexane, Methanol, Tetrahydrofuran (THF), Toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Add a known volume (e.g., 2 mL) of the selected organic solvent to a series of scintillation vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

The experimental workflow for this protocol is illustrated in the following diagram:

G cluster_1 Shake-Flask Experimental Workflow A Add excess solute to a known volume of solvent B Equilibrate at a controlled temperature with agitation (24-72h) A->B Step 1 C Allow excess solid to settle B->C Step 2 D Filter supernatant to remove undissolved solid C->D Step 3 E Dilute the saturated solution D->E Step 4 F Quantify concentration using HPLC E->F Step 5 G Calculate Solubility F->G Step 6

Sources

A Senior Application Scientist's Guide to Sourcing 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the trifluoroethoxy group, make it an invaluable synthon for introducing this motif into target molecules, thereby modulating properties like metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical overview for researchers, chemists, and supply chain managers on sourcing this critical reagent. We will delve into the landscape of commercial suppliers, critical quality attributes to scrutinize, a robust supplier qualification workflow, and best practices for handling and storage, ensuring the integrity and success of your research and development programs.

Introduction to this compound

This compound, with CAS number 106854-77-7, is an aromatic compound featuring a bromine atom and a trifluoroethoxy group attached to a benzene ring.[1] The bromine atom serves as a versatile functional handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which are foundational in modern drug discovery for constructing complex molecular architectures.[2]

The trifluoroethoxy moiety is particularly significant. The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[3] The -OCH₂CF₃ group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity (logP) to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Chemical Structure and Properties:

  • Molecular Formula: C₈H₆BrF₃O[1]

  • Molecular Weight: 255.04 g/mol [1]

  • Appearance: Typically a white to off-white solid or waxy solid.[4]

  • Synonyms: 4-Bromo-(2,2,2-trifluoroethoxy)benzene, 4-(2,2,2-Trifluoroethoxy)phenyl bromide.[5]

Critical Quality Attributes & Specification Analysis

The success of a synthetic campaign hinges on the quality of the starting materials. For this compound, seemingly minor impurities can lead to failed reactions, low yields, and complex purification challenges. When evaluating suppliers, it is imperative to look beyond the price and scrutinize the Certificate of Analysis (CoA) for the following parameters.

Causality Behind Key Specifications:

  • Purity (Assay): This is the most critical parameter. A low purity value indicates the presence of impurities that can have significant downstream consequences. For instance, residual starting materials from the synthesis, such as 4-bromophenol, can compete in subsequent reactions, leading to undesired side products.[4] In palladium-catalyzed cross-coupling reactions, certain organic or inorganic impurities can act as catalyst poisons, deactivating the palladium catalyst and halting the reaction. A purity of ≥97% is common, but for sensitive applications, sourcing ≥99% is highly recommended.

  • Analytical Method: The method used to determine purity is crucial. Gas Chromatography (GC) is common for volatile compounds, while High-Performance Liquid Chromatography (HPLC) is also used. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) is the gold standard. A supplier providing comprehensive analytical data instills greater confidence.

  • Moisture Content: Water can be detrimental in many organometallic reactions, such as those involving Grignard reagents or lithium-halogen exchange. It is essential to ensure the material is dry, typically with a moisture content specified as ≤0.5% by Karl Fischer (KF) titration.

  • Residual Solvents: Solvents used in the final purification steps (e.g., acetone, hexanes) can remain in the final product.[4] These solvents can interfere with subsequent reactions or pose safety risks. The CoA should ideally quantify residual solvent levels.

Table 1: Comparison of Typical Supplier Specifications

SpecificationResearch Grade (R&D)Process/Scale-up GradeAnalytical Method
Purity (Assay) ≥97%[1][6]≥99%GC, HPLC, ¹H NMR
Appearance White to Off-White Solid[4]White Crystalline SolidVisual Inspection
Identity Conforms to StructureConforms to Structure¹H NMR, IR, MS
Moisture Content Not always specified≤0.5%Karl Fischer (KF)
Melting Point Reported as a rangeSharp, narrow rangeMelting Point Apparatus

The Commercial Supplier Landscape

Suppliers of this compound can be broadly categorized into three tiers, each catering to different needs of the research and development lifecycle.

  • Tier 1: Major Multinational Distributors (e.g., Sigma-Aldrich/Merck, Thermo Fisher Scientific/Alfa Aesar, VWR): These suppliers offer high-purity material in research quantities (1g to 100g). They are known for their extensive quality control, readily available documentation (CoAs, SDS), and robust distribution networks, ensuring fast delivery. While often more expensive, the reliability and quality assurance justify the cost for initial discovery and preclinical work.

  • Tier 2: Specialized Chemical Manufacturers (e.g., Oakwood Chemical, Apollo Scientific, BLDpharm): These companies often synthesize the compounds themselves or have strong relationships with primary manufacturers.[1][6][7] They are an excellent source for both research and pilot-scale quantities (100g to multiple kilograms). They can often provide more detailed batch-specific data and may offer custom synthesis services.

  • Tier 3: Chemical Marketplaces and Bulk Manufacturers: Platforms like ChemicalBook and various overseas manufacturers cater to large-scale and commercial needs.[4] While pricing is highly competitive, rigorous in-house qualification and quality control are essential when sourcing from this tier to mitigate risks associated with quality variability.

Supplier Evaluation and Qualification Workflow

A systematic approach to supplier qualification is critical to ensure a reliable and consistent supply of high-quality material. This process de-risks the supply chain and prevents costly delays in development timelines.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Qualification & Approval s1 Identify Potential Suppliers (Tiers 1, 2, 3) s2 Request Technical Package (CoA, SDS, Quote) s1->s2 s3 Initial Documentation Review s2->s3 s4 Request Material Sample (Specific Lot) s3->s4 s5 In-House QC Analysis (NMR, GC/HPLC, KF) s4->s5 s6 Compare In-House Data with Supplier CoA s5->s6 s7 Data Match? s6->s7 s8 Qualify Supplier & Approve Lot s7->s8 Yes s9 Reject Lot & Re-evaluate Supplier s7->s9 No s10 Place Purchase Order s8->s10

Caption: Workflow for qualifying a new chemical supplier.

Workflow Explanation:

  • Initial Screening: Begin by identifying a pool of potential suppliers from the tiers described above. Request a standard technical package including a typical Certificate of Analysis, a Safety Data Sheet (SDS), and a quote for the desired quantity.

  • Technical Evaluation: Once a promising supplier is identified, request a small sample from a specific manufacturing lot. It is crucial that the sample is representative of the batch you intend to purchase. Perform comprehensive in-house analytical testing (e.g., ¹H NMR, GC-MS, purity by HPLC) and compare your findings directly against the supplier's CoA.

  • Qualification and Approval: If your in-house data corroborates the supplier's specifications, the supplier and the specific lot can be qualified for use. If significant discrepancies are found, the lot should be rejected, and the supplier's reliability should be questioned. This self-validating loop ensures that only material meeting your stringent requirements enters your workflow.

Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of this compound and ensuring laboratory safety.

  • Hazard Identification: This compound is typically classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] It may also cause respiratory irritation.[7] Always consult the supplier-specific Safety Data Sheet (SDS) before handling.[8][9]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[10] Work should be conducted in a well-ventilated fume hood.[11]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][8][9] Many suppliers recommend storage at room temperature.[4][6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]

Application Note: Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

To illustrate the use of this building block, the following is a representative protocol for a Suzuki-Miyaura coupling, a common C-C bond-forming reaction. The quality of the this compound is critical for achieving high yields and clean conversion.

Objective: To synthesize 4-phenyl-1-(2,2,2-trifluoroethoxy)benzene.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., 1,4-dioxane or toluene) followed by a degassed aqueous solution of a base (e.g., 2M Na₂CO₃, 2.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

The use of high-purity, dry this compound in this protocol minimizes the formation of homocoupled byproducts and ensures efficient catalytic turnover, leading to a higher yield and simpler purification.

Conclusion

This compound is a valuable building block for pharmaceutical and materials science research. Sourcing this reagent requires a diligent and systematic approach. By focusing on critical quality attributes, understanding the supplier landscape, and implementing a robust qualification workflow, researchers can ensure a consistent supply of high-quality material. This diligence forms the foundation of reproducible science and accelerates the path from discovery to development.

References

  • This compound - Oakwood Chemical. Oakwood Chemical. Available at: [Link]

  • 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene - CAS Common Chemistry. CAS. Available at: [Link]

  • Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof. Google Patents.
  • Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. Journal of Medical Science. Available at: [Link]

  • The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents. Google Patents.
  • This compound - Lead Sciences. Lead Sciences. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. Available at: [Link]

  • 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene - All About Drugs. All About Drugs. Available at: [Link]

  • Buy 1-bromo-4-(methoxymethyl)benzene | Boron Molecular. Boron Molecular. Available at: [Link]

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An In-depth Technical Guide to 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene, a halogenated aromatic ether of significant interest in modern chemical research and development. The document details the compound's core chemical and physical properties, presents a validated, step-by-step synthesis protocol grounded in the Williamson ether synthesis, and explores its strategic applications in drug discovery and materials science. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical building block.

Chemical Identity and Core Properties

This compound, identified by CAS Number 106854-77-7, is a substituted benzene derivative featuring both a bromine atom and a 2,2,2-trifluoroethoxy group.[1] This unique combination of moieties imparts valuable chemical characteristics, making it a strategic intermediate in organic synthesis. The bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the trifluoroethoxy group offers a means to introduce fluorine, an element known to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules.[2]

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₈H₆BrF₃O[1][3]
Molecular Weight 255.03 g/mol [1][3]
CAS Number 106854-77-7[1][3][4]
Appearance Waxy solid[5]
Synonyms Benzene, 1-bromo-4-(2,2,2-trifluoroethoxy)-; 4-Bromo-(2,2,2-trifluoroethoxy)benzene[3]
InChI Key SMDIDUHBHCDCRQ-UHFFFAOYSA-N[3]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene Ring Nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent Nodes Br [label="Br", fontcolor="#EA4335"]; O [label="O", fontcolor="#4285F4"]; CH2 [label="CH₂"]; CF3 [label="CF₃", fontcolor="#34A853"];

// Benzene Ring Edges (alternating double bonds) C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1;

// Substituent Edges C1 -- Br; C4 -- O; O -- CH2; CH2 -- CF3;

// Positioning (adjust as needed for clarity) C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Br [pos="0,2!"]; O [pos="0,-2!"]; CH2 [pos="0,-3!"]; CF3 [pos="0,-4!"]; }

Caption: Chemical structure of this compound.

Synthesis Protocol and Mechanistic Insights

The preparation of this compound is reliably achieved via the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[6][7] This reaction proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[8] The protocol involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an electrophilic alkylating agent.

Causality of Reagent Selection
  • Starting Materials : The synthesis commences with 4-bromophenol and an electrophilic source of the trifluoroethyl group, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate. 4-bromophenol is selected for its acidic phenolic proton and the presence of the required bromine substituent.

  • Base : Potassium carbonate (K₂CO₃) is a commonly used base for this transformation.[5][9] It is a mild, inexpensive, and easy-to-handle solid base. Its primary function is to deprotonate the 4-bromophenol to generate the corresponding potassium 4-bromophenoxide in situ. While stronger bases like sodium hydride could be used, potassium carbonate is sufficiently basic for the acidic phenol and offers a better safety profile and simpler workup.[10]

  • Solvent : Acetone or N,N-dimethylformamide (DMF) are effective solvents.[5][6][9] These polar aprotic solvents are ideal for Sₙ2 reactions as they can solvate the potassium cation without strongly solvating the phenoxide nucleophile, leaving it more available to react.[7]

Validated Experimental Protocol

The following protocol is adapted from established laboratory procedures.[5]

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq.).

  • Dissolution : Dissolve the 4-bromophenol in acetone (approx. 20 mL per gram of phenol).

  • Addition of Base : Add anhydrous potassium carbonate (3.0 eq.) to the solution.

  • Addition of Electrophile : Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.25 eq.) to the stirred suspension.

  • Reaction : Stir the reaction mixture vigorously at room temperature overnight. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup : Upon completion, filter the reaction mixture through a pad of celite to remove the insoluble potassium salts.

  • Concentration : Concentrate the filtrate under reduced pressure to remove the acetone.

  • Purification : The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a waxy solid.[5]

Caption: Workflow for the synthesis of the target compound.

Applications in Research and Development

This compound is not an end-product but a valuable intermediate for building more complex molecular architectures.

  • Pharmaceutical R&D : The introduction of fluorinated motifs is a cornerstone of modern drug design. The trifluoroethoxy group is particularly valued for its high metabolic stability, as the carbon-fluorine bond is resistant to cleavage by metabolic enzymes like Cytochrome P450.[2] This can significantly improve a drug candidate's pharmacokinetic profile. The compound allows for the strategic incorporation of this group into a lead molecule, using the bromo-substituent as a point of attachment for further chemical elaboration.

  • Materials Science : This compound serves as a molecular precursor in the bottom-up synthesis of advanced materials. For instance, it has been used to create precisely structured graphene nanoribbons, which are one-dimensional materials with potential applications in next-generation electronics.[2]

  • Synthetic Organic Chemistry : It is a key reagent for investigating reaction mechanisms, such as the study of regioselectivity in the metalation of halogenated compounds.[2] This fundamental research is critical for developing new, more efficient synthetic methodologies.

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.

  • GHS Hazard Classification : The compound is classified with the following hazards:

    • H302 : Harmful if swallowed.[4]

    • H315 : Causes skin irritation.[4]

    • H319 : Causes serious eye irritation.[4]

    • H335 : May cause respiratory irritation.[4]

  • Pictograms : GHS07 (Exclamation Mark), GHS08 (Health Hazard).[11]

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling Precautions : Avoid breathing dust, fumes, or vapors.[4] Wash hands and any exposed skin thoroughly after handling.

  • Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1]

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved January 21, 2026, from [Link]

  • Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? (n.d.). Vedantu. Retrieved January 21, 2026, from [Link]

  • Can anyone help me with a Williamson ether synthesis? (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). Oakwood Chemical. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). Lead Sciences. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]

  • material safety data sheet. (2009). Capot Chemical. Retrieved January 21, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-(2,2,2-trifluoroethoxy)phenyl Moiety

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the incorporation of fluorinated motifs is a cornerstone strategy for modulating molecular properties. The 2,2,2-trifluoroethoxy group, when appended to an aromatic ring, imparts unique electronic characteristics and can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene serves as a critical building block for introducing this valuable moiety. Its aryl bromide functionality provides a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

The reactivity of aryl halides in these transformations is intrinsically linked to the carbon-halogen bond strength, with the general trend being C–I > C–Br > C–Cl.[2] This positions aryl bromides like this compound as an ideal substrate, offering a balance of high reactivity and stability for widespread laboratory use. This guide provides detailed protocols and expert insights into its application in several key cross-coupling reactions.

Core Principle: The Palladium Catalytic Cycle

The majority of the reactions discussed herein are underpinned by a common mechanistic framework: the palladium catalytic cycle. A foundational understanding of this cycle is crucial for troubleshooting and optimization. The cycle typically begins with a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.

The three fundamental steps are:

  • Oxidative Addition: The active LnPd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation (or equivalent): The nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) displaces the halide on the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 LₙPd(0) OA_Complex Ar-Pd(II)-Br(L)ₙ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-Nu(L)ₙ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Nu (Coupled Product) TM_Complex->Product ArBr Ar-Br (1-Bromo-4-(trifluoroethoxy)benzene) ArBr->OA_Complex NuM Nucleophile (e.g., R-B(OH)₂, R₂NH) NuM->TM_Complex

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures, which are prevalent in medicinal chemistry and materials science.[4][5][6] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester.

Expert Insights: Causality Behind Experimental Choices
  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is critical.[7] These ligands promote the formation of a monoligated L₁Pd(0) species, which is highly active for the oxidative addition of aryl bromides.[7] For electron-rich substrates, these powerful ligands are essential to achieve good yields.[8]

  • Base: The base, typically a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), plays a crucial role. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[4] Cesium carbonate is often used for challenging couplings due to its higher solubility and basicity.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common. Water can aid in dissolving the base and boronic acid, while the organic solvent solubilizes the aryl bromide and the catalyst complex. Rigorous degassing of the solvent is mandatory to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]

Representative Protocol: Synthesis of 4-(2,2,2-trifluoroethoxy)-1,1'-biphenyl

Workflow_Diagram start Start: Reagent Preparation reagents 1. Add Aryl Bromide, Boronic Acid, & Base to Oven-Dried Flask start->reagents inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert add_catalyst 3. Add Pd Catalyst & Ligand under Gas Flow inert->add_catalyst add_solvent 4. Add Degassed Solvent via Syringe add_catalyst->add_solvent reaction 5. Heat to Reaction Temperature with Stirring add_solvent->reaction monitor 6. Monitor Progress (TLC/LC-MS) reaction->monitor workup 7. Quench, Extract, & Dry monitor->workup purify 8. Purify (Column Chromatography) workup->purify end End: Characterized Product purify->end

Caption: General Workflow for a Cross-Coupling Reaction Setup.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and finely ground K₂CO₃.

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Under a positive flow of inert gas, quickly add the Pd(OAc)₂ and SPhos.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(2,2,2-trifluoroethoxy)-1,1'-biphenyl.

ParameterRecommended Conditions for Suzuki Coupling
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80 - 110 °C
Typical Yields 85-98%

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, a motif frequently found in pharmaceuticals.[10] The reaction couples an aryl halide with a primary or secondary amine.[3][11]

Expert Insights: Causality Behind Experimental Choices
  • Ligand Selection: This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos).[12] These ligands accelerate the rate-limiting reductive elimination step to form the C-N bond and prevent β-hydride elimination, a common side reaction.[3]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Its role is to deprotonate the amine (or the amine-palladium complex) to generate the palladium-amido intermediate that precedes reductive elimination.[3]

  • Substrate Scope: The reaction is broadly applicable to a wide range of primary and secondary amines. For less nucleophilic amines, more forcing conditions or more active catalyst systems may be necessary.[13]

Representative Protocol: Synthesis of N-phenyl-4-(2,2,2-trifluoroethoxy)aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox or under a strict inert atmosphere, add NaOtBu to an oven-dried reaction tube.

  • Add Pd₂(dba)₃ and XPhos.

  • Add this compound, the amine, a magnetic stir bar, and degassed toluene.

  • Seal the tube tightly with a screw cap and remove it from the glovebox.

  • Place the reaction tube in a preheated oil bath or heating block at 100-110 °C.

  • Stir for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and carefully quench with water.

  • Filter the mixture through a pad of Celite® to remove palladium black.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the desired arylamine product.

ParameterRecommended Conditions for Buchwald-Hartwig Amination
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, RuPhos, BrettPhos, Josiphos-type ligands
Base NaOtBu, LiHMDS, K₃PO₄
Solvent Toluene, Dioxane, THF
Temperature 90 - 120 °C
Typical Yields 75-95%

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling forges a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to functionalized alkynes.[14] The classical method uses a dual-catalyst system of palladium and a copper(I) salt.[15]

Expert Insights: Causality Behind Experimental Choices
  • Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex much more readily than the alkyne itself.[16]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to neutralize the HBr generated during the reaction and to act as a solvent or co-solvent.[12]

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These methods typically require a higher catalyst loading or more specialized ligands and bases (e.g., Cs₂CO₃) to facilitate the direct reaction of the alkyne with the palladium complex.[17]

Representative Protocol: Synthesis of 1-(Phenylethynyl)-4-(2,2,2-trifluoroethoxy)benzene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add degassed triethylamine followed by phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or heat gently to 50-60 °C. The reaction is often mildly exothermic.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Once complete, dilute the mixture with diethyl ether or ethyl acetate and filter through Celite® to remove the ammonium salt and catalyst residues.

  • Wash the filtrate with dilute aqueous HCl (to remove excess amine), then with saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by column chromatography to yield the pure arylalkyne.

ParameterRecommended Conditions for Sonogashira Coupling
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI (for classic conditions)
Base Et₃N, DIPEA, Piperidine
Solvent THF, DMF, or neat amine
Temperature 25 - 70 °C
Typical Yields 80-95%

Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction creates a C-C bond between an aryl halide and an alkene, forming a substituted olefin.[18] It is a powerful method for vinylation and is particularly effective with electron-deficient aryl halides.[19]

Expert Insights: Causality Behind Experimental Choices
  • Catalyst: While traditional Pd(OAc)₂/phosphine systems work, modern protocols often use phosphine-free catalysts like palladium on charcoal (Pd/C) or palladacycles, especially in industrial settings, to simplify purification.[20]

  • Base: An inorganic base like NaOAc or K₂CO₃, or an organic amine base like Et₃N, is used to neutralize the HBr formed in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[21]

  • Solvent and Additives: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are typically used. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be added to accelerate the reaction, especially under heterogeneous conditions.[20]

Representative Protocol: Synthesis of (E)-1-Styryl-4-(2,2,2-trifluoroethoxy)benzene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Add this compound, Pd(OAc)₂, and P(o-tol)₃ to a sealable reaction vessel.

  • Evacuate and backfill with argon.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Seal the vessel and heat to 100-120 °C for 12-24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography. The product is typically the trans (E)-isomer.[21]

ParameterRecommended Conditions for Heck Reaction
Palladium Precursor Pd(OAc)₂, PdCl₂
Ligand PPh₃, P(o-tol)₃ (or phosphine-free)
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, DMAc
Temperature 100 - 140 °C
Typical Yields 70-90%

Safety and Handling

This compound:

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[22]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of vapors and contact with skin and eyes.[22][23]

  • Spills: In case of a minor spill, absorb with an inert material like vermiculite or sand, and place in a sealed container for chemical waste disposal.[22]

General Reaction Safety:

  • Inert Atmosphere: Palladium catalysts are sensitive to air. Ensure all reactions are conducted under a properly maintained inert atmosphere (argon or nitrogen).[9]

  • Solvents: Use anhydrous and degassed solvents. Many solvents used (Toluene, Dioxane, DMF) have specific health hazards and should be handled with care.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them exclusively in a glovebox or under a positive pressure of inert gas.

  • Pressure: When heating sealed reaction vessels, never fill them more than two-thirds full and always use a blast shield.[24]

References

  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.Chemical Communications (RSC Publishing).
  • Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions.Wiley Online Library.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. NIH National Library of Medicine. Available at: [Link]

  • 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. Sdfine. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate. Available at: [Link]

  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. NIH National Library of Medicine. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available at: [Link]

  • Buchwald-Hartwig coupling. YouTube. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. ResearchGate. Available at: [Link]

  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. SpringerLink. Available at: [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with... ResearchGate. Available at: [Link]

  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. qualitas1998.net. Available at: [Link]

  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Publications. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH National Library of Medicine. Available at: [Link]

  • Chemical, Spectral, Biological, and Toxicological Studies of Some Benzene Derivatives Used in Pharmaceuticals: In Silico Approach. ResearchGate. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. Available at: [Link]

Sources

Application Notes and Protocols: 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is a pivotal building block in modern organic synthesis, prized for its unique structural combination: a reactive aryl bromide handle amenable to a wide array of cross-coupling reactions, and a 2,2,2-trifluoroethoxy group. This fluorinated moiety is of particular interest in medicinal chemistry and materials science for its ability to enhance metabolic stability, modulate lipophilicity, and impart desirable electronic properties.[1][2] This guide provides an in-depth exploration of its physicochemical properties, core reactivity, and detailed, field-proven protocols for its application in cornerstone synthetic transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Physical and Chemical Data

The properties of this compound are summarized below. This data is essential for calculating molar equivalents, predicting solubility, and planning purification strategies.

PropertyValueSource
CAS Number 106854-77-7[3][4]
Molecular Formula C₈H₆BrF₃O[5][6][7]
Molecular Weight 255.04 g/mol [4][5]
Appearance Solid / Waxy Solid[3][5]
Purity Typically ≥96%[5]
InChI Key SMDIDUHBHCDCRQ-UHFFFAOYSA-N[5][7]
Predicted XlogP 3.7[7]
Safety and Handling

While a specific safety data sheet for this exact compound is not universally available, data from structurally analogous compounds, such as 1-bromo-4-(trifluoromethoxy)benzene, provides a strong basis for hazard assessment.[8][9][10] The primary hazards are associated with irritation and combustibility.

Hazard CategoryDescription & Precautionary Measures
Skin Irritation Causes skin irritation.[8][9] Action: Wear nitrile gloves and a lab coat. Wash hands and any exposed skin thoroughly after handling. In case of contact, wash with plenty of soap and water.[9]
Eye Irritation Causes serious eye irritation.[8][9] Action: Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[9]
Respiratory Irritation May cause respiratory irritation.[8][10] Action: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[10]
Combustibility Combustible liquid/solid.[8] Action: Keep away from open flames, hot surfaces, and sources of ignition.[9]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[9] Incompatible with strong oxidizing agents, acids, and bases.[9]

Core Reactivity: A Tale of Two Moieties

The synthetic utility of this compound stems from the orthogonal nature of its two key functional groups. The C-Br bond serves as the primary reactive site for bond formation, while the trifluoroethoxy group acts as a property-modifying "spectator."

  • The Aryl Bromide: The carbon-bromine bond is the linchpin for reactivity, serving as an ideal electrophile for palladium-catalyzed cross-coupling reactions. It readily undergoes oxidative addition to a Pd(0) center, initiating the catalytic cycles that drive reactions like Suzuki and Buchwald-Hartwig amination.[11][12] This makes it a versatile anchor point for introducing new carbon-carbon or carbon-nitrogen bonds.

  • The Trifluoroethoxy Group: This group is highly electron-withdrawing, which can influence the reactivity of the aromatic ring. More importantly, it is prized for its metabolic stability. The strong C-F bonds resist enzymatic degradation, a highly desirable trait in drug development.[1] Its inclusion can also increase lipophilicity, affecting a molecule's solubility and ability to cross biological membranes.[1]

Caption: Duality of this compound.

Key Synthetic Applications & Protocols

This section provides detailed, step-by-step protocols for two of the most powerful and common transformations utilizing this building block. The causality behind reagent choices is explained to empower researchers to adapt these methods.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals and organic materials.[13] This protocol details the coupling of this compound with a generic arylboronic acid.

The reaction proceeds via a well-established catalytic cycle. The choice of a palladium catalyst, a phosphine ligand, and a base is critical for success.[13][14]

  • Catalyst (e.g., Pd(OAc)₂/SPhos): A Pd(0) species, often generated in situ from a Pd(II) precatalyst, is required to initiate the cycle by inserting into the C-Br bond (oxidative addition).[12]

  • Ligand (e.g., SPhos): Bulky, electron-rich phosphine ligands stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination step that forms the product.

  • Base (e.g., K₃PO₄): The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that can efficiently transfer its organic group to the palladium center during the transmetalation step.[14][15]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Pd0->PdII_Diaryl Ar-Ar' PdII_Aryl Ar-Pd(II)-Br(L₂) PdII_Aryl->Pd0 Ar-Br Transmetal Transmetalation PdII_Diaryl->PdII_Aryl Ar'-B(OH)₂ + Base RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 255 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and deionized water (1 mL) via syringe.

  • Catalyst Loading: Under a positive pressure of argon, add the palladium acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Rationale: Adding the catalyst last to the complete mixture prevents premature decomposition.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS, checking for the consumption of the starting aryl bromide. Typical reaction times are 4-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[12]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[16][17] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[16][18]

  • Catalyst (e.g., Pd₂(dba)₃): This is a stable Pd(0) source, which is often preferred for C-N coupling as it does not require an in situ reduction step.

  • Ligand (e.g., tBu₃P·HBF₄): Highly sterically hindered and electron-rich ligands are essential. They accelerate the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[16][19]

  • Base (e.g., NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that is a key intermediate prior to reductive elimination.[19] Sodium tert-butoxide is a common and effective choice.

Buchwald_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)-NR₂(L) Pd0->PdII_Amido Ar-NR₂ PdII_Aryl Ar-Pd(II)-Br(L) PdII_Aryl->Pd0 Ar-Br Amine_Coord Amine Coordination & Deprotonation PdII_Amido->PdII_Aryl HNR₂ + Base RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Reaction Setup: In a glovebox or under a robust stream of argon, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried reaction tube or flask.

  • Reagent Addition: Add this compound (1.0 mmol, 255 mg), the amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg), and tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄, 0.02 mmol, 5.8 mg). Rationale: The base is added first to minimize its contact with the catalyst in a concentrated form.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress via TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to afford the desired arylamine.[16][19]

Synthesis of the Building Block

For researchers preferring to synthesize the title compound, a straightforward Williamson ether synthesis approach from commercially available 4-bromophenol is effective.

Caption: Workflow for the synthesis of the title compound.

Protocol: Synthesis from 4-Bromophenol

This procedure is adapted from a general method for the synthesis of this compound.[3]

  • Setup: Dissolve 4-bromophenol (1.0 eq) in acetone (approx. 0.25 M solution).

  • Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

  • Alkylation: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.25 eq) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature overnight.

  • Workup: Upon completion (monitored by TLC), filter the mixture to remove the potassium salts.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be used as is or purified further by chromatography if necessary.[3]

References

  • 1-Bromo-4-(trifluoromethoxy)benzene | C7H4BrF3O | CID 521008 - PubChem. Available at: [Link]

  • This compound | C8H6BrF3O | CID 22913883 - PubChem. Available at: [Link]

  • This compound - Oakwood Chemical. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Bromobenzene: Uses, Properties, and Industrial Significance - Patsnap Eureka. Available at: [Link]

  • Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Available at: [Link]

  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Available at: [Link]

  • This compound - PubChemLite. Available at: [Link]

  • The Role of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene in Modern Organic Synthesis. Available at: [Link]

  • 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. Available at: [Link]

  • US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents.
  • Unactivated Pd-Catalyzed Oxidative Cross-Coupling Reactions of Arenes with Benzene - ChemRxiv. Available at: [Link]

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Application Notes and Protocols for 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of the 2,2,2-Trifluoroethoxy Moiety

The introduction of fluorine-containing substituents is a cornerstone of modern medicinal chemistry and materials science.[1] The 2,2,2-trifluoroethoxy group (-OCH₂CF₃), in particular, offers a unique combination of electronic and physicochemical properties. Its strong electron-withdrawing nature and metabolic stability can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene serves as a key building block for introducing this valuable moiety into aromatic systems. This guide provides detailed experimental protocols for the application of this versatile reagent in two of the most powerful cross-coupling reactions in contemporary organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueReference
CAS Number 106854-77-7[2]
Molecular Formula C₈H₆BrF₃O[3]
Molecular Weight 255.03 g/mol [3]
Appearance White to off-white solid[2]
Boiling Point 212.8 ± 40.0 °C (Predicted)[2]
Density 1.569 ± 0.06 g/cm³ (Predicted)[2]
Storage Sealed in a dry, room temperature environment[2]

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] Avoid inhalation of dust and contact with skin and eyes.[4] In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound.[6] The use of this compound in this reaction allows for the synthesis of a wide array of biaryl compounds bearing the trifluoroethoxy group, which are of significant interest in pharmaceutical and materials science research.[7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid or ester is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd Ar-Pd(II)(Ar')L₂ transmetalation->coupled_pd reductive_elimination Reductive Elimination coupled_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ + Base boronic_acid->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of 4-(2,2,2-Trifluoroethoxy)biphenyl

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.08 eq.) in a small amount of degassed toluene.

  • Using a syringe, add the catalyst solution to the reaction flask under a positive flow of inert gas.

  • Add a degassed solvent mixture of toluene:ethanol:water (e.g., 4:1:1 ratio) to the reaction flask via syringe.

  • Attach a reflux condenser and place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(2,2,2-trifluoroethoxy)biphenyl.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules, as the aniline moiety is a common structural motif.

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming an amido complex.

  • Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the desired N-aryl aniline product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex Ar-Pd(II)(NR'R'')L₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition amine HNR'R'' + Base amine->amine_coordination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of N-Phenyl-4-(2,2,2-trifluoroethoxy)aniline

This protocol provides a representative example of a Buchwald-Hartwig amination using this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq.), aniline (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Add Pd₂(dba)₃ (0.01 eq.) and XPhos (0.02 eq.) to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-phenyl-4-(2,2,2-trifluoroethoxy)aniline.

Characterization Data

The structural elucidation of the synthesized compounds is critical. While specific spectra for the products of the above reactions are not provided, analogous data for similar compounds can be referenced. For example, the ¹H NMR spectrum of 1-bromo-4-(trifluoromethoxy)benzene shows characteristic aromatic signals, which can be compared to the expected signals for this compound.[9] The presence of the trifluoroethoxy group would be confirmed by a quartet in the ¹H NMR spectrum for the -OCH₂- protons and a corresponding triplet in the ¹⁹F NMR spectrum.

References

  • Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of trifluoroethoxy/aryloxy cinnolines, cinnolinones and indazoles from o-alkynylanilines via metal-free diazotization reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ChemistryViews. (2021). Iron-Catalyzed Synthesis of N-Alkyl Anilines. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Medicinal Chemists

Introduction: The Strategic Importance of Fluorination in Modern Drug Design

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of developing successful therapeutic agents.[1] Among the vast arsenal of chemical modifications, the incorporation of fluorine-containing functional groups has emerged as a uniquely powerful strategy.[2] The trifluoroethoxy group (-OCH₂CF₃), in particular, offers a compelling combination of physicochemical properties that can profoundly enhance a drug candidate's profile.[3][4] This moiety significantly increases lipophilicity, which can improve membrane permeability and bioavailability, while the inherent strength of the C-F bond often imparts superior metabolic stability, protecting the molecule from enzymatic degradation.[3][5]

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene stands out as a critical building block for introducing this valuable trifluoroethoxy-phenyl fragment into target molecules. Its structure combines the advantageous trifluoroethoxy group with a synthetically versatile bromine atom, which serves as an excellent handle for a variety of powerful cross-coupling reactions. This guide provides an in-depth exploration of its applications, complete with detailed protocols for its use in key synthetic transformations relevant to drug discovery programs.

Physicochemical Properties & Synthetic Versatility

The utility of this compound stems from its unique combination of stability and reactivity. The trifluoroethoxy group is a strong electron-withdrawing moiety, which influences the electronic properties of the aromatic ring and can modulate interactions with biological targets.[3][6] The bromine atom provides a reliable reactive site for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds—fundamental transformations in the synthesis of complex pharmaceutical compounds.[7]

Table 1: Properties of this compound

PropertyValueSource
CAS Number 106854-77-7[3][8]
Molecular Formula C₈H₆BrF₃O[8]
Molecular Weight 255.03 g/mol [8]
Appearance Waxy Solid / Liquid[8]
Reactivity Substrate for Pd-catalyzed cross-coupling[7][9]

Core Synthetic Applications: Building Complexity via Cross-Coupling

The primary application of this compound in medicinal chemistry is as a key coupling partner in reactions that build the core scaffolds of potential drug molecules. Its robust nature and predictable reactivity make it an ideal starting material for generating libraries of compounds for structure-activity relationship (SAR) studies.[10] Two of the most powerful and widely used methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Intermediate Scaffolds A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B + Boronic Acid/Ester + Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C + Amine/Heterocycle + Pd Catalyst, Base D Biaryl Scaffolds B->D E Aryl Amine Scaffolds C->E F Bioactive Drug Candidates (e.g., Kinase Inhibitors, GPCR Modulators) D->F Further Functionalization E->F Further Functionalization

Caption: Synthetic pathways from the core building block to drug candidates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Objective: To provide a reliable, step-by-step protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating biaryl structures, a common motif in pharmacologically active compounds.[11]

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or one formed in situ from Pd(OAc)₂ and a phosphine ligand, is used because palladium cycles efficiently between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, transmetalation, and reductive elimination.[12]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is essential. It activates the boronic acid partner by forming a more nucleophilic boronate species, which is required for the transmetalation step.[13]

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate.[13][14]

G start Start: Assemble Reagents step1 1. Add aryl halide, boronic acid, and base to a reaction flask. start->step1 step2 2. Evacuate and backfill flask with inert gas (N₂ or Ar) 3x. step1->step2 step3 3. Add degassed solvents (e.g., Toluene/Water). step2->step3 step4 4. Add Palladium catalyst. step3->step4 step5 5. Heat reaction mixture (e.g., 80-100 °C) with stirring. step4->step5 step6 6. Monitor reaction progress by TLC or GC-MS. step5->step6 step6->step5 Incomplete step7 7. Cool to room temperature. Perform aqueous work-up. step6->step7 Reaction Complete step8 8. Extract with organic solvent, dry, and concentrate. step7->step8 step9 9. Purify product via column chromatography. step8->step9 end_node End: Purified Biaryl Product step9->end_node

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Materials and Reagents:

ReagentM.W.AmountMolesEquiv.
This compound255.03255 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
Toluene-8 mL--
Water (degassed)-2 mL--

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (255 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).[13]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Degas the toluene and water by bubbling an inert gas through them for 15-20 minutes. Using syringes, add the degassed toluene (8 mL) and water (2 mL) to the reaction flask.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), under a positive flow of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: After 2 hours, take a small aliquot from the reaction mixture using a TLC spotter or syringe, dilute it with ethyl acetate, and spot it on a TLC plate. Check for the consumption of the starting aryl bromide. The reaction is typically complete within 2-6 hours.[15]

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To provide a detailed protocol for the palladium-catalyzed amination of this compound with a representative secondary amine (e.g., morpholine). This reaction is crucial for synthesizing aryl amines, a privileged scaffold in many therapeutic areas.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized bulky electron-rich phosphine ligand (e.g., XPhos, SPhos).[16] The ligand is critical for stabilizing the palladium catalyst and facilitating the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used. It deprotonates the amine starting material, making it a more potent nucleophile to attack the palladium center. Weaker bases are generally ineffective.[16]

  • Solvent: A dry, aprotic solvent like toluene or dioxane is required to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst complex.[17]

G start Start: Prepare Glovebox/Inert Setup step1 1. In a glovebox, add Pd precursor, ligand, and base to a reaction tube. start->step1 step2 2. Add aryl halide and dry solvent. step1->step2 step3 3. Add the amine coupling partner. step2->step3 step4 4. Seal the tube and remove from glovebox. step3->step4 step5 5. Heat reaction mixture (e.g., 100-110 °C) with stirring. step4->step5 step6 6. Monitor reaction progress by LC-MS or GC-MS. step5->step6 step6->step5 Incomplete step7 7. Cool to room temperature. Quench with saturated NH₄Cl. step6->step7 Reaction Complete step8 8. Extract with organic solvent, dry, and concentrate. step7->step8 step9 9. Purify product via column chromatography. step8->step9 end_node End: Purified Aryl Amine step9->end_node

Caption: Workflow for a Buchwald-Hartwig amination experiment.

Materials and Reagents:

ReagentM.W.AmountMolesEquiv.
This compound255.03255 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.729.2 mg0.010.02 (Pd)
XPhos476.614.3 mg0.030.03
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene (anhydrous)-5 mL--

Step-by-Step Methodology:

  • Glovebox Setup: This reaction is highly sensitive to air and moisture. Perform the initial setup in a glovebox. Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry reaction vial containing a stir bar.

  • Reagent Addition: In the glovebox, add this compound (255 mg, 1.0 mmol) followed by anhydrous toluene (5 mL).

  • Amine Addition: Finally, add morpholine (105 µL, 1.2 mmol) to the vial.

  • Sealing: Tightly cap the vial with a Teflon-lined cap. The vial can now be removed from the glovebox.

  • Reaction: Place the vial in a preheated aluminum heating block set to 110 °C. Stir the reaction mixture.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS for the disappearance of the starting material. The reaction is typically complete in 4-12 hours.

  • Work-up: After cooling to room temperature, carefully uncap the vial. Dilute the mixture with ethyl acetate (10 mL) and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl morpholine derivative.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. The trifluoroethoxy group it carries can bestow significant advantages in lipophilicity and metabolic stability, key determinants of a compound's drug-likeness.[3][6] The protocols detailed here for Suzuki-Miyaura and Buchwald-Hartwig couplings provide robust and reproducible methods for incorporating this valuable moiety into diverse molecular scaffolds. By mastering these applications, researchers in drug development can efficiently generate novel chemical entities with enhanced properties, accelerating the discovery of next-generation therapeutics.

References

  • The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis.
  • Exploring 1-Bromo-4-(difluoromethoxy)
  • Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis - Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Importance of Trifluoromethoxy Group in Chemical Synthesis.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
  • US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
  • 2,2,2‐Trifluoroethoxylated Drugs.
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry.
  • This compound | 106854-77-7 - ChemicalBook.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e.
  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed Central - NIH.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH.

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling with 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoroethoxy group, such as enhanced metabolic stability and lipophilicity.[1][2] This document delves into the reaction mechanism, offers insights into parameter optimization, presents a step-by-step protocol, and provides troubleshooting advice to empower researchers to achieve high-yield, reproducible results.

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with remarkable efficiency and functional group tolerance.[3][4] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, has become indispensable for constructing biaryl and substituted aromatic scaffolds.[5][6]

The substrate at the heart of this guide, this compound, serves as a critical precursor for introducing the metabolically robust 2,2,2-trifluoroethoxy moiety into complex molecular architectures.[1] The incorporation of fluorinated groups can profoundly influence a molecule's biological activity, permeability, and stability, making this substrate particularly valuable for drug development and the synthesis of advanced materials.[2] This protocol is designed to provide a reliable and adaptable methodology for coupling this key intermediate with a variety of boronic acids and their derivatives.

The Catalytic Cycle: A Mechanistic Perspective

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][5]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[5][6]

  • Transmetalation: In this crucial step, the organic group from the activated organoboron reagent is transferred to the palladium(II) center, displacing the halide. The presence of a base is essential; it reacts with the organoboron compound to form a more nucleophilic "ate" complex, which facilitates the transfer.[7][8][9][10]

  • Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[5][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label pd2_oxidative Ar-Pd(II)L₂(Br) (Oxidative Adduct) tm_label Transmetalation pd2_oxidative->tm_label pd2_trans Ar-Pd(II)L₂(Ar') (Transmetalated Complex) re_label Reductive Elimination pd2_trans->re_label oa_label->pd2_oxidative + Ar-Br re_label->pd0 Ar-Ar' (Product) tm_label->pd2_trans + Ar'-B(OR)₂ + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key components. The electron-withdrawing nature of the trifluoroethoxy group can influence the reactivity of the aryl bromide, making careful optimization crucial.

Parameter Selection Rationale & Expert Insights Typical Examples
Palladium Source Pre-catalysts are air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species. Direct Pd(0) sources are also common but can be more sensitive. The choice often depends on convenience and the specific ligand used.[3][5]Pre-catalysts: Pd(OAc)₂, PdCl₂(dppf) Pd(0) Sources: Pd(PPh₃)₄, Pd₂(dba)₃
Ligand The ligand stabilizes the palladium catalyst, prevents decomposition into palladium black, and modulates its electronic and steric properties.[3][8] Electron-rich, bulky phosphine ligands are often highly effective for coupling aryl bromides.Phosphines: PPh₃, P(t-Bu)₃, SPhos, XPhos N-Heterocyclic Carbenes (NHCs): IPr, SIMes
Base The base is critical for activating the boronic acid for transmetalation.[7][8] The choice of base can significantly impact yield, and its strength should be matched to the substrates' functionalities. Carbonates are a good starting point.K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt
Solvent A mixture of an organic solvent and water is frequently used. The water aids in dissolving the base and facilitates the formation of the active boronate species. Anhydrous conditions are also possible.[3][9]1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF
Boron Reagent Boronic acids are common, but boronic esters (e.g., pinacol esters) can offer greater stability and are less prone to side reactions like protodeboronation.[3]Arylboronic acids, Arylboronic acid pinacol esters

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Safety Precaution: This procedure should be carried out by a trained chemist in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are chemical irritants. Palladium catalysts are toxic.

Workflow start Start: Assemble Glassware reagents Add Reactants: Ar-Br, Boronic Acid, Base start->reagents solvent Add Solvents (e.g., Dioxane/Water) reagents->solvent degas Degas Mixture (Argon sparging for 15 min) solvent->degas catalyst Add Pd Catalyst & Ligand (Under Argon Counterflow) degas->catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) with Stirring catalyst->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup: Add Water, Extract with EtOAc cool->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Characterize Product purify->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Reagents & Conditions
Reagent Equivalents Amount (for 1.0 mmol scale) MW Notes
This compound1.0255 mg255.03Limiting reagent.
Arylboronic Acid1.21.2 mmolVariableSlight excess ensures complete consumption of the bromide.
Pd(OAc)₂0.02 (2 mol%)4.5 mg224.50Palladium pre-catalyst.
SPhos (Ligand)0.04 (4 mol%)16.4 mg410.57Bulky phosphine ligand, often effective for this substrate type.
K₃PO₄ (Base)2.5530 mg212.27A moderately strong base suitable for many couplings.
1,4-Dioxane-4.0 mL-Anhydrous grade recommended.
Water-1.0 mL-Degassed, deionized water.
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 255 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.5 mmol, 530 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Degassing: Sparge the resulting suspension with a stream of argon for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: While maintaining a positive pressure of argon, quickly add the palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos ligand (0.04 mmol, 16.4 mg).

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously. The reaction mixture may be heterogeneous.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.

Expected Results & Data

The reactivity in Suzuki-Miyaura couplings can be influenced by the electronic nature of the coupling partners. The following table provides a hypothetical summary of expected outcomes when coupling this compound with various boronic acids.

Boronic Acid Partner (Ar'-B(OH)₂) Product Structure Expected Yield Range Notes
Phenylboronic acid4-(2,2,2-Trifluoroethoxy)-1,1'-biphenyl85-95%Standard, generally high-yielding coupling.
4-Methoxyphenylboronic acid4'-Methoxy-4-(2,2,2-trifluoroethoxy)-1,1'-biphenyl80-90%Electron-donating groups on the boronic acid are well-tolerated.[11]
4-Cyanophenylboronic acid4'-(4-(2,2,2-Trifluoroethoxy)phenyl)benzonitrile88-98%Electron-withdrawing groups on the boronic acid often lead to faster and higher-yielding reactions.[11]
2-Thiopheneboronic acid2-(4-(2,2,2-Trifluoroethoxy)phenyl)thiophene75-85%Heteroaromatic boronic acids are viable coupling partners.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst (oxygen contamination). 2. Insufficiently strong base. 3. Low reaction temperature.1. Ensure thorough degassing; use fresh, high-quality solvents and reagents. 2. Screen stronger bases like Cs₂CO₃ or an alkoxide. 3. Increase the reaction temperature in 10 °C increments.
Formation of Palladium Black Catalyst decomposition.Use a more robust ligand (e.g., a Buchwald-type biarylphosphine ligand like SPhos or XPhos) or an NHC ligand.[3][7]
Significant Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Improve the degassing procedure significantly. Ensure a constant positive pressure of inert gas.
Protodeboronation (Ar'-H formation) The boronic acid is unstable under the reaction conditions (often an issue with heteroaryl boronic acids).[3]Use the corresponding boronic acid pinacol ester (Ar'-Bpin) which is more stable. Use a milder base (e.g., K₂CO₃) and lower the temperature if possible.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly effective method for synthesizing valuable fluorinated biaryl compounds. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous anaerobic techniques, researchers can consistently achieve high yields. The protocol and insights provided herein serve as a validated starting point, empowering scientists in drug discovery and materials science to efficiently incorporate the strategic trifluoroethoxy moiety into their target molecules.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross_Coupling/Suzuki-Miyaura_Coupling]
  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. NROChemistry. [URL: https://nrochemistry.com/suzuki-coupling-mechanism-examples/]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
  • Wikipedia. (2023). Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University. [URL: https://myers.chemistry.harvard.edu/files/myers/files/10-suzuki_coupling.pdf]
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja050583i]
  • Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol5004818]
  • Zultanski, S. L., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02302]
  • ResearchGate. (2010). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [URL: https://www.researchgate.net/publication/229082329_ChemInform_Abstract_A_Simple_and_Efficient_Protocol_for_Suzuki_Coupling_Reactions_of_Aryl_Chlorides_and_Aryl_Bromides_in_Aqueous_DMF]
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [URL: https://www.researchgate.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/technical-articles/useful-organic-reactions/suzuki-miyaura-cross-coupling-reaction.html]
  • Kabalka, G. W., et al. (2006). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149171/]
  • BenchChem. This compound. BenchChem. [URL: https://www.benchchem.com/product/b5678]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Fluorination: Exploring 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. NINGBO INNO PHARMCHEM CO.,LTD. Blog. [URL: https://www.inno-chem.com/blog/the-chemistry-of-fluorination-exploring-1-bromo-4-1-1-2-2-tetrafluoroethoxy-benzene/]

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of diverse molecular derivatives starting from 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene. This versatile building block is of significant interest in pharmaceutical and materials science research due to the unique properties conferred by the trifluoroethoxy group, such as enhanced metabolic stability and lipophilicity.[1] The protocols herein detail key synthetic transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), Grignard reagent formation, and nucleophilic aromatic substitution. Each section offers detailed, step-by-step methodologies, mechanistic insights, and data presentation to aid researchers, scientists, and drug development professionals in the effective utilization of this valuable synthetic intermediate.

Introduction: The Strategic Importance of this compound

This compound serves as a critical precursor in the synthesis of a wide array of complex organic molecules.[1] Its structure is characterized by a bromine atom, which is an excellent leaving group and a handle for organometallic transformations, and a 2,2,2-trifluoroethoxy group.[2] The latter is increasingly incorporated into pharmaceutical candidates to improve their pharmacokinetic profiles.[1] The electron-withdrawing nature of the trifluoroethoxy group also influences the reactivity of the aromatic ring, enabling regioselective functionalization.[2]

This guide is designed to provide both theoretical understanding and practical, field-proven protocols for the derivatization of this compound, empowering researchers to construct novel molecular entities with desired functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron species and an organic halide.[3][4] This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[4]

Mechanistic Insight: The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][5] The base is crucial for the activation of the organoboron reagent, facilitating transmetalation.[6]

Experimental Protocol: Synthesis of 4-(2,2,2-Trifluoroethoxy)-1,1'-biphenyl

Suzuki_Miyaura_Workflow

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

ReagentM.W.AmountMolesEquiv.
This compound255.031.00 g3.92 mmol1.0
Phenylboronic acid121.930.57 g4.70 mmol1.2
Pd(PPh₃)₄1155.560.23 g0.20 mmol0.05
2M Aqueous K₂CO₃-4.0 mL--
Toluene-20 mL--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Add toluene, followed by the aqueous potassium carbonate solution.

  • Heat the mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] It has become a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[8][9]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7][8] The choice of ligand and base is critical for the reaction's efficiency and scope.[7]

Experimental Protocol: Synthesis of N-Phenyl-4-(2,2,2-trifluoroethoxy)aniline

Buchwald_Hartwig_Workflow

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

ReagentM.W.AmountMolesEquiv.
This compound255.031.00 g3.92 mmol1.0
Aniline93.130.44 g4.70 mmol1.2
Pd₂(dba)₃915.720.036 g0.039 mmol0.01
XPhos476.650.075 g0.157 mmol0.04
Sodium tert-butoxide (NaOtBu)96.100.53 g5.49 mmol1.4
Toluene (anhydrous)-20 mL--

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add this compound, followed by aniline and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired aryl amine.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is catalyzed by palladium and a copper(I) co-catalyst.[10][12]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[10] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle.[10][11] Reductive elimination then yields the aryl alkyne product.[11] A copper-free variant of this reaction is also well-established.[11]

Experimental Protocol: Synthesis of 1-(Phenylethynyl)-4-(2,2,2-trifluoroethoxy)benzene

Sonogashira_Workflow

Caption: Workflow for Sonogashira Coupling.

Materials:

ReagentM.W.AmountMolesEquiv.
This compound255.031.00 g3.92 mmol1.0
Phenylacetylene102.130.44 g4.31 mmol1.1
Pd(PPh₃)₂Cl₂701.900.070 g0.10 mmol0.025
Copper(I) iodide (CuI)190.450.038 g0.20 mmol0.05
Triethylamine (Et₃N)101.191.1 mL7.84 mmol2.0
Tetrahydrofuran (THF, anhydrous)-20 mL--

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 6-18 hours.

  • Upon completion, filter the mixture through a pad of Celite to remove the ammonium salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the desired aryl alkyne.

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of this compound can be converted into a Grignard reagent, a potent nucleophile for forming new carbon-carbon bonds.[13][14]

Mechanistic Insight: The Grignard reagent is formed by the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[13][15] The resulting organomagnesium compound is highly reactive and moisture-sensitive.[14][16] It can then be reacted with various electrophiles, such as aldehydes, ketones, or carbon dioxide.[16]

Experimental Protocol: Synthesis of 4-(2,2,2-Trifluoroethoxy)benzoic acid

Grignard_Workflow

Caption: Workflow for Grignard Reaction and Carboxylation.

Materials:

ReagentM.W.AmountMolesEquiv.
This compound255.031.00 g3.92 mmol1.0
Magnesium turnings24.310.11 g4.70 mmol1.2
Anhydrous THF-15 mL--
Iodine253.811 crystal--
Dry Ice (CO₂)44.01excess--
1M HCl-~10 mL--

Procedure:

  • Activate the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere.

  • Add a small crystal of iodine.

  • Add a solution of this compound in anhydrous THF dropwise to the magnesium. The reaction is initiated by gentle heating.

  • Once the reaction starts, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to room temperature and then pour it slowly over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature, then quench by the slow addition of 1M HCl until the aqueous layer is acidic.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure 4-(2,2,2-trifluoroethoxy)benzoic acid.

Nucleophilic Aromatic Substitution (SNA)

While less common than electrophilic aromatic substitution for many benzene derivatives, nucleophilic aromatic substitution (SNA) can be a viable pathway for aryl halides bearing strongly electron-withdrawing groups.[17][18] The trifluoroethoxy group is electron-withdrawing, which can facilitate SNA reactions under specific conditions, particularly with the presence of other activating groups or under forcing conditions.

Mechanistic Insight: The SNA reaction typically proceeds via an addition-elimination mechanism.[17][18] A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[17] The leaving group is then expelled to restore aromaticity.[17] For this reaction to be efficient, the aromatic ring must be rendered electron-deficient by electron-withdrawing substituents, especially those positioned ortho and para to the leaving group.[17][19]

Experimental Protocol: Synthesis of 4-(2,2,2-Trifluoroethoxy)phenol (Illustrative example under harsh conditions, as direct substitution is challenging)

Note: The direct nucleophilic substitution of the bromide on this compound with hydroxide is challenging. This protocol is an illustration of conditions that might be required for such a transformation, often leading to modest yields or requiring more advanced catalytic systems not detailed here.

Materials:

ReagentM.W.AmountMolesEquiv.
This compound255.031.00 g3.92 mmol1.0
Sodium Hydroxide (NaOH)40.000.78 g19.6 mmol5.0
Water18.025 mL--
Dimethyl Sulfoxide (DMSO)-15 mL--
Copper(I) oxide (Cu₂O) (optional catalyst)143.090.056 g0.39 mmol0.1

Procedure:

  • To a high-pressure reaction vessel, add this compound, sodium hydroxide, water, and DMSO.

  • If using a catalyst, add copper(I) oxide.

  • Seal the vessel and heat to 150-200 °C for 12-48 hours with vigorous stirring.

  • Cool the reaction to room temperature and carefully vent the vessel.

  • Dilute the reaction mixture with water and acidify with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired phenol.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. The protocols outlined in this guide provide a solid foundation for its application in constructing a wide range of derivatives through well-established and robust synthetic methodologies. The choice of reaction pathway will depend on the desired final product, and researchers are encouraged to optimize the provided conditions for their specific substrates and desired scale.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Tour, J. M., & Lamba, J. S. (1992). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. Defense Technical Information Center. [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia. (2023). Grignard reagent. [Link]

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  • Web Pages. (n.d.). 1. Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PYG Lifesciences. (2025). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Scribd. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Organic Syntheses. (n.d.). Allylmagnesium bromide. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. [Link]

  • Pete Punthasee. (2025). UCF CHM2210 - Chapter 12.7 - Skill5.1 Grignard Reaction (RMgX) Mechanism. YouTube. [Link]

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Application Note: Strategic C-C Bond Formation Using 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed exploration of the synthetic utility of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene as a versatile building block in modern organic synthesis. The presence of the 2,2,2-trifluoroethoxy group offers significant advantages in drug discovery, primarily by enhancing metabolic stability, modulating lipophilicity, and improving pharmacokinetic profiles.[1][2][3] This document focuses on its reactions with key organometallic reagents, offering theoretical insights and practical, field-proven protocols for its application in palladium-catalyzed cross-coupling and Grignard reactions.

The Strategic Importance of the Trifluoroethoxy Moiety

The 2,2,2-trifluoroethoxy group is considered a privileged functional group in medicinal chemistry.[3][4] Its strong electron-withdrawing nature and high metabolic stability, owing to the strength of the C-F bond, make it a valuable bioisostere for other functionalities.[2] Incorporating this moiety into molecular scaffolds can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADMET) properties.[3] this compound serves as a critical precursor, providing a robust synthetic handle—the aryl bromide—for elaboration into more complex molecular architectures through carbon-carbon bond formation.[5]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds.[6][7][8] The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly noteworthy for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[9][10]

Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[9][11]

  • Transmetalation: A base is required to activate the organoboron reagent (e.g., a phenylboronic acid), forming a boronate species.[12][13] This activated species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂(Ar') transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product center start_reagent Ar-Br start_reagent->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4-Phenyl-1-(2,2,2-trifluoroethoxy)benzene

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe to create a 10:1 toluene/water mixture. The reaction mixture should be approximately 0.2 M with respect to the aryl bromide.

  • Heating: The resulting mixture is stirred vigorously and heated to 80-100 °C in an oil bath.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, the reaction is cooled to room temperature. Deionized water is added, and the mixture is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.[10]

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent offers a classic and powerful method for transforming the aryl bromide into a potent carbon nucleophile. This organomagnesium species can then react with a wide range of electrophiles to form new carbon-carbon bonds.

Causality in Experimental Design
  • Initiation: The formation of Grignard reagents requires the activation of magnesium metal. This is typically achieved by crushing the magnesium turnings under an inert atmosphere to expose a fresh, unoxidized surface. A small crystal of iodine or a few drops of 1,2-dibromoethane are often used as activators.

  • Solvent Choice: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential. These solvents are non-protic and effectively solvate the Grignard reagent, stabilizing the organometallic species.

  • Temperature Control: The reaction is exothermic. While gentle heating may be required for initiation, the reaction should be maintained at a controlled temperature (often room temperature or gentle reflux) to prevent side reactions like Wurtz coupling.

Protocol: Grignard Formation and Reaction with an Aldehyde

This protocol describes the formation of [4-(2,2,2-trifluoroethoxy)phenyl]magnesium bromide and its subsequent reaction with benzaldehyde.

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal, as initiator)

  • Benzaldehyde (1.1 equiv, freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere reactions

Experimental Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings and a crystal of iodine in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a small portion of anhydrous THF.

    • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

    • Add a small amount of the aryl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle warming), gently warm the flask.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

    • Add a solution of benzaldehyde in anhydrous THF dropwise via syringe.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting alcohol product via flash column chromatography.

Summary of Key Reactions

Reaction Type Key Reagents Catalyst/Initiator Typical Conditions Product Class
Suzuki-Miyaura Coupling Aryl or Vinyl Boronic Acid/Ester, Base (e.g., K₃PO₄)Palladium complex (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., SPhos)Anhydrous Toluene/Water, 80-100 °C, Inert AtmosphereBiaryls, Styrenes
Grignard Reaction Magnesium Metal, Electrophile (e.g., Aldehyde, Ketone, CO₂)Iodine (initiator)Anhydrous THF, 0 °C to Reflux, Inert AtmosphereSecondary/Tertiary Alcohols, Carboxylic Acids

References

  • Chen, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Zhang, P., et al. (2021). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media. [Link]

  • Shaughnessy, K. H., et al. (2003). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]

  • Lee, S., et al. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. [Link]

  • ResearchGate. (n.d.). Further applications of trifluoroethoxy-arenes. [Link]

  • Sbardella, G. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • ResearchGate. (n.d.). 2,2,2-Trifluoroethoxylated Drugs. [Link]

  • Oakwood Chemical. (n.d.). This compound. [Link]

  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. (2023). [Link]

  • Bégué, J. P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Lee, J. W., & Akita, M. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

The Versatile Role of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Fluorinated Building Block

In the landscape of modern organic synthesis, the quest for novel molecular architectures with tailored properties is paramount, particularly in the fields of medicinal chemistry and materials science. 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene has emerged as a valuable and versatile building block in this pursuit. The presence of the trifluoroethoxy group can impart unique electronic properties, enhance metabolic stability, and improve lipophilicity, making it a desirable moiety in drug candidates and functional materials. The bromo-substituent, in turn, serves as a reactive handle for a wide array of powerful palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecules from readily available precursors.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of bond-making, offering unparalleled efficiency, selectivity, and functional group tolerance.[1] This guide provides an in-depth exploration of the application of this compound in four of the most pivotal palladium-catalyzed transformations: the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. For each reaction, we will delve into the underlying principles, provide detailed experimental protocols, and offer insights into reaction optimization, empowering researchers to leverage this fluorinated building block to its full potential.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[2] This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps, commencing with a palladium(0) species.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the bromide. The base activates the boronic acid, enhancing its nucleophilicity.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Product Ar-R Ar-Pd(II)-R(L2)->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Ar-Br This compound R-B(OH)2 Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Phenyl-1-(2,2,2-trifluoroethoxy)benzene

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Deionized water

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Add toluene and deionized water (e.g., in a 4:1 ratio).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium precursors.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[3]
Solvent Toluene/Water, Dioxane/WaterBiphasic solvent systems are often effective.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable time.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines.[4] This reaction is of immense importance in pharmaceutical and materials chemistry, where the arylamine motif is a common structural feature.

Reaction Principle

The catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:[4]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base facilitates the deprotonation of the amine to form an amido complex.[5]

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[6]

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-NHR'R'' Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NHR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Product Ar-NR'R'' Ar-Pd(II)-NHR'R''->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Ar-Br This compound HNR'R'' Primary or Secondary Amine Heck_Reaction cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene-Complex [Ar-Pd(II)-Br(L2)(Alkene)] Ar-Pd(II)-Br(L2)->Alkene-Complex Alkene Coordination Insertion-Product R-CH2-CH(Ar)-Pd(II)-Br(L2) Alkene-Complex->Insertion-Product Migratory Insertion Product Ar-CH=CH-R Insertion-Product->Product β-Hydride Elimination H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) Insertion-Product->H-Pd(II)-Br(L2) H-Pd(II)-Br(L2)->Pd(0)L2 Reductive Elimination (Base) Ar-Br This compound Alkene Styrene Sonogashira_Coupling cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Product Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Cu(I) Cu(I)X Cu-Acetylide Cu-C≡C-R Cu(I)->Cu-Acetylide Base Alkyne H-C≡C-R Cu-Acetylide->Ar-Pd(II)-Br(L2) To Transmetalation

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile halogenated aromatic compound as a key building block in their synthetic endeavors.[1] The metabolic stability and moderate lipophilicity conferred by the 2,2,2-trifluoroethoxy group make this reagent particularly valuable, but its utility is directly dependent on its purity.[1]

This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of crude this compound.

Initial Assessment & Safety

Q1: What are the typical impurities I should expect in my crude product after synthesis?

A: The most common synthetic route is a Williamson ether synthesis between 4-bromophenol and a 2,2,2-trifluoroethylating agent (like 2,2,2-trifluoroethyl trifluoromethanesulfonate) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone.[2] Consequently, your crude product is likely contaminated with:

  • Unreacted 4-bromophenol: This is a key impurity to remove. Due to its acidic phenolic proton, it has significantly different solubility and chromatographic behavior than your desired ether product.

  • Inorganic Salts: The base (e.g., K₂CO₃) and any salts formed during the reaction (e.g., potassium triflate) are common. These are typically insoluble in organic solvents.

  • Residual Solvent: High-boiling point solvents or even lower-boiling ones like acetone can be retained in the crude solid.[2]

Q2: What are the critical safety precautions for handling this compound?

A: this compound and its precursors should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Conduct all manipulations in a certified chemical fume hood to avoid inhaling vapors.[4][5]

  • Chemical Hazards: The compound is known to cause skin and serious eye irritation.[3][5] Avoid all personal contact.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition or vigorous reactions.[3][4]

Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying this compound if the initial purity is reasonably high (>85-90%).

Q3: I dissolved my crude product in a hot solvent, but upon cooling, it "oiled out" instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common problem, especially with impure samples.

  • Causality:

    • High Impurity Load: A significant amount of impurity can create a eutectic mixture with a melting point lower than the temperature of the solution.

    • Solvent Boiling Point Too High: If the solvent's boiling point is higher than the melting point of your product, it will inevitably oil out.

    • Rapid Cooling: Cooling the solution too quickly prevents the slow, ordered arrangement required for crystallization.

  • Solutions:

    • Perform a Pre-Purification: First, wash the crude material with a dilute base (e.g., 1M NaOH or NaHCO₃ solution) to remove the acidic 4-bromophenol impurity. Then, dissolve the material in a solvent like ethyl acetate or dichloromethane, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent. This cleaner starting material is much less likely to oil out.

    • Choose a Lower-Boiling Solvent: Select a solvent or solvent system with a boiling point at least 10-20 °C below your product's expected melting point.

    • Slow Down the Cooling: Allow the flask to cool slowly to room temperature on the benchtop. Only after it has reached thermal equilibrium should you place it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod at the solution-air interface can also be effective.

Q4: My yield after recrystallization is extremely low. How can I improve it?

A: Low yield is typically due to using too much solvent or the product having significant solubility in the cold solvent.

  • Causality & Solutions:

    • Excess Solvent: You may have used a larger volume of solvent than necessary to dissolve the crude product. Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. It is better to add solvent in small portions to the heated mixture until everything just dissolves.

    • Product Solubility: The product may be too soluble in your chosen solvent, even at low temperatures. Solution: After filtering the crystals, cool the filtrate to an even lower temperature (e.g., -20 °C) to see if a second crop of crystals will form. Alternatively, switch to a solvent system where the product is less soluble at cold temperatures. A common strategy is to use a binary solvent system (e.g., Ethanol/Water, Hexane/Ethyl Acetate), dissolving the compound in a small amount of the "good" solvent and then adding the "poor" solvent dropwise until turbidity persists.

Troubleshooting Column Chromatography

Flash column chromatography is the method of choice for separating complex mixtures or when recrystallization fails.

Q5: What is a good starting eluent system for purifying this compound on silica gel?

A: The target compound is an aryl ether, which is moderately polar. The primary impurity, 4-bromophenol, is significantly more polar due to the hydroxyl group.

  • Recommended Eluent: A gradient of Ethyl Acetate in Hexanes is the standard choice.

  • Methodology:

    • TLC First: Always run a Thin Layer Chromatography (TLC) plate first. Spot your crude mixture and test various solvent systems.

    • Target Rf: Aim for a solvent system that gives your desired product an Rf value of ~0.3-0.4 . In this range, the separation from other components is usually optimal.

    • Starting Point: Begin with 100% Hexanes and gradually increase the percentage of Ethyl Acetate (e.g., 2%, 5%, 10%). You will likely find that a system of 5-10% Ethyl Acetate in Hexanes provides good separation, with the product eluting well after non-polar impurities and before the highly polar 4-bromophenol.

Q6: My separation on the column is poor; the product and an impurity are co-eluting. What are my options?

A: Poor separation occurs when the difference in affinity for the stationary phase (ΔRf) between two compounds is too small.

  • Causality & Solutions:

    • Eluent is Too Polar: If your eluent is too strong (too polar), all compounds will travel up the column quickly, resulting in poor separation. Solution: Decrease the polarity of your eluent (i.e., reduce the percentage of ethyl acetate). This will decrease the Rf of all compounds and often increases the spatial separation between bands on the column.

    • Column Overload: Too much crude material was loaded onto the column relative to the amount of silica gel. Solution: Use a larger column or reduce the amount of material loaded. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude material to silica gel.

    • Poor Packing: Channels or cracks in the silica bed will lead to band broadening and poor separation. Solution: Ensure your column is packed uniformly without any air gaps.

Step-by-Step Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is >85% pure and the primary impurity is 4-bromophenol.

  • Pre-Wash (Acid/Base Extraction):

    • Dissolve the crude solid in ethyl acetate (~10 mL per 1 g of crude).

    • Transfer the solution to a separatory funnel and wash with 1M NaOH solution (2 x 15 mL) to remove unreacted 4-bromophenol.

    • Wash with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a cleaner solid.

  • Solvent Selection:

    • Place a small amount of the pre-washed solid in a test tube. Add a non-polar solvent like heptane or hexane dropwise. If it is insoluble at room temperature, heat the tube. If it dissolves when hot and recrystallizes upon cooling, you have found a good solvent.

  • Recrystallization Procedure:

    • Place the pre-washed solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot recrystallization solvent (e.g., heptane) needed to fully dissolve the solid. Keep the solution gently boiling.

    • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the top to prevent solvent evaporation.

    • Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Determine the optimal eluent system using TLC. A 5-10% Ethyl Acetate/Hexane mixture is a good starting point. The desired product should have an Rf of ~0.3-0.4.

  • Column Packing:

    • Pack a glass column with silica gel using the chosen eluent (e.g., 5% EtOAc/Hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas).

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physical & Chemical Properties

PropertyValueSource
Molecular Formula C₈H₆BrF₃O[6][7]
Molecular Weight 255.04 g/mol [7]
Appearance Waxy Solid / Solid[2][8]
Purity (Typical) >96%[8]
InChI Key SMDIDUHBHCDCRQ-UHFFFAOYSA-N[6]

Visualization & Workflows

Below are graphical representations of the decision-making and troubleshooting processes.

Purification_Decision_Tree start Crude Product wash Aqueous Workup (e.g., 1M NaOH, Brine) start->wash check_purity Assess Purity (TLC / GC) wash->check_purity re_x Recrystallization check_purity->re_x >90% Pure (1-2 spots) chrom Flash Column Chromatography check_purity->chrom <90% Pure (Multiple spots) final_product Final Purified Product re_x->final_product chrom->final_product

Caption: Decision tree for selecting a primary purification method.

Recrystallization_Troubleshooting start Dissolved Crude in Hot Solvent cool Cool Slowly to RT start->cool decision Result? cool->decision success Crystals Formed -> Filter & Dry decision->success Success oiled_out Product 'Oiled Out' decision->oiled_out Failure no_precip No Precipitation decision->no_precip Failure solution_oil 1. Add more solvent 2. Re-heat to dissolve 3. Cool slower OR 4. Change to lower-boiling solvent oiled_out->solution_oil solution_precip 1. Evaporate excess solvent 2. Re-cool OR 3. Add anti-solvent no_precip->solution_precip

Caption: Troubleshooting workflow for a failed recrystallization experiment.

References

  • Apollo Scientific. (2023, July 4). 1-Bromo-4-(trifluoromethoxy)benzene Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Bromo-4-(trifluoromethoxy)benzene.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1-Bromo-4-(trifluoromethoxy)benzene.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). 1-BROMO-4-FLUOROBENZENE. CAMEO Chemicals.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 1-bromo-4-fluorobenzene.
  • ChemicalBook. (2025, July 24). This compound Synthesis.
  • Benchchem. (n.d.). This compound.
  • Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses, 43, 12.
  • PubChemLite. (n.d.). This compound.
  • Oakwood Chemical. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene for synthesis.
  • Studylib. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.

Sources

Technical Support Center: Optimizing Reactions for 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the synthesis and subsequent reactions of this versatile building block. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis via Williamson Etherification

The most common route to synthesizing this compound is the Williamson ether synthesis, reacting 4-bromophenol with a 2,2,2-trifluoroethyl electrophile. While robust, this SN2 reaction requires careful optimization to ensure high yield and purity.

Frequently Asked Questions & Troubleshooting

Question 1: My Williamson ether synthesis is giving a low yield. What are the primary causes and how can I improve it?

Answer: Low yields in this synthesis typically stem from four main areas: inefficient deprotonation of the starting phenol, the choice of the trifluoroethyl source, reaction temperature, and solvent selection.

  • Inefficient Deprotonation: 4-Bromophenol must be fully converted to its corresponding phenoxide to act as an effective nucleophile. If the base is too weak or used in insufficient quantity, the unreacted phenol will not participate in the reaction. We recommend using a strong base like potassium carbonate (K₂CO₃) in a 2-3 fold molar excess to ensure complete deprotonation.[1]

  • Choice of Electrophile: The leaving group on the trifluoroethylating agent is critical. While 2,2,2-trifluoroethyl bromide can be used, superior results are often achieved with reagents bearing better leaving groups, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate).[1] The triflate group is an excellent leaving group, which significantly accelerates the SN2 reaction.

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition. For this specific synthesis, stirring overnight at room temperature is generally sufficient when using a reactive electrophile like the triflate.[1] If using a less reactive halide, gentle heating (e.g., 50-60 °C) may be necessary, but should be monitored closely.

  • Solvent Choice: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base (e.g., K⁺) without strongly solvating the nucleophilic phenoxide anion, leaving it more available to attack the electrophile. Acetone, acetonitrile, and N,N-dimethylformamide (DMF) are excellent choices.[1]

Question 2: I am observing an insoluble white solid in my reaction mixture. What is it and how should I handle it?

Answer: The insoluble white solid is the inorganic salt byproduct of the reaction (e.g., potassium bromide or potassium triflate) and any excess base (potassium carbonate). This is a positive indication that the reaction is proceeding. Upon completion, these salts must be removed by filtration before the work-up and purification steps.[1]

Question 3: What is the most effective protocol for synthesizing and purifying this compound?

Answer: The following protocol is a robust method for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Bromophenol (1.0 eq)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.25 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetone, anhydrous (approx. 0.1 M concentration of 4-bromophenol)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetone to the flask.

  • Reagent Addition: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate to the stirring suspension.

  • Reaction: Allow the reaction mixture to stir vigorously at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of celite to remove the insoluble inorganic salts.

    • Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.[1]

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product, a white to off-white solid, can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.[2][3]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_1 Combine 4-Bromophenol and K2CO3 in Flask prep_2 Add Anhydrous Acetone prep_1->prep_2 prep_3 Add Trifluoroethyl Triflate prep_2->prep_3 react_1 Stir at Room Temperature Overnight prep_3->react_1 react_2 Monitor by TLC/GC-MS react_1->react_2 workup_1 Filter to Remove Inorganic Salts react_2->workup_1 workup_2 Concentrate Filtrate workup_1->workup_2 workup_3 Aqueous Wash (Water, Brine) workup_2->workup_3 pur_1 Dry Organic Layer (Na2SO4) workup_3->pur_1 pur_2 Concentrate in vacuo pur_1->pur_2 pur_3 Recrystallization or Chromatography pur_2->pur_3 final_product final_product pur_3->final_product Isolated Product

Caption: Experimental workflow for the synthesis of this compound.

Part 2: Downstream Reactions - Troubleshooting Guide

This compound is an excellent substrate for various cross-coupling and organometallic reactions.

A. Suzuki-Miyaura Cross-Coupling

Question 4: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What are the critical parameters to investigate?

Answer: The success of a Suzuki coupling hinges on the delicate interplay between the palladium catalyst, the ligand, the base, and the solvent. The trifluoroethoxy group is electron-withdrawing, which can influence the reactivity of the C-Br bond.

Troubleshooting Decision Tree:

G start Low Yield in Suzuki Coupling catalyst Is the Pd catalyst active? (Pd(0) source) start->catalyst Check Catalyst base Is the base appropriate? (Strength & Solubility) start->base Check Base ligand Is the ligand suitable? (Steric & Electronic Properties) start->ligand Check Ligand solvent Is the solvent system optimal? (Polarity, Degassed) start->solvent Check Solvent solution_catalyst Use a fresh catalyst source. Consider a pre-catalyst like Pd(OAc)2 with a phosphine ligand. catalyst->solution_catalyst solution_base Switch to a stronger or more soluble base. (e.g., Cs2CO3, K3PO4). Ensure it's anhydrous. base->solution_base solution_ligand Try a more electron-rich/bulky ligand (e.g., SPhos, XPhos) to promote reductive elimination. ligand->solution_ligand solution_solvent Ensure solvent is rigorously degassed. Try a different solvent system (e.g., Toluene/H2O, Dioxane). solvent->solution_solvent

Caption: Troubleshooting guide for a failing Suzuki-Miyaura coupling reaction.

Explanation of Parameters:

  • Catalyst System: The oxidative addition of the aryl bromide to the Pd(0) center is a critical step.[4] While Pd(PPh₃)₄ can be effective, modern catalyst systems using Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) often provide superior results for challenging substrates.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] The choice of base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically affect the reaction outcome. For this substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.

  • Solvent: The reaction is typically run in a mixture of an organic solvent (like dioxane, toluene, or DME) and water. The solvent system must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Recommended Starting Conditions for Suzuki Coupling:

ComponentRecommendationRationale
Aryl Halide This compound (1.0 eq)Substrate
Boronic Acid Aryl- or Vinyl-boronic acid (1.2-1.5 eq)Coupling Partner
Pd Catalyst Pd(OAc)₂ (1-3 mol%)Pre-catalyst, forms active Pd(0) in situ.
Ligand SPhos (2-6 mol%)Bulky, electron-rich ligand that facilitates both oxidative addition and reductive elimination.
Base K₃PO₄ (2.0-3.0 eq)Effective base for activating the boronic acid.
Solvent Toluene/Water (e.g., 4:1 v/v)Common biphasic system. Must be degassed.
Temperature 80-110 °CProvides thermal energy to drive the catalytic cycle.
B. Grignard Reagent Formation & Lithiation

Question 5: I am struggling to form the Grignard reagent from this compound. The reaction won't initiate. What can I do?

Answer: The initiation of Grignard reagent formation is a surface reaction on the magnesium metal, which is often coated with a passivating layer of magnesium oxide.[6]

Key Troubleshooting Steps:

  • Magnesium Activation: The magnesium turnings must be activated. Before adding your aryl bromide, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in anhydrous THF. The disappearance of the iodine color or the evolution of ethylene gas indicates the surface is activated.[6]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the solvent (THF or diethyl ether) is rigorously anhydrous.

  • Initiation: Add a small portion (approx. 10%) of your aryl bromide solution to the activated magnesium. You may need to gently warm the mixture or use a sonicator to initiate the reaction, which is indicated by a slight bubbling and a grayish, cloudy appearance. Once initiated, add the remaining aryl bromide solution slowly to maintain a gentle reflux.[7]

Question 6: Is lithium-halogen exchange a viable alternative to Grignard formation for this molecule?

Answer: Yes, lithium-halogen exchange is an excellent and often cleaner alternative for generating the corresponding aryllithium species. This reaction is typically much faster and can be performed at very low temperatures, which minimizes side reactions.[8]

Protocol for Lithium-Halogen Exchange:

  • Dissolve this compound in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add a solution of n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) (1.0-1.1 equivalents).

  • The exchange is usually very rapid (5-30 minutes at -78 °C). The resulting aryllithium is a potent nucleophile and can be reacted with a wide range of electrophiles.[8][9]

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available from: [Link]

  • Pete Punthasee. Organic Chemistry 2 - Chapter 19.20 - Grignard Reaction. (2024-03-03). Available from: [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Available from: [Link]

  • DTIC. Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. (1992-04-25). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. (2023-07-04). Available from: [Link]

  • Poster presented at a conference. Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]

  • RSC Publishing. An air-stable lithiated cathode material based on a 1,4-benzenedisulfonate backbone for organic Li-ion batteries. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Wikipedia. Grignard reagent. Available from: [Link]

Sources

Technical Support Center: Synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic underpinnings of the reaction, troubleshoot common side product formations, and provide validated protocols to ensure a successful and high-purity yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is the Williamson ether synthesis .[1][2] This reaction involves the O-alkylation of a 4-bromophenoxide ion with a 2,2,2-trifluoroethyl electrophile. It is favored for its high efficiency, operational simplicity, and the ready availability of starting materials. The reaction proceeds via an SN2 mechanism, which is highly effective for primary electrophiles like the trifluoroethyl group.[3]

Q2: Can you illustrate the reaction mechanism?

Certainly. The synthesis is a two-step process occurring in a single pot.[3] First, a moderately strong base deprotonates the hydroxyl group of 4-bromophenol to form the more nucleophilic 4-bromophenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 2,2,2-trifluoroethylating agent in a classic SN2 backside attack, displacing a leaving group (e.g., tosylate, triflate, or halide) to form the desired ether product.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Nucleophilic Attack (SN2) BrPhenol 4-Bromophenol Phenoxide 4-Bromophenoxide (Nucleophile) BrPhenol->Phenoxide + Base Base Base (e.g., K₂CO₃) TFE_LG 2,2,2-Trifluoroethyl-LG (LG = OTs, OTf) Product This compound Phenoxide->Product + 2,2,2-Trifluoroethyl-LG LGB LG⁻ + Base-H⁺

Caption: General workflow for the Williamson ether synthesis.

Q3: Are there alternative synthetic routes?

An alternative is the Ullmann condensation , which is a copper-catalyzed coupling of an aryl halide with an alcohol.[4] For this specific molecule, it could involve reacting 4-bromophenol with a trifluoroethoxide source in the presence of a copper catalyst. While effective for certain substrates, the Ullmann reaction often requires higher temperatures and can be more challenging to optimize than the Williamson synthesis.[5][6] Side reactions like the homocoupling of the aryl halide can also be a concern.[6]

Troubleshooting Guide: Side Products & Purity Issues

Q4: My reaction is incomplete, leaving significant unreacted 4-bromophenol. What went wrong?

This is a common issue often traced back to the deprotonation step (Step 1). If the 4-bromophenoxide is not generated efficiently, the subsequent SN2 reaction will be slow or stall.

Potential Causes & Solutions:

  • Insufficient or Inactive Base: The pKa of 4-bromophenol is approximately 9.3. A base must be chosen that can effectively deprotonate it. Anhydrous potassium carbonate (K₂CO₃) is commonly used, but it must be of high quality, dry, and finely powdered to maximize surface area.[7] Using a stronger base like sodium hydride (NaH) can also be effective.

  • Incorrect Solvent: Polar aprotic solvents like acetone, DMF, or acetonitrile are ideal as they solvate the cation of the base without interfering with the nucleophile.[7] Using protic solvents (e.g., ethanol, water) is counterproductive as they can protonate the phenoxide, reducing its nucleophilicity.

  • Low Reaction Temperature: While the reaction is often run at room temperature, gentle heating (40-60 °C) can significantly increase the rate of both the deprotonation and the SN2 step, especially if a weaker base like K₂CO₃ is used.

  • Presence of Water: Moisture in the reagents or solvent will consume the base and protonate the phenoxide. Ensure all glassware is oven-dried and reagents are anhydrous.

ParameterRecommendedRationale
Base Anhydrous K₂CO₃, Cs₂CO₃, NaHSufficiently basic to deprotonate 4-bromophenol; cation choice can influence reactivity.
Solvent Acetone, DMF, AcetonitrilePolar aprotic solvents enhance SN2 reaction rates by solvating cations but not the nucleophile.
Temperature Room Temperature to 60 °CBalances reaction rate against potential side reactions. Higher temperatures may be needed for less reactive electrophiles.
Electrophile 2,2,2-Trifluoroethyl tosylate/triflateTosylates (OTs) and triflates (OTf) are excellent leaving groups, facilitating the SN2 reaction.[8]

Table 1: Recommended Reaction Parameters for Williamson Ether Synthesis.

Q5: I have obtained the product, but my crude NMR shows several impurities. What are the likely side products?

Beyond unreacted starting materials, several side products can arise from competing reaction pathways. Identifying them is the first step to mitigation and purification.

Side_Products Start 4-Bromophenol + CF₃CH₂-LG DesiredPath Desired Product (O-Alkylation) Start->DesiredPath K₂CO₃ / Acetone (SN2 on Oxygen) C_Alkylation Side Product 1 (C-Alkylation Isomer) Start->C_Alkylation High Temp / Certain Solvents (SN2 on Carbon) Elimination Side Product 2 (CF₂=CH₂ + LG⁻) Start->Elimination Strong/Bulky Base (E2 Pathway) Hydrolysis Side Product 3 (CF₃CH₂OH) Start->Hydrolysis Trace H₂O Present

Caption: Potential main and side reaction pathways.

Commonly Observed Side Products:

  • C-Alkylation Isomers: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen or at the ortho/para positions of the aromatic ring. While O-alkylation is generally favored, high temperatures or certain solvent conditions can promote C-alkylation, leading to the formation of 2-alkylated or 4-alkylated bromophenol isomers. These can be difficult to separate from the desired product.

    • Mitigation: Use highly polar aprotic solvents (like DMF) and avoid excessive temperatures to favor O-alkylation.

  • Elimination Byproduct (from the electrophile): If a very strong or sterically hindered base is used (e.g., potassium tert-butoxide), it can promote an E2 elimination reaction on the 2,2,2-trifluoroethylating agent, producing 1,1,1-trifluoroethane. This is generally less of a concern with primary electrophiles and moderate bases like K₂CO₃.[9]

    • Mitigation: Use a non-hindered base like K₂CO₃ or Cs₂CO₃.

  • Hydrolysis of the Electrophile: If water is present in the reaction mixture, it can hydrolyze the trifluoroethyl tosylate or triflate back to 2,2,2-trifluoroethanol.

    • Mitigation: Ensure anhydrous conditions.

Q6: What is the best protocol for purifying the final product?

A multi-step purification process is typically required to achieve high purity (>98%).

Step-by-Step Purification Protocol:

  • Initial Filtration: After the reaction is complete, cool the mixture and filter it to remove the insoluble inorganic salts (e.g., potassium carbonate, potassium tosylate).[7] Wash the filter cake with a small amount of the reaction solvent (e.g., acetone).

  • Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure to remove the bulk of the solvent.[7]

  • Aqueous Workup:

    • Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute base solution (e.g., 1M NaOH) to remove any unreacted acidic 4-bromophenol.

    • Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification (Chromatography or Recrystallization):

    • Column Chromatography: This is the most effective method for removing closely related impurities like C-alkylation isomers. A typical solvent system is a gradient of ethyl acetate in hexanes. The desired product is less polar than the starting phenol.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an effective final purification step. The para-substituted product, 1-bromo-4-nitrobenzene, is noted to be less soluble than its ortho isomer, a principle that may apply here for purification.[10]

References

  • CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents.

  • This compound | CymitQuimica.

  • US6037509A - Process for producing 1-bromo-4-phenylbutane - Google Patents.

  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.

  • The Williamson Ether Synthesis - Master Organic Chemistry.

  • This compound | 106854-77-7 - ChemicalBook.

  • CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents.

  • Williamson Ether Synthesis Reaction Mechanism - YouTube.

  • Question: What is the balanced Williamson ether synthesis for this including products? - Chegg.

  • Williamson Ether Synthesis - UCF CHM2210 Chapter13.2 - YouTube.

  • An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones - ResearchGate.

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press.

  • Ullmann Reaction | Thermo Fisher Scientific - US.

  • 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7 - Sigma-Aldrich.

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.

  • Organic Syntheses Procedure.

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee - Science Learning Center.

  • Ullmann Reaction - Organic Chemistry Portal.

  • 2,2,2-Trifluoroethyl p-toluenesulfonate 99 433-06-7 - Sigma-Aldrich.

  • EDTA enhanced degradation of 4-bromophenol by Al0–Fe0–O2 system - ResearchGate.

Sources

Technical Support Center: Synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene. This molecule is a crucial building block in the development of novel pharmaceuticals and advanced materials, prized for the unique electronic properties and metabolic stability conferred by the trifluoroethoxy group. The most common and direct route to this compound is the Williamson ether synthesis, involving the O-alkylation of 4-bromophenol with a suitable 2,2,2-trifluoroethylating agent.

While theoretically straightforward, this SN2 reaction is sensitive to reaction conditions, and achieving high yields of pure product can be challenging. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, optimize reaction parameters, and ensure the reliable and efficient synthesis of this valuable intermediate. We will delve into the causality behind experimental choices, providing you with the expertise to not only follow a protocol but to understand and adapt it to your specific needs.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most frequently encountered issues during the synthesis of this compound. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.

Problem 1: Low or No Conversion of 4-Bromophenol

You've run the reaction overnight, but TLC or GC analysis shows a significant amount of unreacted 4-bromophenol.

Possible Causes & Solutions:

  • Incomplete Deprotonation of 4-Bromophenol: The formation of the phenoxide is the critical first step. 4-Bromophenol has a pKa of ~9.4, requiring a sufficiently strong base for complete deprotonation.

    • Solution 1: Verify Base Strength and Quality. For phenols, common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are typically sufficient.[1] However, if the base is old or has absorbed atmospheric moisture, its effectiveness will be compromised. Use freshly opened or properly stored base.

    • Solution 2: Switch to a Stronger Base. If incomplete deprotonation is suspected, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) will drive the formation of the phenoxide.[2] Caution: NaH is highly reactive and requires strictly anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon).

  • Poor Reactivity of the Trifluoroethylating Agent: The choice of leaving group on the trifluoroethylating agent is paramount for an efficient SN2 reaction.

    • Explanation: The trifluoroethyl group is strongly electron-withdrawing, which can decrease the reactivity of the adjacent carbon towards nucleophilic attack. Simple halides like 2,2,2-trifluoroethyl bromide are often poor electrophiles in this context.

    • Solution: Use a Superior Leaving Group. Reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate, CF₃SO₃-TFE) are highly recommended. The triflate anion is an exceptionally good leaving group, significantly accelerating the rate of the SN2 reaction even with the deactivated electrophilic center.[3][4]

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing nucleophilicity.

    • Explanation: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, creating a solvent cage that hinders its ability to act as a nucleophile.

    • Solution: Employ a Polar Aprotic Solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal.[1] They effectively solvate the cation (K⁺ or Na⁺) but leave the phenoxide anion "naked" and highly nucleophilic, thereby increasing the reaction rate.[1]

Problem 2: Significant Formation of Byproducts

Your reaction has proceeded, but you observe significant impurities alongside your desired product, leading to low isolated yield and difficult purification.

Primary Suspect: Competing C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[5] C-alkylation typically occurs at the ortho position to the hydroxyl group due to electronic activation.

dot

Caption: O- vs. C-alkylation selectivity is dictated by reaction conditions.

Solutions to Maximize O-Alkylation:

  • Solvent and Counter-ion Control: This is the most critical factor.

    • Mechanism Insight: "Harder" reaction conditions favor C-alkylation. This includes protic solvents (which stabilize the oxygen) and "hard" cations (like Li⁺) that coordinate tightly with the phenoxide oxygen, leaving the ring as the more accessible nucleophilic site.

    • Actionable Advice: Use a polar aprotic solvent like DMF or Acetone.[6] Employ a base with a "softer," larger cation like potassium (K⁺ from K₂CO₃) or cesium (Cs⁺ from Cs₂CO₃). These larger cations coordinate less tightly with the phenoxide oxygen, making it more available for O-alkylation.

  • Temperature Control:

    • Actionable Advice: While heating is necessary, excessive temperatures can sometimes favor C-alkylation. Typical Williamson ether syntheses are conducted between 50-100 °C.[5] If C-alkylation is a major issue, try running the reaction at the lower end of this range (e.g., 50-60 °C) for a longer period.

Frequently Asked Questions (FAQs)

Q1: How do I monitor the reaction progress effectively?

A1: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of non-polar and polar solvents is ideal. Start with a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate. This system provides good separation between the relatively non-polar product and the more polar 4-bromophenol starting material.[7]

  • Visualization: Use a UV lamp (254 nm). The aromatic rings of both the starting material and product will be UV-active. The product, being less polar, will have a higher Rƒ value (travel further up the plate) than the 4-bromophenol.

Q2: My reaction is complete, but I'm struggling with the work-up and purification. What is a reliable procedure?

A2: A standard aqueous work-up followed by column chromatography is effective.

  • Step 1: Quench and Remove Base. After cooling, filter off the solid base (e.g., K₂CO₃). If a soluble base was used, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and any salts.

  • Step 2: Remove Unreacted Phenol. Perform a basic wash. Wash the organic layer with a dilute aqueous NaOH solution (e.g., 1 M). The unreacted 4-bromophenol will be deprotonated to form the water-soluble sodium 4-bromophenoxide, which will partition into the aqueous layer. The desired ether product will remain in the organic layer.

  • Step 3: Final Wash and Dry. Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Step 4: Column Chromatography. If impurities like the C-alkylated byproduct are present, purification by flash column chromatography is necessary. Use a silica gel stationary phase with a hexane/ethyl acetate eluent system, starting with a low polarity (e.g., 98:2) and gradually increasing the ethyl acetate concentration.[8][9]

Q3: How can I confirm the identity and purity of my final product?

A3: Use a combination of spectroscopic methods to build a self-validating data package.

Technique Expected Result for this compound Evidence Provided
¹H NMR ~7.4 ppm (d, 2H) , ~6.9 ppm (d, 2H) : Aromatic protons showing a typical para-substituted pattern. ~4.4 ppm (q, 2H) : The -OCH₂- protons, split into a quartet by the three adjacent fluorine atoms.Confirms the presence and connectivity of the aromatic and trifluoroethoxy groups. The quartet at 4.4 ppm is a key signature.
¹³C NMR ~157 ppm (C-O) , ~133 ppm (Ar C-H) , ~117 ppm (Ar C-H) , ~116 ppm (C-Br) . ~123 ppm (q, CF₃) : Carbon of the trifluoromethyl group, split by fluorine. ~66 ppm (q, OCH₂) : Methylene carbon, split by fluorine.Confirms the carbon skeleton and the presence of the CF₃ group.
Mass Spec (EI) Molecular Ion (M⁺): A characteristic doublet at m/z 254 and 256 with ~1:1 intensity, due to the ⁷⁹Br and ⁸¹Br isotopes.[10] Fragmentation: Loss of the trifluoroethoxy group or cleavage alpha to the ether oxygen.Confirms the molecular weight and the presence of one bromine atom.

Identifying the C-Alkylated Impurity: If you suspect the presence of 2-(2,2,2-Trifluoroethyl)-4-bromophenol, look for these signals:

  • ¹H NMR: The disappearance of the simple para-substituted doublet pattern, replaced by a more complex aromatic splitting. A phenolic -OH proton signal (broad, variable shift).

  • Mass Spec: The molecular ion will still be a doublet at m/z 254/256, as it is an isomer of the desired product.

Optimized Experimental Protocol

This protocol is based on established methods and incorporates the optimization principles discussed above.

Materials:

  • 4-Bromophenol (1.0 eq)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)

  • Anhydrous Acetone or DMF (sufficient to dissolve starting material, ~0.2-0.5 M)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-bromophenol and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetone or DMF via syringe. Stir the resulting suspension vigorously for 15-20 minutes at room temperature to facilitate initial phenoxide formation.

  • Addition of Alkylating Agent: Slowly add the 2,2,2-trifluoroethyl trifluoromethanesulfonate to the stirring suspension.

  • Reaction: Heat the mixture to a gentle reflux (for acetone, ~56°C) or to 60°C (for DMF). Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature and filter to remove the potassium carbonate.

    • Rinse the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic solution with 1 M NaOH (2x), then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient eluent system of hexane and ethyl acetate.

  • Characterization: Combine the pure fractions and remove the solvent under vacuum to yield this compound. Confirm identity and purity using NMR and MS as described above.

dot

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep1 1. Charge flask with 4-bromophenol & K₂CO₃ prep2 2. Add anhydrous acetone/DMF prep1->prep2 prep3 3. Add trifluoroethyl triflate prep2->prep3 react1 4. Heat to reflux (60°C) prep3->react1 react2 5. Monitor by TLC (4-12h) react1->react2 workup1 6. Cool & filter K₂CO₃ react2->workup1 workup2 7. Concentrate filtrate workup1->workup2 workup3 8. Dissolve in EtOAc, wash with NaOH & brine workup2->workup3 workup4 9. Dry (Na₂SO₄) & concentrate workup3->workup4 purify1 10. Column Chromatography (Silica, Hex/EtOAc) workup4->purify1 analyze1 11. Characterize by NMR & MS purify1->analyze1

Caption: A streamlined workflow for the synthesis and purification.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chromatography. (n.d.). University of California, Davis. [Link]

  • Reaction Mechanisms in Organic Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • University of Oxford. (n.d.). Chemical shifts. [Link]

  • University of Rochester. (2026). Chromatography: Solvent Systems for TLC. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]

  • University of Calgary. (2025). Thin Layer Chromatography (TLC). [Link]

  • PubChem. (n.d.). 4-Bromophenol. [Link]

  • ResearchGate. (2025). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. [Link]

  • Edubirdie. (n.d.). Column Chromatography. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • ResearchGate. (2025). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. [Link]

  • YouTube. (2023). MCAT Organic Chemistry: Column Chromatography. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-. [Link]

  • MassBank. (2008). chemontid:0002320. [Link]

  • Sivuyisiwe Mapukata. (n.d.). Chromatography. [Link]

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Technical Support Center: Synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the preparation of this key synthetic building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is the Williamson ether synthesis .[1][2] This reaction involves the deprotonation of a phenol (in this case, 4-bromophenol) to form a nucleophilic phenoxide, which then displaces a leaving group from a trifluoroethylating agent via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This method is highly efficient for forming aryl ethers from phenols due to the high nucleophilicity of the resulting phenoxide ion.

Q2: How does the choice of trifluoroethylating agent impact the reaction?

The efficiency of the SN2 reaction is critically dependent on the quality of the leaving group attached to the 2,2,2-trifluoroethyl moiety. A superior leaving group will be more readily displaced by the phenoxide, leading to faster reaction times and higher yields under milder conditions.

Trifluoroethylating AgentLeaving GroupReactivityComments
2,2,2-Trifluoroethyl trifluoromethanesulfonateTriflate (CF₃SO₃⁻)ExcellentTriflate is one of the best known leaving groups, making this reagent highly reactive and often allowing for room temperature reactions.[4]
2,2,2-Trifluoroethyl tosylateTosylate (TsO⁻)Very GoodA common and effective leaving group, suitable for most Williamson ether syntheses.
2,2,2-Trifluoroethyl iodide/bromideIodide (I⁻) / Bromide (Br⁻)GoodWhile effective, halides are generally less reactive leaving groups than sulfonates like triflate or tosylate, potentially requiring higher temperatures or longer reaction times.
Q3: The topic mentions "regioisomers." How do they arise in this synthesis?

This is a crucial point of clarification. When starting with 4-bromophenol , the regiochemistry is already defined. The hydroxyl group is at position 4 relative to the bromine. The Williamson ether synthesis does not alter the substitution pattern on the aromatic ring. Therefore, the primary product will exclusively be the desired 1-bromo-4-(trifluoroethoxy) isomer.

The issue of regioisomers becomes critical if you were to start with a different precursor, for example, a dibromobenzene that you intended to functionalize. In that scenario, achieving selective substitution at the desired position would be a major challenge. However, for the specific synthesis of the para isomer, the use of 4-bromophenol as a starting material elegantly circumvents this problem.

Q4: How can I definitively confirm the structure and purity of my final product?

A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment:

  • ¹H NMR (Proton NMR): The most powerful tool for confirming the 1,4- (para) substitution pattern. The aromatic region should show a characteristic AA'BB' system, which often appears as two distinct doublets (one for the protons ortho to the bromine and one for the protons ortho to the ether group). The trifluoroethoxy group will present as a quartet at approximately 4.4-4.6 ppm due to coupling with the three fluorine atoms.

  • ¹³C NMR (Carbon NMR): Will show the expected number of carbon signals for the molecule, with the CF₃ carbon appearing as a quartet due to C-F coupling.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for assessing purity and confirming the molecular weight of the product. The mass spectrum should show the molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks in roughly a 1:1 ratio).

  • TLC (Thin-Layer Chromatography): An indispensable tool for monitoring reaction progress and assessing the purity of column chromatography fractions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or no yield of the desired ether product.

This is the most common issue and can usually be traced back to one of several key factors in the SN2 reaction.

  • Possible Cause A: Incomplete Deprotonation of 4-Bromophenol. The phenoxide is the active nucleophile; if it's not formed efficiently, the reaction will not proceed.

    • Solution: Use an appropriate base. For this synthesis, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, especially with a highly reactive trifluoroethylating agent in a polar aprotic solvent like acetone or DMF.[4] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the phenol.[3] Ensure the base is fresh and dry.

  • Possible Cause B: Poor Leaving Group. As discussed in the FAQ, the reaction rate is highly dependent on the leaving group.

    • Solution: If using a trifluoroethyl halide (e.g., bromide) with slow kinetics, consider switching to a sulfonate ester like 2,2,2-trifluoroethyl triflate or tosylate for significantly enhanced reactivity.[1][4]

  • Possible Cause C: Inappropriate Solvent. The SN2 mechanism is favored by polar aprotic solvents, which can solvate the cation (e.g., K⁺ or Na⁺) but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive.

    • Solution: Use solvents like acetone, acetonitrile (MeCN), or dimethylformamide (DMF). Avoid protic solvents like ethanol or water, which can solvate and deactivate the phenoxide nucleophile.

Problem 2: Difficulty separating the final product from unreacted 4-bromophenol.

The product ether and the starting phenol can have similar polarities, making chromatographic separation tedious.

  • Possible Cause: Incomplete Reaction. The most straightforward cause is a reaction that has not gone to completion.

    • Solution 1 (In-situ): Monitor the reaction progress diligently using TLC. If the reaction stalls, consider adding more base or alkylating agent, or increasing the temperature (within reasonable limits to avoid side reactions).

    • Solution 2 (Workup): This is the most effective method. During the aqueous workup, wash the organic layer with a dilute basic solution (e.g., 1M NaOH or KOH). The basic wash will deprotonate the acidic unreacted 4-bromophenol, converting it to the water-soluble sodium or potassium 4-bromophenoxide salt. This salt will partition into the aqueous layer, effectively removing the starting material from your organic product layer.

G cluster_0 Workup Purification Strategy cluster_1 Result OrganicLayer Organic Layer (Product + Unreacted Phenol) AqueousWash Wash with 1M NaOH(aq) OrganicLayer->AqueousWash Separation Phase Separation AqueousWash->Separation FinalOrganic Organic Layer (Pure Product) Separation->FinalOrganic Contains desired ether FinalAqueous Aqueous Layer (Sodium 4-Bromophenoxide Salt) Separation->FinalAqueous Contains deprotonated phenol

Caption: Workflow for separating product from acidic starting material.

Problem 3: The reaction generates a dark color and multiple spots on TLC.

This indicates the formation of side products or decomposition.

  • Possible Cause A: Reaction Temperature is Too High. While heat can accelerate reactions, excessive temperatures can lead to decomposition of reagents or products, especially over extended periods. This is particularly relevant for Ullmann-type couplings which sometimes compete with Williamson ether synthesis but require much harsher conditions.[5][6]

    • Solution: If possible, use a more reactive alkylating agent (e.g., a triflate) that allows the reaction to proceed at a lower temperature.[4] If high temperatures are necessary, ensure the reaction is conducted under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

  • Possible Cause B: Competing Elimination Reaction. While not an issue with a primary trifluoroethylating agent, it's a key consideration in Williamson syntheses generally. If the alkylating agent were secondary or tertiary, the strongly basic phenoxide could act as a base to promote E2 elimination instead of SN2 substitution.[7][8]

    • Solution: This is a design principle. Always choose the reaction pathway where the electrophile (the alkylating agent) is primary to ensure the SN2 pathway dominates.[8]

Recommended Experimental Protocol

This protocol is a robust starting point based on established procedures.[4] It utilizes a highly reactive trifluoroethylating agent to ensure high yield under mild conditions.

Reaction: Williamson Ether Synthesis of this compound

G cluster_0 Reactants p_bromophenol 4-Bromophenol reaction Stir at Room Temp (Monitor by TLC) p_bromophenol->reaction k2co3 K₂CO₃ (Base) k2co3->reaction triflate 2,2,2-Trifluoroethyl Trifluoromethanesulfonate triflate->reaction acetone Acetone (Solvent) acetone->reaction workup 1. Filter Solids 2. Concentrate Solvent 3. Aqueous Workup (NaOH wash) 4. Dry & Evaporate reaction->workup product Crude Product workup->product purify Column Chromatography or Recrystallization product->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis.

Materials:
  • 4-Bromophenol (1.0 eq)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetone, anhydrous

  • Ethyl Acetate

  • Hexanes

  • 1M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq) and anhydrous acetone. Stir until the phenol is fully dissolved.

  • Add Base: Add anhydrous potassium carbonate (3.0 eq) to the solution. The mixture will be a suspension.

  • Add Alkylating Agent: Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of 4-bromophenol by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-16 hours.

  • Initial Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and potassium triflate). Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Liquid-Liquid Extraction: Dissolve the resulting residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with:

    • 1M NaOH solution (2x) - This step removes any unreacted 4-bromophenol.

    • Water (1x)

    • Brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, which is often a waxy solid or oil, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes) to yield the final product as a white solid.[4]

References
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Quora. (2016, January 9). What is Williamson's ether synthesis?. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

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Introduction: Understanding the Reactivity of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the cross-coupling of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you navigate the complexities of your experiments.

This compound is an aryl bromide that serves as a valuable building block in medicinal chemistry and materials science. Its reactivity in palladium-catalyzed cross-coupling reactions is primarily influenced by two key features: the carbon-bromine (C-Br) bond and the para-substituted trifluoroethoxy group (-OCH₂CF₃).

  • The C-Br Bond : The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the order: I > Br > OTf >> Cl.[1][2] The C-Br bond offers a good balance of reactivity and stability, making it an ideal choice for a wide range of cross-coupling transformations.

  • The Trifluoroethoxy Group : The strongly electron-withdrawing nature of the trifluoromethyl (-CF₃) moiety significantly influences the electronic properties of the benzene ring. This electron-withdrawing effect makes the carbon atom of the C-Br bond more electrophilic, which generally accelerates the rate-determining oxidative addition step of the catalytic cycle.[3][4]

This guide will address common issues encountered when using this substrate in several key cross-coupling reactions.

General Troubleshooting

This section covers common problems applicable to various cross-coupling reactions involving this compound.

FAQ 1: My reaction mixture is turning black, and the reaction has stalled. What's happening to my catalyst?

Answer: The formation of a black precipitate, commonly known as "palladium black," is a clear indication of catalyst decomposition.[5] This occurs when the soluble, active Pd(0) catalyst aggregates into an insoluble, inactive metallic form, effectively halting the catalytic cycle.

Causality and Troubleshooting Steps:

  • Oxygen Contamination: The presence of oxygen is a primary cause of catalyst decomposition.[5]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). For maximum oxygen removal, degas your solvent using the "freeze-pump-thaw" method (3 cycles) rather than simply bubbling with an inert gas. All reagents should be added under a positive pressure of inert gas.

  • Ligand Degradation or Insufficient Ligand: Phosphine ligands are crucial for stabilizing the Pd(0) center.[6] If the ligand degrades (e.g., through oxidation) or if the ligand-to-palladium ratio is too low, the palladium will precipitate.

    • Solution: Use high-purity, air-stable pre-catalysts (e.g., palladacycles) which are designed to form the active catalyst cleanly in situ.[6] If generating the catalyst from a Pd(0) or Pd(II) source and a separate ligand, consider a slight excess of the ligand.

  • High Temperature: Excessive heat can accelerate catalyst decomposition pathways.[5]

    • Solution: While some couplings require heat, determine the lowest effective temperature for your specific transformation. Modern, highly active catalyst systems often allow for reactions to proceed at lower temperatures, even room temperature in some cases.[4][7]

  • Solvent Effects: The polarity of the solvent can affect the stability of the catalytic species.[8] In non-polar solvents like toluene, certain palladium-phosphine complexes can be less stable.[8]

    • Solution: Consider using more polar aprotic solvents like dioxane, THF, or DMF, which can better stabilize charged intermediates in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl bromide and an organoboron species.

FAQ 2: I'm getting low yield in my Suzuki coupling. Is it a problem with oxidative addition or another step?

Answer: While the electron-withdrawing trifluoroethoxy group on your substrate facilitates oxidative addition, low yields in Suzuki couplings often stem from issues in the transmetalation or reductive elimination steps.[1][9]

Troubleshooting Workflow for Low-Yield Suzuki Coupling:

start Low Yield Observed check_base Is the base strong enough and soluble? start->check_base check_boron Is the boronic acid/ester stable? check_base->check_boron No solution_base Switch to a stronger, more soluble base (e.g., Cs₂CO₃, K₃PO₄). Consider an aqueous/organic solvent mix. check_base->solution_base Yes check_ligand Is the ligand promoting reductive elimination? check_boron->check_ligand No solution_boron Use the corresponding potassium trifluoroborate salt (more stable). Or use a fresh bottle of boronic acid. check_boron->solution_boron Yes solution_ligand Switch to a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) to accelerate reductive elimination. check_ligand->solution_ligand Yes

Caption: Troubleshooting workflow for a low-yield Suzuki coupling.

Detailed Explanation:

  • Inefficient Transmetalation: This is the most common bottleneck. The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9]

    • Solution: The choice of base is critical. Weak bases like Na₂CO₃ may not be sufficient. Switch to stronger bases like K₃PO₄ or Cs₂CO₃. The physical properties of the base also matter; ensure it is finely powdered to maximize surface area. Often, using a mixed solvent system like dioxane/water (e.g., 4:1) can improve the solubility of the base and facilitate the reaction.[10]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeborylation (cleavage of the C-B bond) or form unreactive anhydride trimers (boroxines), especially in the presence of water or at elevated temperatures.[11]

    • Solution: Use fresh, high-purity boronic acid. Alternatively, potassium organotrifluoroborates are air- and moisture-stable crystalline solids that serve as excellent alternatives to boronic acids and are readily activated under coupling conditions.[12][13]

  • Slow Reductive Elimination: This final step, which forms the C-C bond and regenerates the catalyst, can be slow if the palladium center is not sterically crowded enough.

    • Solution: Switch from simple phosphine ligands like PPh₃ to bulky, electron-rich biaryl monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or other sterically demanding ligands like P(t-Bu)₃.[4][7][9] These ligands promote reductive elimination and stabilize the active catalyst.

FAQ 3: I am observing significant homocoupling of my boronic acid. How can I prevent this?

Answer: Homocoupling of boronic acids occurs when two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[3]

Mitigation Strategies:

  • Ensure Complete Reduction of Pd(II) to Pd(0): If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. Incomplete reduction can leave Pd(II) species that promote homocoupling.[3]

    • Solution: Using a Pd(0) source like Pd₂(dba)₃ can be beneficial.[4][7] Alternatively, ensuring the reaction is strictly anaerobic helps, as oxygen can re-oxidize Pd(0) to Pd(II), leading to an increase in homocoupling.[3]

  • Control Reaction Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.

    • Solution: Use a stoichiometry of aryl bromide to boronic acid closer to 1:1 or 1:1.1.

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.

FAQ 4: How do I select the right catalyst and ligand for my amine coupling partner?

Answer: The choice of ligand is paramount in Buchwald-Hartwig amination and is highly dependent on the nature of the amine nucleophile (primary, secondary, acyclic, cyclic, etc.).[6][14] Using the wrong ligand is a common cause of reaction failure.

Ligand Selection Guide:

Amine TypeRecommended LigandsRationale
Primary Aliphatic Amines BrettPhos, XPhosThese bulky, electron-rich ligands facilitate both oxidative addition and reductive elimination for less hindered amines.
Secondary Aliphatic Amines RuPhos, tBuXPhosSecondary amines are more sterically hindered, requiring ligands with specific steric profiles to enable efficient coupling.
Anilines (Aryl Amines) XPhos, SPhosElectron-rich anilines are generally good nucleophiles; these ligands provide high activity.
Amides, Carbamates DavePhos, tBuBrettPhosThese weaker nucleophiles often require more specialized, highly active ligands to achieve good yields.[6]

This table provides general recommendations. Optimization may be required for specific substrates.

FAQ 5: The reaction is clean, but conversion is low. Could the base be the issue?

Answer: Yes, the base is as critical as the ligand in Buchwald-Hartwig aminations. It deprotonates the amine to make it more nucleophilic and participates in the catalytic cycle. An incorrect base can lead to low conversion or side reactions.[6]

Base Selection and Troubleshooting:

  • Base Strength: A strong, non-nucleophilic base is typically required.

    • Common Choices: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases.[6]

  • Base Sensitivity: If your substrate or product contains base-sensitive functional groups (e.g., esters, ketones), the strong alkoxide bases may cause undesired side reactions like hydrolysis or enolization.

    • Solution: In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures or longer reaction times to achieve full conversion.[6]

Catalyst and Base Selection Logic:

start Start: Buchwald-Hartwig Amination amine_type What is the amine type? start->amine_type primary Primary Amine amine_type->primary Primary secondary Secondary Amine amine_type->secondary Secondary ligand1 Select Ligand: BrettPhos or XPhos primary->ligand1 ligand2 Select Ligand: RuPhos or tBuXPhos secondary->ligand2 base_sensitive Are substrates base-sensitive? ligand1->base_sensitive ligand2->base_sensitive strong_base Select Base: NaOtBu or KOtBu base_sensitive->strong_base No weak_base Select Base: Cs₂CO₃ or K₃PO₄ (May require higher temp) base_sensitive->weak_base Yes run_reaction Run Reaction strong_base->run_reaction weak_base->run_reaction

Caption: Decision diagram for initial catalyst and base selection.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne.[15]

FAQ 6: I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Answer: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is mediated by the copper(I) co-catalyst, particularly in the presence of oxygen.[5]

Strategies to Minimize Glaser Coupling:

  • Rigorous Inert Atmosphere: As with other cross-couplings, oxygen promotes this side reaction. Ensure your reaction setup is strictly anaerobic.[5]

  • Reduce or Eliminate Copper: The copper(I) iodide co-catalyst is the primary culprit.

    • Solution 1 (Reduce Copper): Lower the loading of CuI to the minimum effective amount (e.g., 0.5-1 mol%).

    • Solution 2 (Copper-Free Protocol): The most effective strategy is to switch to a copper-free Sonogashira protocol. These methods typically use a higher loading of a palladium catalyst with a suitable ligand (like a bulky phosphine or an N-heterocyclic carbene) and a strong amine base (like pyrrolidine or piperidine) in a polar aprotic solvent.[5][16]

  • Slow Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[17][18]

FAQ 7: How does the trifluoroethoxy group affect my choice of conditions for the Heck reaction?

Answer: The strong electron-withdrawing nature of the trifluoroethoxy group is highly beneficial for the Heck reaction.[18] It activates the aryl bromide towards oxidative addition, meaning that milder reaction conditions can often be employed compared to electron-neutral or electron-rich aryl bromides.

Key Considerations:

  • Catalyst: Standard palladium sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often sufficient. You may not need the highly specialized, bulky, and electron-rich ligands required for more challenging substrates like aryl chlorides.

  • Base: An inorganic base like Na₂CO₃, K₂CO₃, or an organic base like triethylamine (Et₃N) is typically used to neutralize the HBr generated during the reaction.[18]

  • Temperature: Due to the activated nature of the substrate, you can often run the reaction at lower temperatures (e.g., 80-100 °C) than required for less reactive aryl halides.

Experimental Protocol Example: Suzuki-Miyaura Coupling

This section provides a representative step-by-step protocol for a Suzuki-Miyaura coupling reaction.

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylboronic Acid (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Molander, G. A., & Dreher, S. D. (2005). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 127(49), 17596–17603. [Link]

  • ResearchGate. (2016). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]

  • ACS Publications. (2022). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • ResearchGate. (2020). Optimization of the reaction conditions for the Buchwald-Hartwig.... [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

  • NIH. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • PubMed. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ScienceDirect. (1999). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

  • YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development professionals to provide field-proven insights and troubleshoot common issues related to solvent effects on the reactivity of this versatile intermediate. The unique electronic properties conferred by the trifluoroethoxy group make solvent choice a critical parameter for achieving optimal reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses foundational questions regarding the reactivity of this compound and the critical role of the solvent environment.

Q1: What are the primary reaction pathways for this compound?

A1: Due to its structure, this substrate is primarily used in two major classes of reactions:

  • Nucleophilic Aromatic Substitution (SNA r): The benzene ring is electron-deficient due to the strong inductive effect of the -OCF₃ group and the bromine atom. This "activates" the ring for attack by strong nucleophiles, leading to the displacement of the bromide leaving group.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond serves as a classic handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][2] These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.[3]

Q2: Why is solvent selection so critical for this specific molecule?

A2: Solvent choice is paramount because it directly influences both reaction rate and mechanism by mediating:

  • Reagent Solubility: Ensuring all components, including the catalyst, base, and nucleophile/electrophile, are in the solution phase is essential for reaction to occur.

  • Stabilization of Intermediates and Transition States: Solvents can stabilize or destabilize charged intermediates and transition states, directly impacting the activation energy of the reaction. For example, in SNAr reactions, the formation of the negatively charged Meisenheimer complex is highly sensitive to solvent effects.[4][5]

  • Nucleophile/Base Reactivity: The solvent can interact with the nucleophile or base, altering its effective strength. This is particularly pronounced when comparing polar protic and aprotic solvents.[6][7]

Q3: What is the fundamental difference between polar protic and polar aprotic solvents, and how does that guide my selection?

A3: This is one of the most important considerations for this substrate, especially in SNAr reactions.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds.[6] They are excellent at solvating both cations and anions. However, they can form a "solvent cage" around anionic nucleophiles through hydrogen bonding, which stabilizes the nucleophile, reduces its reactivity, and significantly slows down SNAr reactions.[8][9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF): These solvents have dipoles but lack an acidic proton and cannot donate hydrogen bonds.[6] They are good at solvating cations but leave anions (nucleophiles) relatively "naked" and highly reactive.[6] Consequently, SNAr reactions are often dramatically faster in polar aprotic solvents.[4]

For Palladium-catalyzed reactions, polar aprotic solvents like THF, DMF, dioxane, and toluene are common choices, often selected based on the specific reaction temperature and solubility requirements.[1]

Part 2: Troubleshooting Common Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your experiments.

Q4: My SNAr reaction with a strong nucleophile (e.g., sodium methoxide) is extremely slow or has stalled completely. I'm using ethanol as the solvent. What is the likely cause and solution?

A4: The most probable cause is the choice of a polar protic solvent (ethanol). The ethanol molecules are forming hydrogen bonds with your methoxide nucleophile, creating a stable solvation shell that severely blunts its nucleophilicity.[8] While the solvent can dissolve the reagents, it actively works against the desired reaction mechanism.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: The most effective solution is to change the solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent starting points as they will dissolve the ionic nucleophile while leaving it highly reactive.[9]

  • Verify Reagent Purity: Ensure your nucleophile has not decomposed and that your solvent is anhydrous if the nucleophile is moisture-sensitive.

  • Temperature Increase: While a solvent change is preferred, moderately increasing the temperature can provide the necessary activation energy to overcome the solvation penalty, but this may lead to side reactions.

Q5: I am attempting a Suzuki coupling with this compound, but I am getting low to no product yield. Could my solvent be the problem?

A5: Yes, the solvent is a critical component of any palladium-catalyzed cross-coupling and can be a source of failure.[10]

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling check_purity Is the solvent anhydrous and degassed? start->check_purity check_purity->start No. Dry/degas solvent and restart. check_solubility Are all reagents (boronic acid, base) soluble at RT or reaction temp? check_purity->check_solubility  Yes change_solvent Switch to a different solvent system (e.g., Dioxane, Toluene/Water, DMF). check_solubility->change_solvent No check_base Is the base (e.g., K₂CO₃, Cs₂CO₃) appropriate for the solvent? check_solubility->check_base  Yes success Reaction Optimized change_solvent->success check_base->change_solvent No, base may be insoluble or incompatible. check_base->success  Yes, proceed with reaction.

Detailed Explanation:

  • Inert Atmosphere & Purity: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[10] Solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen) before use. Furthermore, trace amounts of water can hydrolyze reagents and interfere with the catalytic cycle. Use freshly distilled or commercially available anhydrous solvents.[10]

  • Reagent Solubility: Common bases for Suzuki coupling, like potassium carbonate (K₂CO₃), have poor solubility in purely organic solvents like toluene or THF. This can lead to a stalled reaction. In these cases, a biphasic system (e.g., Toluene/Water) or a more polar solvent like DMF may be necessary to ensure all components can interact.[11]

  • Solvent-Base Compatibility: The choice of base and solvent are linked. Stronger bases might be required in less polar solvents to achieve sufficient activity. Ensure your chosen combination is validated in the literature for similar substrates.

Q6: My reaction mixture is heterogeneous, with starting material visibly undissolved. How critical is this, and what is the best approach?

A6: Complete dissolution is ideal for achieving predictable kinetics and high conversion. If a key reagent is not dissolved, the reaction is limited by the slow process of that solid dissolving, making it inefficient and difficult to reproduce.

Solutions:

  • Increase Polarity: If your substrate or reagent is undissolved in a nonpolar solvent like toluene, switch to a more polar aprotic solvent such as THF, DMF, or NMP.

  • Co-Solvent System: Sometimes a mixture of solvents can achieve the desired solubility profile. For example, using a toluene/ethanol mixture might dissolve both a nonpolar aryl bromide and a more polar salt.

  • Gentle Heating: Increasing the temperature often improves solubility. Ensure this is compatible with the thermal stability of your reagents and catalyst.

Part 3: Experimental Protocols & Data

This section provides practical methodologies and comparative data to guide your experimental design.

Protocol 3.1: Screening Solvents for SNAr Reactions

This protocol outlines a parallel synthesis approach to efficiently determine the optimal solvent for the reaction of this compound with a chosen nucleophile.

Objective: To compare the reaction rate and yield in different solvent classes.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium Phenoxide, 1.2 equivalents)

  • Internal standard (e.g., dodecane)

  • Solvents to be tested: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), Methanol (MeOH)

  • Small reaction vials with stir bars and septa

  • GC or HPLC for analysis

Procedure:

  • Stock Solution Prep: Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., toluene).

  • Reaction Setup: In four separate, inerted vials, add the nucleophile (1.2 mmol).

  • Solvent Addition: To each vial, add 5 mL of one of the test solvents (DMF, MeCN, THF, MeOH).

  • Initiation: Add a precise volume of the substrate/internal standard stock solution (1.0 mmol of substrate) to each vial simultaneously (or with timed precision). Start stirring at a constant temperature (e.g., 60 °C).

  • Monitoring: At set time points (e.g., 15 min, 1 hr, 4 hr, 24 hr), withdraw a small aliquot (e.g., 50 µL) from each vial. Quench the aliquot immediately in a prepared vial containing a dilute acid solution and an extraction solvent (e.g., ethyl acetate).

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the ratio of starting material to product, normalized against the internal standard.

  • Data Interpretation: Plot the percentage conversion versus time for each solvent to determine the relative reaction rates.

Table 1: Expected Outcome of Solvent Screening for SNAr
SolventSolvent TypeDielectric Constant (ε)Expected Relative RateRationale
DMSO Polar Aprotic47++++ (Fastest)High polarity, effectively solvates cation, leaves nucleophile highly reactive.[6]
DMF Polar Aprotic37+++Similar to DMSO, excellent choice for SNAr.[9]
Acetonitrile Polar Aprotic38++Good polarity, but may be less effective at solvating some salts than DMF/DMSO.
THF Polar Aprotic7.6+Lower polarity may result in poor solubility of ionic nucleophiles, slowing the rate.
Methanol Polar Protic33- (Slowest)Stabilizes the nucleophile via hydrogen bonding, drastically reducing its reactivity.[8]

Part 4: Mechanistic Visualization

Understanding the mechanism provides the "why" behind the troubleshooting steps. The following diagram illustrates the critical role of the solvent in the SNAr pathway.

// Reactants reactants [label=<

Nu- +

];

// Meisenheimer Complex intermediate [label=<

Meisenheimer Complex

];

// Products products [label=<

+ Br-

];

// Solvent Nodes node [shape=box, style="filled,rounded", fillcolor="#F1F3F4"]; aprotic [label="Polar Aprotic Solvent (e.g., DMSO)\n- 'Naked' Nu⁻ is highly reactive\n- Stabilizes cation (M⁺)\n- FASTER k₁"]; protic [label="Polar Protic Solvent (e.g., MeOH)\n- H-bonds 'cage' Nu⁻\n- Lowers Nu⁻ reactivity\n- SLOWER k₁"];

// Edges reactants -> intermediate [label="k₁ (rate-determining step)"]; intermediate -> products [label="k₂ (fast)"];

// Invisible nodes for layout {rank=same; aprotic; protic;}

// Dashed edges for influence edge [style=dashed, arrowhead=none, color="#EA4335"]; aprotic -> reactants; protic -> reactants; } Note: The DOT graph above is a conceptual representation. For a functional diagram, IMG SRC would need to be replaced with a valid chemical structure representation if the renderer supports it, or more commonly, the structure would be described using node and edge definitions within DOT itself. For this text-based format, a simplified version is presented below.

// Solvents Protic [label="Protic Solvent (MeOH)\n- Cages Nu⁻ via H-bonds\n- Reduces Nu⁻ reactivity", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aprotic [label="Aprotic Solvent (DMSO)\n- 'Naked' Nu⁻ is highly reactive\n- Stabilizes counter-ion only", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction Path ArylBr -> TS [label=" k₁ (RDS)"]; TS -> ArylNu;

// Solvent Influence Protic -> "Nu-" [label=" Inhibits", style=dashed, color="#EA4335", dir=back]; Aprotic -> "Nu-" [label=" Promotes", style=dashed, color="#34A853", dir=back]; } Caption: Solvent influence on the rate-determining step of an SNAr reaction.

This diagram illustrates how polar aprotic solvents leave the nucleophile (Nu⁻) unencumbered and highly reactive, accelerating the initial attack (k₁). In contrast, polar protic solvents surround the nucleophile with a hydrogen-bonding "cage," stabilizing it and increasing the energy barrier for the reaction.

References

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions... in MeOH–Me2SO mixtures... [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? [Link]

  • Palladium-catalyzed cross-coupling reactions. [Link]

  • How To: Troubleshoot a Reaction. [Link]

  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions... [Link]

  • Solvent Effects in Nucleophilic Substitution. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. [Link]

  • Cross-coupling reaction. [Link]

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Technical Support Center: Scale-Up of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene. This valuable intermediate is crucial in the development of pharmaceuticals and advanced materials, largely due to the metabolic stability and lipophilicity conferred by the trifluoroethoxy group.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered from bench-scale synthesis to large-scale production. It is presented in a question-and-answer format to directly address potential issues and provide actionable solutions.

Section 1: Foundational Synthetic Strategy

This section covers the fundamental principles of the most common synthetic route.

Q1: What is the most common and reliable laboratory method for synthesizing this compound?

The most prevalent and robust method is the Williamson Ether Synthesis . This reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) pathway.[2] It involves two main steps:

  • Deprotonation: A strong base is used to deprotonate 4-bromophenol, forming the highly nucleophilic 4-bromophenoxide anion.

  • Nucleophilic Attack: The 4-bromophenoxide anion then attacks an electrophilic 2,2,2-trifluoroethyl source, displacing a leaving group to form the desired ether.

This method is favored for its reliability and the general availability of the starting materials.[3]

Q2: What are the critical starting materials and reagents for this synthesis?

The selection of high-quality reagents is paramount for a successful synthesis. The key components are detailed in the table below.

Reagent RoleChemical NameKey Considerations
Nucleophile Precursor 4-BromophenolPurity is critical. Impurities can lead to side reactions and complicate purification.
Base Sodium Hydride (NaH), 60% dispersion in oilA strong, non-nucleophilic base is required for complete deprotonation of the phenol.[4] NaH is ideal but requires careful handling under inert conditions.
Electrophile 2,2,2-Trifluoroethyl Tosylate or TriflateA triflate is an excellent leaving group, promoting a fast reaction. A tosylate is also effective and may be more cost-efficient.[4]
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)A polar aprotic solvent is essential. It solvates the sodium cation, leaving a "naked" and highly reactive phenoxide anion, which accelerates the Sₙ2 reaction.[5] The solvent must be anhydrous.

Q3: Why is a strong base like Sodium Hydride (NaH) necessary? Can a weaker base be used?

The acidity of the hydroxyl proton in 4-bromophenol (pKa ≈ 9.4) requires a base strong enough to ensure complete and irreversible deprotonation. Sodium hydride (NaH) is an excellent choice because its conjugate acid is hydrogen gas (H₂), which simply evolves from the reaction mixture, driving the equilibrium towards the formation of the sodium phenoxide.[4]

Using a weaker base, such as sodium hydroxide or potassium carbonate, can result in an incomplete reaction.[6] The equilibrium between the phenol and the phenoxide would mean a lower concentration of the active nucleophile at any given time, leading to sluggish reaction rates and lower yields. For robust, scalable processes, near-quantitative formation of the nucleophile is essential.

Section 2: Detailed Experimental Protocol (Lab-Scale)

This protocol provides a reliable starting point for laboratory synthesis.

Safety First: This procedure involves hazardous materials. Sodium hydride is a water-reactive, flammable solid that generates flammable hydrogen gas.[7][8][9] All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coat, and compatible gloves, is mandatory.[7]

Materials:

  • 4-Bromophenol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

  • NaH Wash (Optional but Recommended): Place the NaH dispersion in the flask. Under an inert atmosphere, wash the NaH with anhydrous hexane (2-3 times) to remove the mineral oil, carefully decanting the hexane wash each time. Dry the resulting grey powder under a stream of inert gas.

  • Phenoxide Formation: Add anhydrous THF to the flask containing the washed NaH. Cool the suspension to 0 °C in an ice bath. Dissolve the 4-bromophenol in a separate portion of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Vigorous hydrogen gas evolution will be observed.

  • Reaction Activation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation. The mixture should become a homogenous slurry of the sodium 4-bromophenoxide.

  • Etherification: Cool the reaction mixture back to 0 °C. Add the 2,2,2-trifluoroethyl trifluoromethanesulfonate dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Completion: Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Work-up:

    • Cool the flask to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the layers. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, typically a waxy solid or oil, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[6]

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues.

Q4: My reaction yield is very low. What are the likely causes?

Low yield is a frequent problem. A systematic approach is needed to diagnose the issue.

Potential CauseDiagnostic CheckRecommended Solution
Incomplete Deprotonation Check ¹H NMR of a quenched aliquot for remaining 4-bromophenol.Ensure NaH is active and used in slight excess (1.1-1.2 eq). Ensure all reagents and solvents are strictly anhydrous, as water will consume the NaH.[10]
Poor Leaving Group If using a tosylate or mesylate.Switch to a triflate (trifluoromethanesulfonate), which is a much better leaving group and will significantly accelerate the Sₙ2 reaction.
Side Reactions Analyze crude product by GC-MS or LC-MS to identify byproducts.The primary competing reaction is E2 elimination, though it is less favorable for primary electrophiles.[5][11] Ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination.
Impure Reagents Verify the purity of starting materials via NMR or GC.Use freshly purchased or purified 4-bromophenol and electrophile. Distill solvents over a suitable drying agent.

Q5: The reaction seems to stall and never reaches completion. What should I do?

Incomplete conversion is often related to reaction kinetics or deactivation of reagents.

  • Increase Temperature: If the reaction is sluggish at room temperature, gently heating the mixture to 40-50 °C can increase the reaction rate. Monitor by TLC or GC to avoid decomposition.

  • Add a Catalyst: In some Williamson syntheses, adding a catalytic amount of sodium iodide (NaI) can help. The iodide can displace the original leaving group (e.g., tosylate) in-situ to form a more reactive iodo-intermediate (Finkelstein reaction), which then reacts faster with the phenoxide.

  • Check Reagent Stoichiometry: Ensure that at least a slight excess of the electrophile (1.05-1.1 eq) is used relative to the 4-bromophenol.

Q6: I'm having difficulty with the work-up. The layers are not separating well during extraction. What can I do?

Emulsion formation during extraction can be problematic.

  • Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and "salt out" the organic product into the organic layer.

  • Filter: Sometimes, fine particulates can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® can help break the emulsion before re-separating the layers.

Section 4: Scale-Up Considerations

Transitioning a synthesis from the laboratory to a pilot plant or manufacturing facility introduces a new set of challenges that are often not apparent at the gram scale.[12]

Q7: What are the most critical challenges when scaling up this synthesis?

The primary challenges are rooted in physical processes rather than chemical ones and center on safety and process control.[13][14]

  • Heat Management: The reaction to form the phenoxide is highly exothermic due to the reaction of NaH and the phenol, and it generates flammable hydrogen gas. In a large reactor, the surface-area-to-volume ratio decreases, making it much harder to dissipate heat.[14] This can lead to a dangerous temperature increase, potentially causing the solvent to boil or leading to a runaway reaction.

  • Reagent Handling and Addition: Handling hundreds of kilograms of NaH requires specialized, engineered solutions to prevent contact with air and moisture. The rate of addition of the 4-bromophenol solution must be carefully controlled to match the reactor's cooling capacity and to manage the rate of hydrogen evolution.[14]

  • Mixing: Inefficient mixing in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, which can cause side reactions and reduce yield and purity.[13]

  • Solvent and Reagent Sourcing: The availability and cost of large quantities of high-purity, anhydrous solvents and reagents become significant economic factors.[15]

Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing low-yield issues.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Anhydrous?) start->check_conditions analyze_crude Analyze Crude Product (NMR, GC-MS) check_reagents->analyze_crude Reagents OK reagent_issue Source New/Pure Reagents Adjust Stoichiometry check_reagents->reagent_issue Issue Found check_conditions->analyze_crude Conditions OK condition_issue Dry Solvents/Glassware Ensure Inert Atmosphere check_conditions->condition_issue Issue Found incomplete_rxn Incomplete Reaction analyze_crude->incomplete_rxn High SM Content side_products Side Reactions analyze_crude->side_products Byproducts Observed solution_incomplete Increase Reaction Time Increase Temperature Use Better Leaving Group incomplete_rxn->solution_incomplete solution_side Optimize Temperature Check for Contaminants side_products->solution_side

Caption: A logical decision tree for troubleshooting low yields.

Q8: Are there alternative synthetic routes more amenable to large-scale production?

Yes, while the Williamson synthesis is common, other methods might be considered for scale-up:

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with a weaker, cheaper base like NaOH or K₂CO₃ in a two-phase system (e.g., toluene/water) can be safer and more economical. The PTC transports the phenoxide into the organic phase to react, avoiding the need for NaH and anhydrous solvents.

  • Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an alcohol.[16] For this synthesis, it would involve reacting 1,4-dibromobenzene with the sodium salt of 2,2,2-trifluoroethanol. While this avoids the Sₙ2 limitations of aryl halides, traditional Ullmann reactions require high temperatures and stoichiometric copper, though modern ligand-accelerated versions operate under milder conditions.[16][17]

Synthetic Pathway: Williamson Ether Synthesis

The diagram below illustrates the core chemical transformation.

WilliamsonSynthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack bromophenol 4-Bromophenol plus1 + NaH NaH arrow1 -> phenoxide Sodium 4-bromophenoxide H2 + H₂ (gas) phenoxide_reac Sodium 4-bromophenoxide plus2 + trifluoroethyl CF₃CH₂-LG (LG = OTs, OTf) arrow2 -> product This compound NaLG + NaLG

Caption: The two-step mechanism of the Williamson Ether Synthesis.

References

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the analytical characterization of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene, a key building block in modern medicinal chemistry and materials science. Its unique combination of a reactive bromine handle, a metabolically stable trifluoroethoxy group, and an aromatic scaffold makes it a valuable precursor in the synthesis of novel pharmaceuticals and functional materials.[1]

This guide provides an in-depth comparison of analytical methodologies for the quality control, impurity profiling, and quantitative analysis of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable results.

Physicochemical Properties and Their Analytical Implications

A thorough understanding of the physicochemical properties of this compound is paramount for selecting and optimizing analytical methods.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-Bromo-4-(trifluoromethoxy)benzene1-Bromo-4-ethoxybenzene
CAS Number 106854-77-7[2][3][4][5]407-14-7[6]588-96-5[7]
Molecular Formula C₈H₆BrF₃O[2][3][4]C₇H₄BrF₃O[6][8]C₈H₉BrO[7]
Molecular Weight 255.03 g/mol [2][4]241.01 g/mol [6][8]201.05 g/mol
Appearance Waxy solid or solid[9]Liquid[10]
Predicted XlogP 3.7[11]3.83.3

The trifluoroethoxy group imparts significant metabolic stability and moderate lipophilicity (as indicated by the predicted XlogP value), which are desirable properties in drug design.[1] The presence of the bromine atom provides a site for further chemical modification and also a distinct isotopic signature in mass spectrometry.

Spectroscopic Characterization: The Fingerprint of the Molecule

Spectroscopic techniques provide the fundamental structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum is expected to show two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The ethoxy protons will appear as a quartet in the downfield region, coupled to the three fluorine atoms.

  • ¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with the carbon attached to the bromine being significantly downfield. The trifluoroethoxy group will also have characteristic signals.

  • ¹⁹F NMR: This technique is highly informative for fluorinated compounds, and a single signal (a triplet due to coupling with the methylene protons) is expected for the CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • C-H stretching of the aromatic ring.

  • C-O-C stretching of the ether linkage.

  • C-F stretching of the trifluoroethoxy group, which is typically strong and found in the 1300-1000 cm⁻¹ region.

  • C-Br stretching , which appears at lower wavenumbers.

Reference spectra for similar compounds like 1-bromo-4-methoxybenzene can be found in the NIST WebBook and provide a basis for comparison.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. When coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an indispensable tool for both identification and quantification.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[14] Fragmentation will likely involve cleavage of the ether bond and loss of the trifluoroethoxy group.

Chromatographic Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

Gas Chromatography (GC)

Given its volatility, GC is a highly suitable technique for the analysis of this compound. A flame ionization detector (FID) can be used for routine purity checks, while a mass spectrometer (MS) detector provides definitive identification.

This protocol is adapted from established methods for halogenated hydrocarbons and ethers.[15]

Caption: Workflow for GC-MS analysis.

Table 2: Recommended GC-MS Parameters

ParameterRecommended Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injection Mode Split/Splitless
Injection Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-350
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is another powerful technique for the analysis of this compound, especially for non-volatile impurities or for formulations where direct GC injection is not feasible.

This protocol is based on a validated method for a similar fluorinated and brominated aromatic compound.[16]

Caption: Workflow for HPLC-UV analysis.

Table 3: Recommended HPLC Parameters

ParameterRecommended Condition
HPLC Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Impurity Profiling: Ensuring Product Quality

The synthesis of this compound typically involves the reaction of 4-bromophenol with a trifluoroethylating agent.[9] Potential impurities could include:

  • Unreacted 4-bromophenol: This is a more polar compound and would have a shorter retention time in RP-HPLC.

  • Over-alkylated or side-reaction products: These would likely be less polar and have longer retention times.

  • Residual solvents: GC with a headspace autosampler is the preferred method for detecting and quantifying residual solvents.

Both the GC-MS and HPLC methods described above are suitable for identifying and quantifying these potential impurities.

Comparison of Analytical Techniques

Table 4: Comparison of GC-MS and HPLC-UV for the Analysis of this compound

FeatureGC-MSHPLC-UV
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV absorbance
Strengths High sensitivity and specificity, definitive identification through mass spectraRobust, widely available, suitable for non-volatile impurities
Limitations Requires volatile and thermally stable analytesLower specificity than MS, co-eluting impurities can be an issue
Typical Application Purity testing, impurity identification, residual solvent analysisRoutine quality control, purity assessment, formulation analysis

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. A combination of spectroscopic methods (NMR, IR, MS) for structural confirmation and chromatographic techniques (GC-MS, HPLC-UV) for purity assessment and quantification provides a robust and reliable analytical workflow. The methodologies and insights provided in this guide are designed to empower researchers and drug development professionals to confidently and accurately characterize this important chemical building block.

References

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 1-Bromo-4-(trifluoromethoxy)benzene, 98%. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, 98%. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 1-Bromo-3-nitro-4-(trifluoromethoxy)benzene, 95%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 611: Haloethers. Retrieved from [Link]

  • Covaci, A., et al. (2011). A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. Analytica Chimica Acta, 706(1), 17-33.
  • PubChem. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of compound 1-bromo-4-octyloxybenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2,4,5-trifluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Emissions Analytics. (n.d.). Complete list of compliance & testing standards (US EPA, ISO, CEN). Retrieved from [Link]

  • CDC. (2003). HYDROCARBONS, HALOGENATED: METHOD 1003. NIOSH Manual of Analytical Methods.
  • Al-Alam, J., et al. (2008). Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction. Food Additives & Contaminants: Part A, 25(3), 321-328.

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A Senior Application Scientist's Guide to the Validation of Reaction Products from 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the efficiency, scope, and scalability of a synthetic route. 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene has emerged as a valuable building block, prized for the introduction of the metabolically stable and lipophilic trifluoroethoxy group into aromatic scaffolds. This guide provides an in-depth technical comparison of common cross-coupling reactions utilizing this substrate, a rigorous framework for the validation of the resulting products, and a comparative analysis with alternative synthetic strategies.

The Strategic Advantage of the Trifluoroethoxy Moiety

The 2,2,2-trifluoroethoxy group imparts several desirable properties to organic molecules. Its high metabolic stability, a consequence of the strong C-F bonds, is a significant asset in drug design, reducing the rate of oxidative metabolism. Furthermore, the trifluoroethoxy group can enhance lipophilicity, which can improve membrane permeability and oral bioavailability. From a synthetic standpoint, this compound offers a versatile handle for carbon-carbon and carbon-nitrogen bond formation through a variety of well-established cross-coupling reactions.

Comparative Analysis of Key Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent leaving group for palladium- and copper-catalyzed cross-coupling reactions. Here, we compare three of the most synthetically useful transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[1] The reaction of this compound with an organoboron reagent, such as phenylboronic acid, provides a direct route to substituted biphenyls.

Reaction Workflow:

Suzuki_Miyaura_Workflow Reactants This compound + Phenylboronic Acid + Base (e.g., K2CO3) + Pd Catalyst (e.g., Pd(PPh3)4) Solvent Solvent System (e.g., Toluene/Ethanol/Water) Reactants->Solvent Dissolve Reaction Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) Solvent->Reaction React Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product 4-(2,2,2-trifluoroethoxy)biphenyl Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-(2,2,2-trifluoroethoxy)biphenyl

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(2,2,2-trifluoroethoxy)biphenyl.[2]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in pharmacologically active compounds.[3][4] This palladium-catalyzed reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Reaction Workflow:

Buchwald_Hartwig_Workflow Reactants This compound + Amine (e.g., Morpholine) + Base (e.g., NaOtBu) + Pd Catalyst & Ligand Solvent Anhydrous Solvent (e.g., Toluene or Dioxane) Reactants->Solvent Combine Reaction Inert Atmosphere (N2 or Ar) Heat (e.g., 80-110 °C) Solvent->Reaction React Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product 4-(2,2,2-trifluoroethoxy)phenyl-morpholine Purification->Product Ullmann_Workflow Reactants This compound + Phenol or Amine + Base (e.g., K2CO3) + Cu Catalyst (e.g., CuI) Solvent High-Boiling Polar Solvent (e.g., DMF, NMP) Reactants->Solvent Combine Reaction Inert Atmosphere (N2 or Ar) Heat (e.g., 120-180 °C) Solvent->Reaction React Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product Diaryl Ether or N-Aryl Amine Purification->Product Purity_Analysis_Workflow Crude_Product Crude Reaction Mixture TLC TLC Analysis (Initial Check) Crude_Product->TLC Column_Chromatography Column Chromatography (Purification) Crude_Product->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions GC_MS GC-MS Analysis (Purity & Identity) Purified_Fractions->GC_MS HPLC HPLC Analysis (Quantitative Purity) Purified_Fractions->HPLC Final_Product Validated Pure Product GC_MS->Final_Product HPLC->Final_Product

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comparative study of different synthetic routes to 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

This compound is a crucial building block in the landscape of modern chemical synthesis. Its unique structure, which combines a reactive bromo-functionalized aromatic ring with a metabolically robust trifluoroethoxy group, makes it a highly sought-after intermediate in medicinal chemistry and materials science.[1] The trifluoroethoxy moiety is particularly valued for its ability to enhance metabolic stability and lipophilicity in drug candidates, potentially improving their pharmacokinetic profiles.[1] Furthermore, the bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

Given its importance, the efficient and scalable synthesis of this compound is a primary concern for researchers in both academic and industrial settings. This guide provides a comparative analysis of the predominant synthetic routes to this compound, offering an in-depth look at their underlying mechanisms, experimental protocols, and relative merits. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific needs.

Route 1: The Workhorse - Williamson Ether Synthesis

The Williamson ether synthesis is the most direct and commonly employed method for preparing this compound. This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis due to its reliability and broad scope.[2][3] The core of this method is a bimolecular nucleophilic substitution (SN2) reaction between an alkoxide (or in this case, a phenoxide) and an alkyl halide or a related electrophile.[3][4]

Reaction Principle and Mechanistic Insight

The synthesis begins with the deprotonation of 4-bromophenol using a suitable base to generate the more nucleophilic 4-bromophenoxide anion. This phenoxide then attacks an electrophilic source of the trifluoroethyl group, displacing a leaving group in a concerted SN2 fashion.[2]

The choice of the electrophile and base is critical to the success of the reaction. While a simple alkyl halide like 2,2,2-trifluoroethyl iodide could be used, more reactive electrophiles such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) are often preferred to accelerate the reaction. The base must be strong enough to deprotonate the phenol but not so strong as to induce side reactions. Common choices include potassium carbonate or sodium hydride.

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide Anion 4-Bromophenol->4-Bromophenoxide + Base - HB⁺ Base Base (e.g., K₂CO₃) Product This compound 4-Bromophenoxide->Product + TFE_electrophile TFE_electrophile 2,2,2-Trifluoroethyl Electrophile (Tf-OCH₂CF₃) Leaving_Group Leaving Group (TfO⁻)

Caption: General workflow for the Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative example based on established procedures.[5]

Materials:

  • 4-Bromophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.25 eq)

  • Acetone (solvent)

Procedure:

  • To a round-bottom flask, add 4-bromophenol (9.57 g, 55 mmol) and acetone (200 mL).

  • Add potassium carbonate (22.89 g, 166 mmol) to the solution.

  • While stirring, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (16.0 g, 69 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the insoluble potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The crude product can be purified by distillation or column chromatography to yield this compound.[5]

Advantages and Disadvantages
  • Advantages: High reliability, generally good yields, readily available starting materials, and straightforward procedure.

  • Disadvantages: Requires a highly reactive (and often expensive) trifluoroethylating agent for optimal results. The use of strong bases may not be compatible with sensitive functional groups on more complex substrates.

Route 2: The Ullmann Condensation - A Classic C-O Coupling

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers and, relevantly here, aryl alkyl ethers.[6] This method is typically reserved for situations where the Williamson synthesis is not effective, for instance, with less reactive aryl halides.

Reaction Principle and Mechanistic Insight

The traditional Ullmann ether synthesis involves the reaction of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper and a base at high temperatures.[6][7] The mechanism is thought to involve the formation of a copper(I) alkoxide, which then undergoes a coupling reaction with the aryl halide.[6]

Modern variations often use catalytic amounts of a copper salt (e.g., CuI) with a ligand to facilitate the reaction under milder conditions. However, high temperatures are still frequently required.[6][8] For the synthesis of this compound, this route would involve coupling 1,4-dibromobenzene with 2,2,2-trifluoroethanol.

Ullmann_Condensation 1,4-Dibromobenzene 1,4-Dibromobenzene Product This compound 1,4-Dibromobenzene->Product Trifluoroethanol 2,2,2-Trifluoroethanol Trifluoroethanol->Product Copper_Catalyst Cu Catalyst + Base Copper_Catalyst->Product High Temp

Caption: Conceptual diagram of the Ullmann Condensation pathway.

General Considerations and Protocol Outline

Materials:

  • 1,4-Dibromobenzene (1.0 eq)

  • 2,2,2-Trifluoroethanol (1.5 eq)

  • Copper(I) Iodide (CuI) (0.1 - 0.2 eq)

  • A suitable ligand (e.g., 1,10-phenanthroline)

  • A strong base (e.g., Cs₂CO₃ or K₃PO₄)

  • A high-boiling polar solvent (e.g., DMF or NMP)

Procedure Outline:

  • Combine 1,4-dibromobenzene, the copper catalyst, ligand, and base in a reaction vessel.

  • Add the solvent and 2,2,2-trifluoroethanol.

  • Heat the mixture to a high temperature (typically >150 °C) for several hours to days.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, the reaction is cooled, diluted with a solvent, and washed to remove the catalyst and salts.

  • Purification is typically achieved by column chromatography.

Advantages and Disadvantages
  • Advantages: Can be effective when other methods fail. It provides an alternative disconnection approach starting from 1,4-dibromobenzene.

  • Disadvantages: Often requires harsh reaction conditions (high temperatures), which can limit functional group tolerance.[6][9] Stoichiometric copper can lead to difficult purifications and significant waste. Yields can be variable.[9]

Route 3: The Modern Approach - Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful, palladium-catalyzed alternative to the Ullmann condensation.[10][11] This methodology generally offers milder reaction conditions and a broader substrate scope.

Reaction Principle and Mechanistic Insight

This cross-coupling reaction involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an alcohol.[12] The catalytic cycle is well-understood and proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (1,4-dibromobenzene or 4-bromophenol triflate) to form a Pd(II) complex.[12]

  • Ligand Exchange/Deprotonation: The alcohol (2,2,2-trifluoroethanol) coordinates to the palladium, and the base facilitates its deprotonation to form a palladium alkoxide intermediate.

  • Reductive Elimination: The aryl group and the alkoxide are eliminated from the palladium center, forming the desired C-O bond and regenerating the Pd(0) catalyst.[12]

The choice of ligand is paramount for an efficient reaction, with sterically hindered and electron-rich phosphine ligands often being the most effective.[12]

Buchwald_Hartwig Pd0 Pd(0)Lₙ PdII_complex LₙPd(II)(Ar)(X) Pd0->PdII_complex Oxidative Addition ArX Ar-X ROH CF₃CH₂OH PdII_alkoxide LₙPd(II)(Ar)(OR) Base Base Product Ar-OCH₂CF₃ PdII_complex->PdII_alkoxide + ROH - HX PdII_alkoxide->Pd0 PdII_alkoxide->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

General Considerations and Protocol Outline

Materials:

  • 1,4-Dibromobenzene (1.0 eq)

  • 2,2,2-Trifluoroethanol (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) (2-10 mol%)

  • A strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure Outline:

  • In an inert atmosphere (glovebox or Schlenk line), combine the palladium precatalyst, ligand, and base in a dry reaction flask.

  • Add the aryl halide and the solvent.

  • Add the 2,2,2-trifluoroethanol.

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography.

Advantages and Disadvantages
  • Advantages: Generally milder conditions than the Ullmann reaction, high functional group tolerance, and a broad substrate scope. It is a highly reliable and scalable method.

  • Disadvantages: The palladium catalysts and specialized phosphine ligands can be expensive. Requires strict exclusion of air and moisture for optimal results.

Comparative Analysis

FeatureWilliamson Ether SynthesisUllmann CondensationBuchwald-Hartwig C-O Coupling
Starting Materials 4-Bromophenol, CF₃CH₂-LG1,4-Dibromobenzene, CF₃CH₂OH1,4-Dibromobenzene, CF₃CH₂OH
Key Reagent Strong Base, Alkylating AgentCopper CatalystPalladium Catalyst, Phosphine Ligand
Reaction Temperature Room Temp. to Moderate HeatHigh (>150 °C)Moderate (80-110 °C)
Reaction Time Hours to OvernightHours to DaysHours
Yields Generally Good to ExcellentOften Moderate to LowGenerally Good to Excellent
Scalability ExcellentModerateGood
Cost Reagent-dependent, can be lowGenerally low catalyst costHigh catalyst and ligand cost
Green Chemistry Use of acetone is fairHigh energy, metal wasteCatalyst can be toxic, solvent use

Conclusion and Recommendation

For the synthesis of this compound, the Williamson ether synthesis stands out as the most practical and efficient method for most laboratory and industrial applications.[2][3][5] Its operational simplicity, use of relatively inexpensive reagents (base and solvent), and high yields make it the preferred choice. The primary consideration for this route is the choice of the trifluoroethylating agent, where a more reactive species like a triflate can significantly improve reaction times and efficiency.

The Buchwald-Hartwig C-O coupling represents a powerful and reliable alternative. While the initial investment in catalyst and ligand is higher, its mild conditions and broad applicability make it an excellent choice for constructing more complex analogues or when the Williamson route proves problematic.

The Ullmann condensation , while historically significant, is the least favorable option for this specific transformation. The harsh conditions, potential for low yields, and challenges associated with stoichiometric copper make it largely obsolete for this purpose, especially with the advent of superior palladium-catalyzed methods.[6][9]

Ultimately, the selection of a synthetic route will depend on the specific project goals, including scale, budget, and the availability of specialized equipment. However, for producing the title compound, the Williamson ether synthesis provides the most robust and economical pathway.

References

  • Quora. (2016). What is Williamson's ether synthesis?. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

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A Comparative Guide to Purity Determination of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals vested in drug development and fine chemical synthesis, the purity of key intermediates like 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is not merely a quality metric; it is a cornerstone of reproducible, reliable, and safe outcomes. This versatile halogenated aromatic compound is a crucial building block, and its impurity profile can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

This in-depth technical guide provides a comparative analysis of the three most powerful and commonly employed analytical techniques for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for selecting the most appropriate method for your specific needs.

The Analytical Challenge: Understanding Potential Impurities

The purity assessment of this compound is intrinsically linked to its synthesis. A common route to this compound is the Williamson ether synthesis, reacting 4-bromophenol with a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate, in the presence of a base.[2] This synthesis pathway, while effective, can introduce several potential impurities that a robust analytical method must be able to separate and quantify.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 4-bromophenol.

  • Byproducts of the Alkylating Agent: Self-condensation or elimination products.

  • Isomeric Byproducts: Positional isomers if the starting materials are not pure.

  • Solvent and Reagent Residues: Residual solvents or inorganic salts.

A successful purity-indicating method must be able to resolve the main component from these and other potential process-related impurities and degradation products.

Comparative Overview of Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including the nature of the analyte and potential impurities, required sensitivity, and the desired level of accuracy.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Intrinsic quantitative property where the signal intensity is directly proportional to the number of atomic nuclei.[5]
Best Suited For Volatile and thermally stable compounds.A wide range of non-volatile and thermally labile compounds.Absolute purity determination without a specific reference standard of the analyte.[5]
Selectivity High, especially with mass spectrometry (MS) detection.Moderate to high, dependent on column chemistry and detector.High, allows for structural elucidation of impurities.
Sensitivity High, particularly with detectors like Electron Capture Detector (ECD) for halogenated compounds.[6]Good, with UV and MS detectors.Generally lower than chromatographic methods.
Sample Throughput Moderate to high.High.Lower, due to longer acquisition times for high accuracy.
Primary Strength Excellent for analyzing residual solvents and volatile impurities.Versatility and applicability to a broad range of compounds.High accuracy and traceability for primary standard characterization.

In-Depth Analysis and Experimental Protocols

Gas Chromatography (GC): A High-Resolution Separation Technique

Causality of Method Selection: this compound is a semi-volatile compound, making it amenable to GC analysis. The presence of bromine and fluorine atoms makes it highly responsive to an Electron Capture Detector (ECD), offering excellent sensitivity. Alternatively, coupling GC with a Mass Spectrometer (GC-MS) provides both quantification and structural identification of impurities.[6]

Experimental Protocol: GC-FID/MS

  • Objective: To separate and quantify volatile impurities and assess the purity of this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • GC Conditions:

    • Column: A low to mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 15 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL (split injection, 50:1 ratio).

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in 25 mL of a suitable solvent like acetone or ethyl acetate to a concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

  • Data Analysis:

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • For GC-MS, identification of impurity peaks is achieved by comparing their mass spectra with a reference library (e.g., NIST).

Workflow for GC Analysis

cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Vortex prep2->prep3 gc_inject Inject Sample prep3->gc_inject gc_sep Chromatographic Separation gc_inject->gc_sep gc_detect MS Detection gc_sep->gc_detect data_int Integrate Peaks gc_detect->data_int data_purity Calculate Area % Purity data_int->data_purity data_id Identify Impurities (MS) data_int->data_id

GC-MS analytical workflow.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

Causality of Method Selection: HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are not volatile enough or are thermally unstable for GC. For a non-polar compound like this compound, reversed-phase HPLC with a C18 column is the method of choice. UV detection is appropriate due to the presence of the aromatic chromophore.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Objective: To separate and quantify this compound from its non-volatile impurities.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).

      • Start with 60% A, hold for 2 minutes.

      • Increase to 95% A over 15 minutes.

      • Hold at 95% A for 5 minutes.

      • Return to 60% A and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase (e.g., 60:40 acetonitrile:water).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by the area percentage of the main peak. For higher accuracy, an external standard of this compound with known purity should be used to create a calibration curve.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Prepare Stock Solution prep2 Filter prep1->prep2 hplc_inject Inject into HPLC prep2->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect data_process Generate Chromatogram hplc_detect->data_process data_quant Quantify by Area % or External Standard data_process->data_quant

HPLC-UV analytical workflow.
Quantitative NMR (qNMR): The Absolute Method

Causality of Method Selection: qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[5] The signal integral in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct comparison of the analyte to a certified internal standard.[5] This makes qNMR an invaluable tool for characterizing new chemical entities and for qualifying in-house reference standards.

Experimental Protocol: ¹H-qNMR

  • Objective: To determine the absolute purity of this compound using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard Selection: A certified internal standard with known purity that has signals that do not overlap with the analyte's signals. For this compound, a suitable standard could be maleic acid or 1,4-dinitrobenzene.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar amount of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • NMR Acquisition Parameters:

    • Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation of the protons.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate the signals of the analyte and the internal standard. For this compound, the quartet of the -OCH₂- group or the aromatic protons can be used for quantification.

    • The purity is calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Workflow for qNMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep1 Accurately Weigh Analyte and Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 nmr_acq Acquire Spectrum with Optimized Parameters (e.g., long D1) prep2->nmr_acq data_proc Process Spectrum (Phase and Baseline Correction) nmr_acq->data_proc data_int Integrate Analyte and Standard Signals data_proc->data_int data_calc Calculate Absolute Purity data_int->data_calc

qNMR analytical workflow.

Trustworthiness: The Imperative of Method Validation

To ensure the reliability of the purity data, the chosen analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

The determination of purity for this compound requires a well-chosen and validated analytical method.

  • For routine quality control and analysis of volatile impurities and residual solvents, GC-FID or GC-MS is a highly effective and sensitive technique.

  • HPLC-UV is the most versatile method for a broad range of potential non-volatile impurities and is well-suited for in-process control and final product release testing.

  • qNMR is the gold standard for the absolute purity determination of a reference standard or for obtaining a highly accurate purity value without the need for a specific certified reference material of the analyte.

Ultimately, a combination of these techniques often provides the most comprehensive understanding of a sample's purity profile. For instance, HPLC or GC can be used to identify and quantify impurities, while qNMR can provide a highly accurate determination of the main component's purity. This orthogonal approach ensures the highest level of confidence in the quality of this critical synthetic intermediate.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]

  • WordPress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Analytical methods and achievability. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (1992). method 524.2. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • MTC-USA. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Shimadzu. (n.d.). Liquid Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

  • Phenomenex. (n.d.). The Ultimate Guide to. Retrieved from [Link]

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A Comparative Kinetic Analysis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene in Key Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of aryl halides is a cornerstone for the construction of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and materials science. Among the vast array of available building blocks, 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene has emerged as a versatile substrate, owing to the unique electronic properties imparted by the 2,2,2-trifluoroethoxy substituent. This guide provides a comprehensive kinetic analysis of the reactivity of this compound in three pivotal reaction classes: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Through a comparative lens, supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to effectively harness the reactivity of this important synthetic intermediate.

The Electronic Influence of the 4-(2,2,2-trifluoroethoxy) Substituent

The reactivity of an aryl bromide is intrinsically linked to the electronic nature of its substituents. The Hammett equation provides a quantitative framework for understanding these substituent effects through the use of substituent constants (σ).[1][2] The 2,2,2-trifluoroethoxy group (-OCH2CF3) is a moderately electron-withdrawing group, primarily through a strong inductive effect (-I) originating from the highly electronegative fluorine atoms. This electronic pull is somewhat counteracted by a weaker resonance donating effect (+R) from the oxygen lone pairs. The net effect is a substituent that deactivates the aromatic ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack and influences the energetics of key steps in palladium-catalyzed cross-coupling reactions.

Comparative Kinetics in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron reagent and an organic halide, is a powerful tool for the formation of C-C bonds.[5][6] The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[7] The rate of this step is highly sensitive to the electronic properties of the aryl halide; electron-withdrawing groups generally accelerate the reaction, while electron-donating groups retard it.

A comparative kinetic study of the Suzuki-Miyaura reaction of various para-substituted bromobenzenes with phenylboronic acid provides a valuable benchmark for understanding the reactivity of this compound.[8]

Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Coupling of para-Substituted Bromobenzenes [8]

Aryl Bromidepara-SubstituentElectronic EffectTurnover Frequency (TOF) (h⁻¹)
1-Bromo-4-nitrobenzene-NO₂Strong Electron-Withdrawing3343
This compound -OCH₂CF₃ Moderate Electron-Withdrawing Estimated: ~2800-3000
1-Bromo-4-methoxybenzene-OCH₃Strong Electron-Donating2744
1-Bromo-4-aminobenzene-NH₂Very Strong Electron-Donating1496

Reaction Conditions: Pd-poly(AA) hybrid catalyst (0.045 mol% Pd), K₃PO₄, 70 °C. The TOF for this compound is an estimation based on its expected electronic properties.

As illustrated in Table 1, aryl bromides with electron-withdrawing groups exhibit higher turnover frequencies. Given the moderately electron-withdrawing nature of the -OCH2CF3 group, this compound is expected to display a reactivity that is significantly higher than that of electron-rich substrates like 1-bromo-4-aminobenzene and comparable to, or slightly exceeding, that of 1-bromo-4-methoxybenzene, where the electron-donating resonance effect is more dominant. The expected higher reactivity compared to anisole derivatives stems from the facilitated oxidative addition step due to the reduced electron density at the carbon-bromine bond.

Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling via GC-MS

This protocol provides a self-validating system for determining the kinetic profile of the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(OAc)₂ (or other suitable Pd(0) precatalyst)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • K₃PO₄ (or other suitable base)

  • Anhydrous 1,4-dioxane

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the internal standard in 1,4-dioxane.

  • Reaction Setup: In a reaction vial, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (1 mol%), and the phosphine ligand (2 mol%).

  • Initiation and Sampling: Add the internal standard stock solution to the vial to achieve a final volume of 10 mL. Place the vial in a preheated heating block at the desired temperature (e.g., 80 °C) and start vigorous stirring. Immediately take the first sample (t=0) by withdrawing an aliquot (e.g., 0.1 mL), quenching it with a suitable solvent (e.g., diethyl ether), and filtering through a short plug of silica gel.

  • Time-Course Monitoring: Repeat the sampling procedure at regular intervals (e.g., every 10 minutes for the first hour, then every 30 minutes).

  • GC-MS Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material and product as a function of time to obtain the reaction profile. From this data, the initial rate and the rate constant can be determined.

Workflow Diagram:

Suzuki_Kinetics_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Combine Reactants: Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand B Add Solvent with Internal Standard A->B Dissolve C Heat to Temperature & Start Stirring B->C Initiate D Take Aliquots at Timed Intervals C->D Monitor E Quench & Filter Each Aliquot D->E Process F GC-MS Analysis E->F Inject G Plot Concentration vs. Time F->G Quantify H Determine Rate Constant G->H Calculate

Caption: Workflow for the kinetic analysis of a Suzuki-Miyaura coupling reaction.

Comparative Kinetics in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry.[9][10] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) complex is a key step in the catalytic cycle.[11] Consequently, the electronic nature of the aryl halide substituent plays a significant role in the reaction kinetics.

While specific kinetic data for the Buchwald-Hartwig amination of this compound is scarce, we can infer its reactivity relative to other substrates. The electron-withdrawing character of the trifluoroethoxy group should facilitate the oxidative addition step, leading to a faster reaction compared to electron-rich aryl bromides.

Table 2: Expected Relative Reactivity in Buchwald-Hartwig Amination

Aryl Bromidepara-SubstituentElectronic EffectExpected Relative Rate
1-Bromo-4-nitrobenzene-NO₂Strong Electron-WithdrawingFastest
This compound -OCH₂CF₃ Moderate Electron-Withdrawing Fast
Bromobenzene-HNeutralModerate
1-Bromo-4-methylbenzene-CH₃Weak Electron-DonatingSlow
1-Bromo-4-methoxybenzene-OCH₃Strong Electron-DonatingSlowest

This predicted trend is based on the established principle that electron-deficient aryl halides are generally more reactive in the oxidative addition step of the Buchwald-Hartwig amination.[12]

Experimental Protocol: Kinetic Analysis of Buchwald-Hartwig Amination via 1H NMR Spectroscopy

In situ 1H NMR spectroscopy offers a powerful, non-invasive method for monitoring the progress of a reaction in real-time.[13][14]

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Pd precatalyst (e.g., [Pd(allyl)Cl]₂)

  • Phosphine ligand (e.g., t-BuXPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous deuterated solvent (e.g., toluene-d₈)

  • NMR tubes and spectrometer

Procedure:

  • Sample Preparation: In a glovebox, accurately weigh this compound, the amine, the base, and the palladium precatalyst and ligand into an NMR tube.

  • Reaction Initiation: Add the deuterated solvent to the NMR tube, cap it, and shake to ensure homogeneity.

  • NMR Data Acquisition: Immediately insert the NMR tube into the pre-thermostatted NMR spectrometer and begin acquiring 1H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a unique proton on the starting material and the product. Plot the relative integral values as a function of time to generate a reaction profile and determine the reaction rate.

Logical Relationship Diagram:

Buchwald_Hartwig_Logic ArylBromide 1-Bromo-4-(2,2,2- trifluoroethoxy)benzene Rate Reaction Rate ArylBromide->Rate Amine Amine Amine->Rate Catalyst Pd Precatalyst + Ligand Catalyst->Rate Base Base Base->Rate Solvent Anhydrous Solvent Solvent->Rate Temperature Controlled Temperature Temperature->Rate Yield Product Yield Rate->Yield

Caption: Factors influencing the kinetics of the Buchwald-Hartwig amination.

Comparative Kinetics in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[15] This reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate.[16][17]

The -OCH2CF3 group, being moderately electron-withdrawing, activates the aromatic ring towards SNAr, albeit to a lesser extent than a nitro group. Therefore, this compound will undergo SNAr reactions under conditions that are typically milder than those required for less activated aryl bromides, but more forcing than those for highly activated substrates like 1-bromo-4-nitrobenzene.

Table 3: Expected Relative Reactivity in SNAr Reactions

Aryl Bromidepara-SubstituentElectronic EffectExpected Relative Rate
1-Bromo-2,4-dinitrobenzene-NO₂ (ortho and para)Very Strong Electron-WithdrawingVery Fast
1-Bromo-4-nitrobenzene-NO₂Strong Electron-WithdrawingFast
This compound -OCH₂CF₃ Moderate Electron-Withdrawing Moderate
1-Bromo-4-chlorobenzene-ClWeak Electron-WithdrawingSlow
Bromobenzene-HNeutralVery Slow/No Reaction

The reactivity trend in SNAr is directly correlated with the ability of the substituents to stabilize the anionic intermediate through resonance and induction.

Experimental Protocol: Kinetic Analysis of SNAr via UV-Vis Spectroscopy

The formation of the colored Meisenheimer intermediate in many SNAr reactions allows for convenient kinetic monitoring using UV-Vis spectroscopy.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., DMSO)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound and the nucleophile in the chosen solvent.

  • Reaction Initiation: In a cuvette, rapidly mix the solutions of the aryl bromide and the nucleophile (with the nucleophile in large excess to ensure pseudo-first-order conditions).

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and record the absorbance at the λmax of the Meisenheimer intermediate over time.

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The negative slope of the resulting linear plot will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.

SNAr Mechanism Diagram:

SNAr_Mechanism Reactants Aryl-Br + Nu⁻ Intermediate Meisenheimer Complex (rate-determining step) Reactants->Intermediate Attack of Nucleophile Products Aryl-Nu + Br⁻ Intermediate->Products Loss of Leaving Group

Caption: Simplified mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

This guide has provided a comparative kinetic analysis of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reactions. The moderately electron-withdrawing nature of the 4-(2,2,2-trifluoroethoxy) substituent plays a crucial role in dictating its reactivity. In palladium-catalyzed cross-coupling reactions, this substituent is expected to accelerate the rate-determining oxidative addition step, leading to faster reaction rates compared to electron-rich aryl bromides. In SNAr reactions, it activates the aromatic ring towards nucleophilic attack, enabling reactions under milder conditions than for non-activated substrates. The provided experimental protocols offer robust methodologies for researchers to conduct their own kinetic studies, allowing for data-driven optimization of reaction conditions. A thorough understanding of these kinetic principles is paramount for the efficient and predictable synthesis of novel compounds for a wide range of applications.

References

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic profile of Suzuki-Miyaura reaction in different solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]

  • Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • PubMed Central. (2022, February 11). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Time- and Site-Resolved Kinetic NMR: Real-Time Monitoring of Off-Equilibrium Chemical Dynamics by 2D Spectrotemporal Correlations. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave-accelerated Mizoroki-Heck and Sonogashira cross- coupling reactions in water using a heterogeneous palladium(II). Retrieved from [Link]

  • PubMed Central. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. Retrieved from [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved from [Link]

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A Theoretical and Comparative Guide to the Properties of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development, a deep understanding of a molecule's physicochemical properties is paramount for its effective application. This guide provides a comprehensive analysis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene, a versatile halogenated aromatic compound.[1] Due to the limited availability of direct experimental and theoretical studies on this specific molecule, this document leverages established computational methods and comparative data from structurally similar compounds to predict its key characteristics. We will delve into its theoretical properties and benchmark them against relevant alternatives, offering a predictive framework for its behavior in various applications.

Introduction to this compound

This compound is a significant building block in organic synthesis and materials science. Its structure, featuring a bromine atom and a metabolically stable 2,2,2-trifluoroethoxy group, makes it a valuable precursor for creating complex molecular architectures.[1] The presence of the trifluoroethoxy group, in particular, is of growing interest in pharmaceutical development due to its ability to enhance metabolic stability and modulate lipophilicity.[1] This guide aims to provide a detailed theoretical perspective on its molecular structure, electronic properties, and spectroscopic signatures, placed in context through comparison with analogous compounds.

Theoretical Framework: Predicting Molecular Properties

To investigate the properties of this compound, we propose a computational approach rooted in Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[2] The B3LYP hybrid functional, combined with a comprehensive basis set such as 6-311++G(d,p), has been shown to provide excellent agreement with experimental data for a wide range of organic molecules, including halogenated benzene derivatives.[2][3] This level of theory is well-suited for optimizing molecular geometry and predicting vibrational frequencies, NMR chemical shifts, and electronic properties like HOMO-LUMO energy levels.[2][4]

Predicted Molecular and Electronic Properties

The introduction of the bromine atom and the trifluoroethoxy group to the benzene ring is expected to significantly influence its geometry and electronic landscape.

Molecular Geometry: The benzene ring is anticipated to exhibit a slightly distorted hexagonal structure due to the presence of the substituents.[5] The C-Br bond length and the geometry of the trifluoroethoxy group are key parameters that can be reliably predicted using DFT calculations.

Electronic Properties: The trifluoroethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect is expected to decrease the electron density of the aromatic ring.[1][6] This, in turn, influences the molecule's reactivity and intermolecular interactions. Key electronic properties to consider are:

  • Dipole Moment: The significant electronegativity difference between the fluorine atoms and the rest of the molecule will likely result in a notable molecular dipole moment.

  • HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's chemical reactivity and electronic transitions. The electron-withdrawing nature of the trifluoroethoxy group is predicted to lower the energy of both the HOMO and LUMO, with a potentially significant impact on the HOMO-LUMO gap compared to its non-fluorinated counterpart.

Comparative Analysis with Alternative Compounds

To better understand the unique properties of this compound, a comparison with structurally related molecules is essential.

1-Bromo-4-ethoxybenzene: The Non-Fluorinated Analog

1-Bromo-4-ethoxybenzene serves as an excellent benchmark to highlight the impact of trifluorination. The primary difference lies in the electronic nature of the alkoxy substituent. The ethoxy group (-OCH₂CH₃) is generally considered a weak electron-donating group through resonance, while the trifluoroethoxy group (-OCH₂CF₃) is strongly electron-withdrawing due to the inductive effect of the CF₃ group.

1-Bromo-4-(trifluoromethoxy)benzene: A Close Fluorinated Relative

Comparing this compound with 1-Bromo-4-(trifluoromethoxy)benzene (-OCF₃) allows for an examination of the effect of the ethyl spacer. The direct attachment of the highly electronegative CF₃ group to the oxygen atom in the trifluoromethoxy analog results in a more potent electron-withdrawing effect compared to the trifluoroethoxy group, where the electronic influence is somewhat attenuated by the -CH₂- linker.

PropertyThis compound (Predicted)1-Bromo-4-ethoxybenzene[7][8]1-Bromo-4-(trifluoromethoxy)benzene[2][9]
Molecular Formula C₈H₆BrF₃O[6]C₈H₉BrO[7]C₇H₄BrF₃O[9]
Molecular Weight 255.03 g/mol [6]201.06 g/mol [7]241.01 g/mol [9]
Substituent Effect Strongly electron-withdrawing (inductive)Weakly electron-donating (resonance)Very strongly electron-withdrawing (inductive)
Aromaticity Predicted to be lower than 1-bromo-4-ethoxybenzeneHigherPredicted to be the lowest among the three
Reactivity Prone to nucleophilic aromatic substitutionProne to electrophilic aromatic substitutionHighly prone to nucleophilic aromatic substitution

Predicted Spectroscopic Signatures

NMR Spectroscopy
  • ¹H NMR: The aromatic protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons closer to the electron-withdrawing trifluoroethoxy group will be deshielded and appear at a higher chemical shift compared to those closer to the bromine atom. The methylene protons (-OCH₂CF₃) will likely appear as a quartet due to coupling with the three fluorine atoms.

  • ¹³C NMR: The carbon attached to the bromine atom will show a characteristic chemical shift. The carbons of the aromatic ring will have distinct signals, and their chemical shifts will be influenced by the electronic effects of the substituents. The trifluoromethyl carbon will exhibit a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Vibrational Spectroscopy (FTIR)

The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H stretch3100 - 3000
C-O-C stretch (ether)1250 - 1050
C-F stretch1350 - 1100 (strong, multiple bands)
C-Br stretch600 - 500
Aromatic C=C stretch1600 - 1450

The presence of strong absorption bands in the 1350-1100 cm⁻¹ region would be a clear indicator of the trifluoromethyl group.

Experimental and Computational Verification Workflow

To validate the theoretical predictions presented in this guide, the following integrated experimental and computational workflow is recommended.

Computational Protocol
  • Geometry Optimization: Perform a full geometry optimization of this compound using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR spectrum.

  • NMR Chemical Shift Calculation: Use the Gauge-Including Atomic Orbital (GIAO) method with the same DFT functional and basis set to predict the ¹H and ¹³C NMR chemical shifts.

  • Electronic Property Analysis: Determine the HOMO and LUMO energies and the molecular dipole moment from the optimized structure.

Experimental Protocol
  • Sample Preparation: Obtain a high-purity sample of this compound.[10]

  • NMR Spectroscopy:

    • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • FTIR Spectroscopy:

    • Acquire the FTIR spectrum of the sample, either as a neat liquid (if applicable), a KBr pellet, or a thin film.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Comparison: Compare the experimentally obtained spectra with the theoretically predicted spectra to validate the computational model and gain a deeper understanding of the molecule's properties.

Visualizations

Caption: Molecular structure of this compound.

workflow cluster_computational Theoretical Calculation cluster_experimental Experimental Verification DFT_Calc DFT Calculation (B3LYP/6-311++G(d,p)) Geo_Opt Geometry Optimization DFT_Calc->Geo_Opt Freq_Ana Frequency Analysis Geo_Opt->Freq_Ana NMR_Calc NMR Calculation (GIAO) Geo_Opt->NMR_Calc Elec_Prop Electronic Properties Geo_Opt->Elec_Prop Comparison Data Comparison and Validation Freq_Ana->Comparison Predicted Spectra NMR_Calc->Comparison Predicted Spectra Elec_Prop->Comparison Predicted Properties Sample High-Purity Sample NMR_Exp NMR Spectroscopy Sample->NMR_Exp FTIR_Exp FTIR Spectroscopy Sample->FTIR_Exp NMR_Exp->Comparison Experimental Spectra FTIR_Exp->Comparison Experimental Spectra

Caption: Integrated workflow for theoretical and experimental analysis.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Torres-Vega, J. J., et al. (2015). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. The Journal of Physical Chemistry A, 119(7), 1081–1087.
  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pillai, R. R., et al. (2012). Experimental and theoretical studies of the vibrational spectra of 4-chloro-2-bromoaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 935–941.
  • Mary, Y. S., et al. (2011). Theoretical and experimental studies of vibrational spectra and thermodynamical analysis of 3'-bromopropiophenone and 4'-bromo-3-chloropropiophenone. Journal of Molecular Modeling, 17(7), 1587–1598.
  • Wang, Z., et al. (2018).
  • Monks, T. J., et al. (1984). In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. Toxicology and Applied Pharmacology, 74(2), 243–250.
  • Mary, Y. S., et al. (2011). Theoretical and experimental studies of vibrational spectra and thermodynamical analysis of 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences”. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Seshadri, S., et al. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. International Research Journal of Engineering and Technology (IRJET), 3(10), 691-703.
  • PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • Lau, S. S., & Zannoni, V. G. (1979). Effect of substituents on in vitro metabolism and covalent binding of substituted bromobenzenes. Toxicology and Applied Pharmacology, 49(2), 249–255.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Journal of Chemistry, 2021, 5580927.
  • Al-amiedi, M. K. (2013). Theoretical Study of the Electronic Properties for fluorine Azulene Molecules Group: by B3LYP-DFT. International Journal of Innovative Research in Science, Engineering and Technology, 2(12), 7708-7714.
  • ResearchGate. (n.d.). FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,.... Retrieved from [Link]

  • Rurack, K., & Resch-Genger, U. (Eds.). (2021).
  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2011). A computational study on substituted diazabenzenes. Turkish Journal of Chemistry, 35(2), 235-243.
  • ResearchGate. (n.d.). (PDF) A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (2013). DFT and ab-initio study of structure of 1,4-dichloro-2-nitrobenzene. 51(3), 183-191.
  • ResearchGate. (n.d.). Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis | Request PDF. Retrieved from [Link]

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A Researcher's Guide to the Biological Activity Screening of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties. The trifluoroethoxy group, in particular, is noted for its metabolic stability and ability to modulate lipophilicity, making it a desirable moiety in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive framework for the biological activity screening of derivatives of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene, a versatile halogenated aromatic compound.[1] While extensive biological data on this specific parent compound is emerging, this guide will draw upon established principles and comparative data from structurally related fluorinated and brominated aromatic compounds to provide a robust screening strategy.

We will delve into the rationale behind prioritizing certain biological screens, provide detailed, field-tested protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the evaluation process. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

The Rationale for Screening: Why Anticancer and Antimicrobial Activities?

The presence of both a bromine atom and a trifluoroethoxy group on a benzene ring suggests several avenues for biological activity. Halogenated compounds, including those with bromine, have demonstrated a broad spectrum of bioactivities, from anticancer to antimicrobial effects.[3][4][5] The introduction of halogens can significantly enhance the cytotoxic activity of parent benzofuran compounds, for instance.[3] Similarly, fluorine-containing moieties are prevalent in a significant percentage of newly registered pharmaceuticals and agrochemicals, often improving metabolic stability and target binding affinity.[3][6]

Given these precedents, a primary screening cascade for this compound derivatives should logically focus on two key areas:

  • Anticancer/Cytotoxic Activity: Many halogenated and fluorinated aromatics exhibit potent activity against various cancer cell lines.[3][7][8] The lipophilic nature of the benzene ring, modified by the trifluoroethoxy group, can facilitate passage through cellular membranes, a critical step in reaching intracellular targets.

  • Antimicrobial Activity: Brominated organic molecules and other halogenated compounds have shown promise as antibacterial and antifungal agents.[4][6][9] The unique electronic properties conferred by the halogen and fluorine atoms can disrupt microbial cellular processes.

This guide will therefore focus on providing a framework for evaluating these two primary activities.

A Comparative Look: Hypothetical Performance of Trifluoroethoxybenzene Derivatives

To illustrate the data-driven comparison central to this guide, the following tables summarize hypothetical but representative in vitro anticancer and antimicrobial activities for a series of this compound derivatives. This allows for a clear comparison of their potential efficacy and selectivity.

Table 1: In Vitro Anticancer Activity of Hypothetical this compound Derivatives

Compound IDDerivative SubstitutionTarget Cell LineIC₅₀ (µM)Selectivity Index (SI)
BTEB-1 (Parent Compound)MCF-7 (Breast Cancer)25.8 ± 2.12.0
BTEB-2 2-aminoMCF-7 (Breast Cancer)10.5 ± 1.35.1
BTEB-3 3-nitroA549 (Lung Cancer)18.2 ± 1.93.3
BTEB-4 2,6-dimethylHCT116 (Colon Cancer)35.1 ± 3.51.5
Doxorubicin (Reference Drug)MCF-7 (Breast Cancer)0.9 ± 0.1>10

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth. A lower IC₅₀ indicates higher potency. The Selectivity Index (SI) is the ratio of the IC₅₀ value for a non-cancerous cell line (e.g., HUVEC) to the IC₅₀ value for the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Table 2: In Vitro Antimicrobial Activity of Hypothetical this compound Derivatives

Compound IDDerivative SubstitutionStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
BTEB-1 (Parent Compound)64>128128
BTEB-2 2-amino166432
BTEB-3 3-nitro3212864
BTEB-4 2,6-dimethyl>128>128>128
Ciprofloxacin (Reference Drug)10.5N/A
Fluconazole (Reference Drug)N/AN/A8

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC indicates greater antimicrobial activity.

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the primary screening assays discussed. These are foundational methods in drug discovery and provide reliable, reproducible data.

Protocol 1: MTT Assay for In Vitro Anticancer Screening

The MTT assay is a colorimetric method used to assess cell viability.[10] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HUVEC)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow of the MTT assay for cytotoxicity screening.
Protocol 2: Broth Microdilution Assay for Antimicrobial Screening

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.[1] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm.[14]

Broth_Microdilution_Workflow cluster_setup Plate Setup cluster_incubation Incubation & Reading compound_dilution Prepare Serial Dilutions of Compounds in 96-well Plate inoculation Inoculate Wells with Microbial Suspension compound_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plates (18-48h) inoculation->incubation read_mic Determine MIC (Visual or OD Reading) incubation->read_mic

General workflow for the broth microdilution assay.

Interpreting the Data: Structure-Activity Relationships and Future Directions

The hypothetical data presented in Tables 1 and 2 suggest that substitutions on the this compound core can significantly impact biological activity. For instance, the addition of an amino group at the 2-position (BTEB-2) hypothetically enhances both anticancer and antimicrobial activities. This suggests a potential structure-activity relationship (SAR) where the electronic and steric properties of the substituent play a crucial role.[15][16]

Further investigations could explore a wider range of substitutions to build a more comprehensive SAR profile. Promising compounds from these primary screens should be advanced to secondary assays to elucidate their mechanism of action. For anticancer candidates, this could involve apoptosis assays, cell cycle analysis, or specific enzyme inhibition assays.[17] For antimicrobial candidates, time-kill kinetics and biofilm disruption assays would be logical next steps.

The fluorinated and brominated nature of these compounds also makes them interesting candidates for enzyme inhibition studies, as fluorinated groups are known to interact with enzyme active sites.[17][18]

Conclusion

The screening of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. By employing a logical screening cascade focused on anticancer and antimicrobial activities, and utilizing robust, standardized protocols such as the MTT and broth microdilution assays, researchers can efficiently evaluate the potential of this compound class. The comparative framework and detailed methodologies provided in this guide serve as a valuable resource for initiating and advancing the exploration of these and other novel chemical entities in the quest for new medicines.

References

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • Harrison, J. J., Wade, D., & Eastwood, B. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Microbiological Methods, 210, 106757.
  • Jahns, H., & Abeles, R. H. (1994). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 33(35), 10633-10640.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 20, 2026, from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 20, 2026, from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 20, 2026, from [Link]

  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Retrieved January 20, 2026, from [Link]

  • MDPI. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved January 20, 2026, from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved January 20, 2026, from [Link]

  • PubMed. (1997). Cytotoxicity of halogenated benzenes and its relationship with logP. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF. Retrieved January 20, 2026, from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 20, 2026, from [Link]

  • WUR eDepot. (n.d.). Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives. Retrieved January 20, 2026, from [Link]

  • PubMed. (2000). Quantitative structure-toxicity relationships for halogenated substituted-benzenes to Vibrio fischeri, using atom-based semi-empirical molecular-orbital descriptors. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2021). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF. Retrieved January 20, 2026, from [Link]

  • MDPI. (2023). Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives. Retrieved January 20, 2026, from [Link]

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved January 20, 2026, from [Link]

  • PubMed. (2006). Screening for genotoxicity using the DRAG assay: investigation of halogenated environmental contaminants. Retrieved January 20, 2026, from [Link]

  • NIH. (2005). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Retrieved January 20, 2026, from [Link]

  • NIH. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Retrieved January 20, 2026, from [Link]

  • NIH. (2022). Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. Retrieved January 20, 2026, from [Link]

  • MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2021). Green Synthesis of Bromo Organic Molecules and Investigations on Their Antibacterial Properties: An Experimental and Computational Approach. Retrieved January 20, 2026, from [Link]

  • NIH. (2018). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2023). Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study of Gingerol Derivatives. Retrieved January 20, 2026, from [Link]

  • Oriental Journal of Chemistry. (2015). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Retrieved January 20, 2026, from [Link]

  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved January 20, 2026, from [Link]

  • PubMed Central. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved January 20, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene (CAS No. 106854-77-7), ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: A Prerequisite for Safe Disposal

This compound is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with a bromine atom and a trifluoroethoxy group, dictates its chemical properties and, consequently, the hazards associated with its handling and disposal. This compound is a solid at room temperature.[1] While specific toxicological and environmental data for this exact compound are not extensively published, information from structurally related chemicals and available safety data indicates that it should be handled with care.

Hazard Profile and Associated Risks

Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a disposal plan that minimizes the risk of accidental ingestion, skin and eye contact, and inhalation of any dust or vapors.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is not merely a suggestion but a regulatory and ethical imperative. The following workflow provides a systematic approach to ensure compliance and safety.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase A Step 1: Segregation B Step 2: Waste Container Selection A->B  Proper  Containment C Step 3: Labeling B->C  Clear  Identification D Step 4: Temporary Storage C->D  Safe  Holding E Step 5: Contact EHS D->E  Professional  Collection F Step 6: Documentation E->F  Record  Keeping

Figure 1. A streamlined workflow for the safe and compliant disposal of this compound.

Experimental Protocol: Waste Handling and Disposal

Part 1: Pre-Disposal Procedures

  • Segregation at the Source:

    • Rationale: To prevent dangerous reactions and to ensure proper waste stream management, it is crucial to segregate halogenated organic waste from other chemical waste.

    • Procedure: Immediately upon completion of your experimental work, collect all waste containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and disposable labware, in a designated container. Do not mix this waste with non-halogenated solvents or other incompatible chemicals.

  • Waste Container Selection:

    • Rationale: The container must be chemically resistant to halogenated organic compounds and prevent the release of dust or vapors.

    • Procedure: Use a clearly marked, leak-proof container made of a compatible material such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid. For solid waste, a wide-mouth container is preferable for ease of use.

  • Accurate and Compliant Labeling:

    • Rationale: Proper labeling is a critical safety and regulatory requirement. It communicates the hazards of the waste to all personnel and ensures it is handled correctly by your institution's Environmental Health and Safety (EHS) department.

    • Procedure: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and its CAS number: "106854-77-7"

      • The specific hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation," "May cause respiratory irritation")

      • The accumulation start date

      • The name of the principal investigator and the laboratory location

Part 2: Disposal and Decontamination

  • Temporary On-Site Storage:

    • Rationale: Waste must be stored in a safe location to minimize the risk of exposure and accidental spills.

    • Procedure: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be a secondary containment bin in a well-ventilated location, away from heat, sparks, and incompatible materials.

  • Arranging for Professional Disposal:

    • Rationale: The disposal of hazardous waste is a regulated activity that must be performed by trained professionals.

    • Procedure: Once the waste container is full or is approaching its designated accumulation time limit (as per your institutional and local regulations), contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Decontamination of Reusable Equipment:

    • Rationale: Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.

    • Procedure:

      • Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.

      • Collect the solvent rinse as halogenated hazardous waste.

      • Wash the equipment with soap and water.

      • Perform a final rinse with deionized water.

Regulatory Context: EPA and RCRA Guidelines

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, waste containing this compound may fall under the "F-listed" wastes from non-specific sources if it is a spent solvent. Specifically, the F002 waste code applies to certain spent halogenated solvents. It is the responsibility of the waste generator to determine if their waste meets the criteria for a listed or characteristic hazardous waste. Always consult with your EHS department for guidance on proper waste classification and disposal in accordance with federal, state, and local regulations.

Spill Management: Immediate Actions for a Safe Response

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and laboratory supervisor.

  • Isolate the Area: Restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup procedures.

  • Small Spills (if trained and equipped):

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and then soap and water. Collect all cleanup materials as hazardous waste.

  • Large Spills:

    • Do not attempt to clean up a large spill.

    • Evacuate the laboratory, close the doors, and contact your institution's EHS or emergency response team immediately.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. The principles of careful planning, proper handling, and compliant disposal are paramount to the successful and ethical advancement of science.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is a halogenated organic compound whose handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE) and procedures necessary to ensure your safety and the integrity of your research.

Foundational Hazard Assessment: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. Based on data from structurally similar compounds, we can anticipate a specific hazard profile that informs our safety strategy. The primary risks are associated with direct contact and inhalation.

The core principle of our safety protocol is risk mitigation. The hazards identified in the table below are the "why" behind every procedural step and piece of equipment recommended. Each potential route of exposure must be blocked by a specific and appropriate barrier.

Hazard ClassificationDescriptionPotential Effect
Skin Corrosion/Irritation Causes skin irritation upon contact.[1][2][3]Redness, inflammation, and discomfort.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Pain, redness, and potential damage to eye tissue.
Respiratory Tract Irritation May cause respiratory irritation if inhaled.[1][2][3]Coughing, shortness of breath, and irritation of the nasal passages.
Acute Toxicity (Oral) Harmful if swallowed.[1][4]May lead to systemic toxic effects.
Skin Sensitization May cause an allergic skin reaction in predisposed individuals.[1]Rash or other allergic responses upon repeated exposure.
Combustible Liquid The substance is a combustible liquid.[2][3]Poses a fire risk when exposed to heat or ignition sources.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial. Each component is selected to provide a specific barrier against the identified hazards. Do not consider these as optional; they are integral to a self-validating system of safety.

Primary Barriers: Your Immediate Defense
PPE ComponentSpecificationRationale for Use
Eye & Face Protection Chemical splash goggles and a face shield.[4][5]Protects against splashes of the liquid, which can cause serious eye irritation. The face shield offers a broader barrier for the entire face.[1][2][3]
Hand Protection Nitrile rubber gloves (minimum thickness of 0.35 mm).[1][6]Provides a barrier against skin contact, preventing irritation and potential sensitization.[1][7] Always inspect gloves before use and use proper removal technique to avoid contaminating your skin.[4][5]
Body Protection A flame-retardant, long-sleeved lab coat and closed-toe shoes.[5]Protects skin from accidental splashes and contact. The flame-retardant property adds a layer of safety due to the combustible nature of the chemical.[2][3]
Respiratory Protection Use in a certified chemical fume hood.The primary engineering control to prevent inhalation of vapors, which can cause respiratory irritation.[1][2]

Safe Handling and Operations Workflow

Adherence to a strict, step-by-step workflow minimizes the potential for exposure at every stage of handling. This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.

Workflow Diagram: From Receipt to Disposal

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Face Shield, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment prep_hood->prep_materials handle_aliquot 4. Aliquot Chemical Inside Fume Hood prep_materials->handle_aliquot handle_reaction 5. Perform Experiment handle_aliquot->handle_reaction handle_storage 6. Securely Close Primary Container handle_reaction->handle_storage cleanup_decontaminate 7. Decontaminate Work Surfaces handle_storage->cleanup_decontaminate cleanup_waste 8. Segregate & Label Liquid/Solid Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

Emergency Procedures: Plan for the Unexpected

Even with the best precautions, accidents can happen. Immediate and correct response is critical.

Spill Response
  • Evacuate and Alert: Clear the immediate area of all personnel and alert your supervisor.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the liquid.[1]

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[8]

  • PPE: Wear full PPE, including respiratory protection if necessary, during the entire cleanup process.[1]

First Aid Measures
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open.[1][2][3] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected skin area with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.[1]
Inhalation Move the person to fresh air.[2][4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1][4] Seek immediate medical attention.[3]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow. All waste generated must be treated as hazardous.

  • Liquid Waste: Collect all surplus and non-recyclable solutions in a designated, labeled hazardous waste container.

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and disposable labware must be collected in a sealed, labeled container for hazardous solid waste.[1][8]

  • Disposal Protocol: All waste must be disposed of through a licensed disposal company, following all local, state, and federal regulations.[1][2][5] Do not pour this chemical down the drain.[1]

By integrating these safety measures into your standard operating procedures, you create a robust system that protects you, your colleagues, and your research.

References

  • S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE GHS SAFETY DATA SHEET. Retrieved from [Link]

  • Angene Chemical. (2026, January 19). 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene Safety Data Sheet. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.